molecular formula C13H24N2O2 B111143 Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1100748-84-2

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B111143
CAS No.: 1100748-84-2
M. Wt: 240.34 g/mol
InChI Key: FGWHJPYFWUDBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1100748-84-2) is a high-value spirocyclic chemical building block designed for advanced pharmaceutical research and development. This compound, with a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, features a unique spirocyclic architecture that incorporates a rigid, three-dimensional scaffold highly sought after in modern drug discovery . The molecule contains a primary amine functional group, which provides a versatile handle for further synthetic elaboration through conjugation or amide bond formation, and a tert-butyloxycarbonyl (Boc) protecting group that robustly shields the secondary amine, allowing for selective deprotection under mild acidic conditions when needed . The presence of both protected and unprotected amine groups on this structurally complex framework makes it an exceptionally versatile intermediate for constructing diverse compound libraries. This compound's primary research value lies in its application as a key synthetic precursor for the development of novel therapeutic agents. Its spirocyclic structure is particularly valuable for exploring and modulating challenging biological targets, as it can impart improved selectivity and metabolic stability to drug candidates compared to flat, aromatic structures. Patents highlight the utility of 7-azaspiro[3.5]nonane derivatives as core structural motifs in new therapeutic compounds, underscoring their significant potential in medicinal chemistry programs . The canonical SMILES representation for this molecule is CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1 . Researchers should note its physical properties, including a boiling point of approximately 337°C, a flash point of 157°C, and a density of 1.08 g/cm³, for safe handling and experimental planning . This product is intended for research and development purposes only and is not to be used as a drug, cosmetic, or household product.

Properties

IUPAC Name

tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWHJPYFWUDBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649126
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-84-2
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry. With the CAS Number 1100748-84-2, this spirocyclic scaffold has garnered significant interest for its role in creating conformationally restricted molecules, a crucial strategy for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This document details a robust, multi-step synthetic pathway, comprehensive characterization methodologies, and a prime application in the development of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. The protocols and data presented herein are synthesized from established literature to provide a reliable resource for researchers in the field.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The paradigm of "escaping flatland" has become a central theme in contemporary drug discovery. It posits that moving away from planar, two-dimensional molecules towards more three-dimensional structures can unlock superior pharmacological profiles. Spirocycles, which feature two rings connected by a single common atom, are exemplary of this design principle. The inherent conformational rigidity of the azaspiro[3.5]nonane core reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity.

This compound is a bifunctional building block. The Boc-protected secondary amine on the piperidine ring allows for controlled derivatization, while the primary amine on the cyclobutane ring serves as a crucial vector for appending pharmacophoric elements. This guide will elucidate the synthesis and utilization of this valuable intermediate.

Physicochemical Properties

A clear understanding of the fundamental properties of this building block is essential for its effective use in synthesis.

PropertyValue
CAS Number 1100748-84-2[1]
Molecular Formula C₁₃H₂₄N₂O₂[2]
Molecular Weight 240.34 g/mol [2]
Appearance White to light yellow powder/crystal
Synonyms 1-Amino-7-Boc-7-azaspiro[3.5]nonane

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following pathway is a well-established route adapted from the literature for the preparation of related 7-azaspiro[3.5]nonane cores, which are instrumental in the synthesis of GPR119 agonists.[3]

Diagram of the Synthetic Workflow

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Spirocyclization cluster_3 Step 4: Deprotection & Boc Protection cluster_4 Step 5: Nitration & Reduction A tert-Butyl 4-oxopiperidine- 1-carboxylate B tert-Butyl 4-(benzylamino)piperidine- 1-carboxylate A->B Benzylamine, NaBH(OAc)₃ C tert-Butyl 4-(benzyl(3- (methylsulfonyl)oxy)propyl)amino) piperidine-1-carboxylate B->C 1,3-Propanediol, MsCl, Et₃N D tert-Butyl 1-benzyl-7- azaspiro[3.5]nonane- 7-carboxylate C->D NaH, THF E tert-Butyl 7-azaspiro[3.5] nonane-7-carboxylate D->E 1. H₂, Pd/C 2. (Boc)₂O F tert-Butyl 1-amino-7- azaspiro[3.5]nonane- 7-carboxylate E->F 1. HNO₃, Ac₂O 2. H₂, Pd/C

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(benzylamino)piperidine-1-carboxylate

  • Causality: This step introduces the foundational benzylamino group via reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for iminium ions, minimizing over-reduction.

  • Procedure:

    • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

    • Continue stirring at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(benzyl(3-((methylsulfonyl)oxy)propyl)amino)piperidine-1-carboxylate

  • Causality: This step prepares the precursor for cyclization by introducing a three-carbon chain with a good leaving group (mesylate). The reaction is a standard N-alkylation followed by mesylation of the terminal alcohol.

  • Procedure:

    • Combine tert-butyl 4-(benzylamino)piperidine-1-carboxylate (1.0 eq) and 3-bromo-1-propanol (1.2 eq) with potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.

    • Heat the mixture to reflux and stir for 16 hours.

    • Cool to room temperature, filter off the solids, and concentrate the filtrate.

    • Dissolve the crude alcohol intermediate in DCM and cool to 0 °C.

    • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir at 0 °C for 2 hours.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is used directly in the next step.

Step 3: Synthesis of tert-butyl 1-benzyl-7-azaspiro[3.5]nonane-7-carboxylate

  • Causality: This is the key intramolecular cyclization step to form the spirocyclic core. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the nitrogen, which then displaces the mesylate leaving group.

  • Procedure:

    • Dissolve the crude mesylate from the previous step in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.

    • Cool the reaction and carefully quench with water.

    • Extract the product with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane/EtOAc gradient).

Step 4: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate

  • Causality: The benzyl protecting group is removed by catalytic hydrogenation, which is a clean and efficient method. The resulting secondary amine is then re-protected with a Boc group to ensure regioselectivity in the subsequent nitration step.

  • Procedure:

    • Dissolve the benzyl-protected spirocycle (1.0 eq) in methanol (MeOH).

    • Add palladium on carbon (10% Pd/C, 0.1 eq by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

    • Filter the reaction through Celite® and concentrate the filtrate.

    • Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).

    • Stir at room temperature for 4 hours.

    • Wash with water, brine, dry over Na₂SO₄, and concentrate to afford the Boc-protected spirocycle.

Step 5: Synthesis of this compound

  • Causality: This two-part step first introduces a nitro group at the activated C-H position of the cyclobutane ring, followed by a standard reduction to the desired primary amine.

  • Procedure:

    • Cool a mixture of acetic anhydride (Ac₂O) to 0 °C and add nitric acid (HNO₃, 1.2 eq) dropwise.

    • To this nitrating mixture, add a solution of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in DCM, maintaining the temperature below 5 °C.

    • Stir for 2 hours, then pour onto ice and neutralize with aqueous sodium hydroxide (NaOH).

    • Extract with DCM, dry, and concentrate. The crude nitro-intermediate is taken to the next step without further purification.

    • Dissolve the crude nitro compound in MeOH, add 10% Pd/C, and stir under a hydrogen atmosphere for 12 hours.

    • Filter through Celite® and concentrate the filtrate. Purify the final product by column chromatography to yield the title compound.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), piperidine ring protons (multiplets, ~1.5-1.8 ppm and ~3.3-3.6 ppm), cyclobutane ring protons (multiplets, ~1.9-2.2 ppm), and the CH-NH₂ proton (multiplet, ~3.0-3.3 ppm). The NH₂ protons may appear as a broad singlet.
¹³C NMR Resonances for the tert-butyl group (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), the spirocyclic carbon, multiple CH₂ signals for both rings, and the CH-NH₂ carbon. The carbonyl of the Boc group will be downfield (~155 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 241.19.
HPLC A single major peak indicating high purity (>95%). The retention time is method-dependent.

Application in Drug Discovery: Synthesis of GPR119 Agonists

The primary utility of this compound is as a scaffold in the synthesis of complex bioactive molecules. A prominent example is its use in the creation of GPR119 agonists for the treatment of type 2 diabetes.[3] GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.

Diagram of Application Workflow

A tert-Butyl 1-amino-7- azaspiro[3.5]nonane- 7-carboxylate C Boc-Protected GPR119 Agonist Intermediate A->C Buchwald-Hartwig Amination B Aryl Halide / Sulfonate (e.g., 2-chloro-4-fluoropyrimidine) B->C Buchwald-Hartwig Amination D Final GPR119 Agonist C->D TFA, DCM (Boc Deprotection)

Caption: General scheme for synthesizing GPR119 agonists.

Exemplary Protocol: Buchwald-Hartwig Amination
  • Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, connecting the spirocyclic amine to an aromatic or heteroaromatic core, which is a common feature of GPR119 agonists.

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (e.g., 2-chloro-4-fluoropyrimidine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Add a dry, degassed solvent such as dioxane or toluene.

    • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring for completion by LC-MS.

    • Cool the reaction, dilute with EtOAc, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the coupled intermediate.

    • Subsequent Boc-deprotection with an acid like trifluoroacetic acid (TFA) in DCM yields the final GPR119 agonist.

Safety and Handling

As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, non-planar building block that provides medicinal chemists with a powerful tool for introducing conformational rigidity and three-dimensionality into drug candidates. Its synthesis, while multi-stepped, is achievable through established organic chemistry transformations. Its successful application in the development of GPR119 agonists underscores its importance and potential in the ongoing quest for novel therapeutics with improved pharmacological properties. This guide provides a foundational framework for the synthesis, characterization, and strategic application of this important spirocyclic intermediate.

References

Introduction: A Spirocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Amino-7-Boc-7-azaspiro[3.5]nonane

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer improved pharmacological properties is relentless. The concept of "escaping from flatland" has guided chemists toward more three-dimensional structures to enhance binding affinity, selectivity, and metabolic stability of drug candidates[1]. Within this paradigm, spirocyclic scaffolds have emerged as particularly valuable building blocks. 1-Amino-7-Boc-7-azaspiro[3.5]nonane is a prime example of such a scaffold, integrating a cyclobutane ring fused to a piperidine core.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core properties, synthesis, and applications of 1-Amino-7-Boc-7-azaspiro[3.5]nonane. Its unique, conformationally rigid structure makes it an attractive starting point for the synthesis of novel therapeutics and complex molecular probes[2][3]. The presence of a Boc-protected amine on the piperidine ring and a primary amine on the cyclobutane ring offers orthogonal handles for diverse chemical modifications, enabling the systematic exploration of chemical space in drug discovery programs[1].

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug development. 1-Amino-7-Boc-7-azaspiro[3.5]nonane is typically supplied as a colorless to off-white solid or liquid mixture[4]. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled reactivity in subsequent synthetic steps.

Core Properties Summary

For ease of reference, the key physicochemical properties are summarized in the table below. This data is essential for reaction planning, purification, and formulation development.

PropertyValueSource(s)
IUPAC Name tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate[5]
CAS Number 1100748-84-2[2][5]
Molecular Formula C₁₃H₂₄N₂O₂[2][4]
Molecular Weight 240.34 g/mol [2][6]
Appearance Colorless to off-white (Solid-Liquid Mixture)[4]
Boiling Point 337 °C (Predicted)[2]
Purity ≥97%[2]
Storage 4°C, protect from light. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[4]
Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. While specific spectra are proprietary to suppliers, a standard characterization package for this compound would include:

  • ¹H NMR Spectrum: The proton NMR spectrum is a definitive tool for structural verification. A successful synthesis would yield a spectrum consistent with the proposed structure, showing characteristic signals for the tert-butyl protons of the Boc group (a singlet at ~1.46 ppm), as well as multiplets corresponding to the methylene protons of the cyclobutane and piperidine rings[7].

  • Gas Chromatography (GC): This technique is often used to determine the purity of the compound, with commercial batches frequently exceeding 98% purity[4][5].

Synthesis and Methodologies

A robust and scalable synthetic route is crucial for the widespread adoption of a building block in discovery campaigns. While several specific routes are proprietary, a general multi-step synthesis for a related diazaspiro[3.5]nonane core has been outlined in the patent literature, providing a logical framework for its construction[8].

The causality behind such a multi-step synthesis involves the careful construction of the two rings around a central spirocyclic carbon, followed by functional group manipulations and protection/deprotection steps to yield the desired amine functionalities.

General Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of a substituted 7-azaspiro[3.5]nonane core. This process typically involves ring formation, reduction, and functional group protection.

G cluster_0 Synthetic Workflow for Azaspiro[3.5]nonane Core A Piperidine Precursor B Cyclobutane Ring Formation A->B Ring Annulation C Reduction/Functionalization B->C e.g., Carbonyl Reduction D Boc Protection C->D Di-tert-butyl dicarbonate (Boc)₂O E Final Product: 1-Amino-7-Boc-7-azaspiro[3.5]nonane D->E Purification

Caption: Conceptual workflow for azaspiro[3.5]nonane synthesis.

Experimental Protocol: Boc Protection

The protection of the piperidine nitrogen with a Boc group is a critical step that ensures selective reaction at the primary amine on the cyclobutane ring in subsequent steps. This protocol is a foundational technique in amine chemistry.

Objective: To selectively protect the secondary amine of the 7-azaspiro[3.5]nonane core.

Materials:

  • 7-azaspiro[3.5]nonane precursor

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the 7-azaspiro[3.5]nonane precursor (1.0 eq) in DCM in a round-bottom flask.

  • Base Addition: Add TEA (1.2 eq) to the solution and stir at room temperature. The base scavenges the acid byproduct of the reaction.

  • Boc Anhydride Addition: Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture. The slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaspiro[3.5]nonane scaffold is a valuable component in the medicinal chemist's toolbox for several key reasons:

  • Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for precise positioning of substituents in 3D space. This can lead to enhanced binding interactions with biological targets and improved selectivity over "flat" molecules[1][3].

  • Novel Chemical Space: As a non-classical building block, it enables the synthesis of novel compounds with unique pharmacological profiles, potentially overcoming challenges of resistance or off-target effects seen with more common scaffolds.

  • PROTAC Development: Molecules like Boc-(7-Azaspiro[3.5]nonane)-NH2 are explicitly marketed as linkers for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[9]. PROTACs are an emerging therapeutic modality that utilizes the cell's own protein disposal machinery to degrade disease-causing proteins[9]. The spirocyclic core can provide optimal vector and rigidity to the linker, which is a critical parameter for PROTAC efficacy.

  • Bioisosteric Replacement: The 7-azaspiro[3.5]nonane moiety can serve as a bioisostere for other common cyclic amines, such as piperidine or morpholine, offering an alternative with different physicochemical properties like solubility and metabolic stability[7][10].

Derivatives of the core 7-azaspiro[3.5]nonan-1-one scaffold have shown potential as antimicrobial and antitumor agents and have been investigated for developing GPR119 agonists for metabolic disorders[1].

Safety and Handling

As a laboratory chemical, 1-Amino-7-Boc-7-azaspiro[3.5]nonane should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light as recommended[4].

  • Hazard Information: While specific toxicity data for this compound is not widely published, the parent scaffold, 7-azaspiro[3.5]nonane, is classified with GHS hazard statements indicating it can cause severe skin burns and eye damage[11]. Therefore, caution should be exercised when handling the title compound and its derivatives.

Conclusion

1-Amino-7-Boc-7-azaspiro[3.5]nonane is a sophisticated chemical building block that provides a robust platform for the design and synthesis of next-generation therapeutics. Its inherent three-dimensionality and dual-functionality make it an invaluable tool for medicinal chemists aiming to create molecules with improved potency, selectivity, and drug-like properties. This guide has provided a technical overview of its properties, a logical approach to its synthesis, and highlighted its significant applications, particularly in the burgeoning field of PROTACs. As drug discovery continues to evolve, the strategic use of such well-defined, rigid scaffolds will be instrumental in developing innovative treatments for a range of human diseases.

References

A Comprehensive Technical Guide to Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, a crucial building block for drug discovery and medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and outlines authoritative protocols for its characterization and application. We explore the strategic importance of the azaspiro[3.5]nonane scaffold, detailing its advantages in creating three-dimensional, metabolically stable drug candidates. This guide serves as an essential resource for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the effective use of this versatile compound.

Compound Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a primary amine and a Boc-protected secondary amine integrated into a spirocyclic system. This structure makes it a highly valuable reagent for synthesizing complex molecular architectures in drug discovery programs.[1]

Molecular Weight and Core Identifiers

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis, as well as for verification via mass spectrometry. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 240.34 g/mol [1][2]
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Exact Mass 240.183778013 Da[2]
CAS Number 1100748-84-2[1]
IUPAC Name This compoundN/A
Synonyms 1-Amino-7-Boc-7-azaspiro[3.5]nonane[1]
Chemical Structure

The compound's structure features a cyclobutane ring and a piperidine ring sharing a single carbon atom (the spiro center). The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which prevents its participation in reactions until it is selectively removed. The primary amine on the cyclobutane ring serves as a key functional handle for further chemical modification.

Caption: Chemical structure of this compound.

The Azaspiro[3.5]nonane Scaffold: A Gateway to Three-Dimensionality

In modern medicinal chemistry, there is a significant push to "escape from flatland"—the over-reliance on flat, aromatic structures.[3] Spirocyclic scaffolds, such as azaspiro[3.5]nonane, are highly sought after because their inherent three-dimensional and rigid nature offers several advantages:

  • Improved Pharmacological Properties: The defined three-dimensional arrangement of functional groups can lead to enhanced binding affinity and selectivity for biological targets.[4][5]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon is less susceptible to metabolic degradation by oxidative enzymes compared to more conventional structures.[3][4]

  • Novelty and IP Space: Incorporating spirocycles provides access to novel chemical matter, opening new avenues for intellectual property.

  • Modulation of Physicochemical Properties: The introduction of spirocyclic scaffolds can favorably modulate key drug-like properties such as solubility and lipophilicity (LogP).[6]

Derivatives of 7-azaspiro[3.5]nonane have been explored as potent agonists for targets like G protein-coupled receptor 119 (GPR119), which is implicated in the treatment of type 2 diabetes and obesity.[5][7]

Synthesis and Purification Workflow

While multiple synthetic routes exist, a common strategy involves the construction of the spirocyclic core followed by functional group manipulation. A generalized workflow provides insight into the production of such building blocks. A patent describes a multi-step synthesis to produce a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involving steps like ring closure and Boc-protection.[8]

G start Starting Materials (e.g., Piperidine & Cyclobutanone derivatives) step1 Step 1: Spirocyclization (Formation of the quaternary center) start->step1 step2 Step 2: Functional Group Interconversion (e.g., Reduction of ketone to amine) step1->step2 step3 Step 3: N-Boc Protection (Reaction with Boc-anhydride) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end_node Final Product: Tert-butyl 1-amino-7- azaspiro[3.5]nonane-7-carboxylate step4->end_node

Caption: Generalized workflow for the synthesis of azaspiro[3.5]nonane derivatives.

Protocol Insight: The Boc Protection Step

The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical step.[9] This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

  • Causality: The Boc group is chosen for its stability under a wide range of conditions (e.g., basic, reductive, oxidative) while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[10][11] This orthogonality allows chemists to selectively manipulate other parts of the molecule, such as the primary amine, without disturbing the protected nitrogen. The reaction proceeds via nucleophilic attack of the amine on the Boc-anhydride.[11]

Analytical Characterization and Quality Control

Confirming the identity, purity, and molecular weight of this compound is paramount for its use in regulated research and development environments. A multi-technique approach ensures a self-validating system of quality control.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is the definitive technique for confirming the molecular weight of the compound.

  • Expected Ions: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed primarily as the protonated molecular ion [M+H]⁺ at m/z 241.35. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

  • High-Resolution MS (HRMS): HRMS provides an exact mass measurement, which can confirm the elemental composition (C₁₃H₂₄N₂O₂) with high confidence, distinguishing it from other potential isomers or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation of Boc-protected amines.[9][10]

  • ¹H NMR: The key diagnostic signal for successful Boc protection is a large, sharp singlet peak appearing in the upfield region (typically ~1.4 ppm), corresponding to the nine equivalent protons of the tert-butyl group.[9][10] Other signals corresponding to the protons on the spirocyclic backbone would appear in distinct regions, and their integration and splitting patterns confirm the overall structure.

  • ¹³C NMR: The presence of the Boc group is confirmed by characteristic signals for the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.[10]

Detailed Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[9]

  • Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to ensure homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz) with an appropriate number of scans (e.g., 16) and a relaxation delay (e.g., 1 second).[10]

  • Data Processing & Analysis: Process the resulting Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[10] Assign all signals and verify that the integration of the tert-butyl singlet corresponds to 9 protons relative to the other protons in the molecule.

Applications in Drug Development

As a bifunctional building block, this compound is an ideal starting point for creating libraries of diverse compounds for high-throughput screening. The primary amine can be readily functionalized via:

  • Amide bond formation: Reaction with carboxylic acids or acid chlorides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

Following diversification at the primary amine, the Boc group can be removed to expose the second amine, allowing for a subsequent round of chemical modifications, leading to highly complex and diverse molecular scaffolds.

References

Synthesis of spirocyclic amines for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Spirocyclic Amines for Drug Discovery

Abstract

Spirocyclic amines represent a class of saturated heterocyclic scaffolds that have garnered significant attention in modern drug discovery. Their unique three-dimensional architecture offers a compelling alternative to traditional flat, aromatic structures, enabling enhanced exploration of chemical space and fostering novel interactions with biological targets. This guide provides a comprehensive overview of the strategic synthesis of spirocyclic amines, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, offering mechanistic insights, detailed experimental protocols, and a discussion of the practical implications for medicinal chemistry programs.

The Strategic Imperative for Spirocyclic Amines in Medicinal Chemistry

The imperative to move beyond "flatland" in drug design has driven the exploration of molecules with greater three-dimensional complexity. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a rigid yet conformationally defined framework. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity and selectivity. Furthermore, the introduction of a spirocenter can improve physicochemical properties such as solubility and metabolic stability, while also providing vectors for substitution that project into unexplored regions of a binding pocket.

Physicochemical Advantages of Spirocyclic Amines

| Property | Impact

A Technical Guide to the Structure Elucidation of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their ability to provide novel three-dimensional exit vectors, improve physicochemical properties, and explore new chemical space. Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a key building block used in the synthesis of complex spirocyclic molecules for pharmaceutical development.[1] Its unique structure, featuring a cyclobutane ring and a piperidine ring sharing a single carbon atom (the spiro center), demands a rigorous and multi-faceted analytical approach for unambiguous structure confirmation.

This technical guide provides an in-depth, experience-driven walkthrough of the complete structure elucidation process for this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a practical understanding of how to integrate data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to verify molecular identity and purity with the highest degree of confidence. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a self-validating system of analysis leads to an irrefutable structural assignment.

Molecular Overview

Before delving into the analytical methodologies, it is essential to establish the fundamental properties of the target compound. This information serves as the foundational hypothesis that our subsequent experiments will aim to confirm.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1100748-84-2[1][2]
Molecular Formula C₁₃H₂₄N₂O₂[1][3]
Molecular Weight 240.34 g/mol [1][3]

Below is a two-dimensional representation of the molecule with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Numbered structure of the target molecule.

The Analytical Workflow: A Strategy for Certainty

A robust structure elucidation is not a linear checklist but an integrated strategy where each technique provides a piece of the puzzle, and collectively, they offer cross-validating evidence. Our approach is designed to efficiently move from broad molecular characteristics to fine atomic-level connectivity.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: We begin with mass spectrometry to quickly and accurately determine the molecular weight. For a molecule containing a tert-butyloxycarbonyl (Boc) protecting group, Electrospray Ionization (ESI) is the method of choice. Its soft ionization mechanism minimizes in-source fragmentation, ensuring the observation of the protonated molecular ion ([M+H]⁺), which is critical for confirming the molecular formula.[4]

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value. Look for characteristic fragment ions.

Expected Data & Interpretation

IonTheoretical m/zObserved m/zInterpretation
[M+H]⁺241.1965~241.196Protonated parent molecule, confirming the molecular formula C₁₃H₂₄N₂O₂.
[M-Boc+2H]⁺141.1437~141.144Loss of the entire Boc group (100 Da), a hallmark of Boc-protected amines.[5]
[M-C₄H₈+H]⁺185.1339~185.134Loss of isobutylene (56 Da) from the Boc group, another common fragmentation pathway.[5]
[C₄H₉]⁺57.0704~57.070Tert-butyl cation, a highly stable and often prominent fragment from the Boc group.[5]

The presence of the [M+H]⁺ peak at the correct high-resolution mass provides strong evidence for the elemental composition. Furthermore, the characteristic neutral loss of 100 Da or 56 Da, along with the m/z 57 fragment, serves as a self-validating system, confirming the presence and lability of the Boc protecting group.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an indispensable tool for rapidly identifying the key functional groups within a molecule. For our target compound, we expect to see characteristic vibrations for the N-H bonds of the primary amine, the C=O bond of the carbamate, and the C-N and C-O bonds. Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity and minimal sample preparation requirements.[6]

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Expected Data & Interpretation

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350-3250Medium, BroadN-H StretchPrimary Amine (-NH₂)
~2950-2850StrongC-H StretchAliphatic (CH₂, CH₃)
~1690-1670StrongC=O StretchCarbamate (-O-(C=O)-N)[7][8]
~1520MediumN-H BendPrimary Amine (-NH₂)[6]
~1250 & ~1160StrongC-O StretchCarbamate
~1280MediumN-C StretchCarbamate[6]

The observation of a strong carbonyl stretch around 1680 cm⁻¹ is definitive for the carbamate group.[7][8] This, combined with the N-H stretching and bending vibrations, confirms the simultaneous presence of both the Boc-protecting group and the free primary amine, validating the proposed structure's key functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[9] Given the multiple saturated rings and potential for signal overlap, a comprehensive suite of 1D and 2D NMR experiments is not just recommended, but essential for an unambiguous assignment.[10][11][12] We will use ¹H NMR to map the proton environments, ¹³C NMR for the carbon skeleton, and a combination of COSY, HSQC, and HMBC to piece the molecular puzzle together.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is a good first choice, but CD₃OD may be used if solubility is an issue or to exchange the amine protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is required for adequate signal dispersion.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gCOSY, phase-sensitive gHSQC, and gHMBC experiments. These experiments provide ¹H-¹H coupling, one-bond ¹H-¹³C correlation, and long-range (2-3 bond) ¹H-¹³C correlation, respectively.[13][14]

Predicted 1D NMR Data & Interpretation

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be complex in the aliphatic region (1.0-3.5 ppm) due to the two rings.

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~3.40 Broad Multiplet 4H H6, H8 Protons adjacent to the Boc-protected nitrogen are deshielded.
~2.80 Multiplet 1H H9 Methine proton adjacent to the primary amine.
~1.80 - 1.50 Multiplet 8H H2, H3, H4, H10 Overlapping signals from the remaining cyclobutane and piperidine ring protons.
1.45 Singlet 9H Boc -C(CH₃ )₃ Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.

| 1.30 | Broad Singlet | 2H | NH₂ | Amine protons; chemical shift and appearance are concentration/solvent dependent. |

¹³C NMR (100 MHz, CDCl₃):

Predicted δ (ppm) Assignment Rationale
154.8 Boc C =O Carbamate carbonyl carbon.
79.5 Boc -C (CH₃)₃ Quaternary carbon of the tert-butyl group.
~55.0 C5 Spirocyclic quaternary carbon, a key signal to identify.
~45.0 C9 Methine carbon attached to the amine.
~44.0 C6, C8 Carbons adjacent to the Boc-protected nitrogen.
~35-25 C2, C3, C4, C10 Remaining aliphatic carbons of the rings.

| 28.4 | Boc -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

2D NMR: Assembling the Spirocyclic Core

The true power of NMR is realized in the 2D experiments, which allow us to connect the atoms identified in the 1D spectra.

References

Physicochemical properties of 1-amino-7-Boc-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-amino-7-Boc-7-azaspiro[3.5]nonane

Abstract

Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery, prized for their ability to confer three-dimensional complexity, conformational rigidity, and novel intellectual property space. Among these, the 7-azaspiro[3.5]nonane core has emerged as a valuable building block for therapeutics targeting a range of diseases.[1] This guide focuses on a key derivative, 1-amino-7-Boc-7-azaspiro[3.5]nonane, providing a comprehensive framework for its physicochemical characterization. Understanding properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.[2][3] This document provides both the theoretical underpinnings and detailed, field-proven experimental protocols for determining these critical parameters, empowering researchers to unlock the full potential of this promising scaffold.

Molecular Profile and Structural Significance

1-amino-7-Boc-7-azaspiro[3.5]nonane, also known as tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, is a bifunctional molecule. It features a primary amine, a key site for derivatization and interaction with biological targets, and a tert-butoxycarbonyl (Boc) protected secondary amine within the spirocyclic system. This Boc group provides stability and modulates lipophilicity, but can be removed in later synthetic steps to enable further modification.

Table 1: Core Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1100748-84-2[4]
Molecular Formula C₁₃H₂₄N₂O₂[4]
Molecular Weight 240.34 g/mol [4]
Boiling Point 337 °C[4]

The spirocyclic core, where the cyclobutane and piperidine rings share a single carbon atom, introduces a rigid, three-dimensional geometry. This is a significant departure from flat, aromatic structures and can lead to improved target selectivity and reduced off-target effects.[5]

The Critical Triad: pKa, logP, and Solubility

The success or failure of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[6] For 1-amino-7-Boc-7-azaspiro[3.5]nonane, the interplay between its ionization state, lipophilicity, and solubility dictates its behavior in biological systems.

Ionization Constant (pKa): The Gateway to Absorption

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[7][8] This is arguably the most critical physicochemical parameter as it determines the charge state of a molecule in different physiological environments, from the acidic stomach to the neutral pH of the blood. The primary amine on the cyclobutane ring of 1-amino-7-Boc-7-azaspiro[3.5]nonane is the key ionizable group. Its pKa will dictate the degree of ionization at physiological pH (around 7.4), which directly impacts membrane permeability, solubility, and binding to target proteins.[9]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. It is a robust and widely used technique for accurately determining pKa values.[7]

Protocol:

  • Preparation: Accurately weigh and dissolve a sample of 1-amino-7-Boc-7-azaspiro[3.5]nonane in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a precision micro-burette.

  • Acidification: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the primary amine.

  • Basification: Titrate the acidified solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the resulting titration curve, which corresponds to the point of half-neutralization.

Causality Behind the Protocol: The use of a co-solvent is essential for compounds that may have limited aqueous solubility. Precise temperature control is critical as pKa is temperature-dependent. The two-stage titration (acidification followed by basification) ensures a clear and accurate inflection point for analysis.

Diagram: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Co-Solvent titrate1 Acidify with HCl (Full Protonation) prep1->titrate1 prep2 Calibrate pH Electrode prep2->titrate1 titrate2 Titrate with NaOH (Incremental) titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve titrate3->analysis1 analysis2 Determine Midpoint analysis1->analysis2 pKa_val pKa Value analysis2->pKa_val

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, or "fat-loving" character, is a measure of how well a compound partitions between a lipid-like (non-polar) environment and an aqueous (polar) one.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[11][12] LogP is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[13] For oral drugs, a logP value between 1 and 5 is often considered optimal, though this is target-dependent.[13] The Boc group on the 7-azaspiro[3.5]nonane core significantly increases its lipophilicity compared to the unprotected parent scaffold.

This is the "gold standard" method for logP determination due to its direct measurement of partitioning at equilibrium.[12]

Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This step is critical to ensure thermodynamic equilibrium.

  • Compound Addition: Dissolve a known amount of 1-amino-7-Boc-7-azaspiro[3.5]nonane in the pre-saturated n-octanol or buffer.

  • Partitioning: Combine equal volumes of the n-octanol and buffer phases in a vial. Shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

  • Equilibration: Allow the mixture to stand undisturbed or centrifuge it to ensure complete separation of the two phases.

  • Sampling & Analysis: Carefully sample an aliquot from both the n-octanol and the aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Causality Behind the Protocol: Pre-saturating the solvents corrects for their mutual miscibility, preventing volume changes that would skew the concentration measurements. Using a buffer at a physiological pH of 7.4 provides a more biologically relevant value, often referred to as logD, which accounts for the ionization state of the molecule.

Diagram: Shake-Flask logP Determination Workflow

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol & Buffer prep2 Dissolve Compound prep1->prep2 exp1 Combine Phases prep2->exp1 exp2 Shake to Partition exp1->exp2 exp3 Centrifuge to Separate exp2->exp3 analysis1 Sample Both Phases exp3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 logP_val Calculate logP analysis2->logP_val

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility: The Prerequisite for Efficacy

A drug must dissolve to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major cause of attrition in drug development.[15] It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput assay is common in early discovery to flag potential issues.[16][17][18]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a more time-consuming but more accurate measure, essential for later-stage development and formulation.[19][20][21]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 1-amino-7-Boc-7-azaspiro[3.5]nonane in 100% DMSO (e.g., 10 mM).

  • Plating: Dispense the DMSO stock solution into a 96-well plate.

  • Dilution: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations, ensuring the final DMSO concentration is low (e.g., 1-2%).[22]

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1.5-2 hours).[18]

  • Precipitate Detection: Analyze the plate using a nephelometer (measures light scattering from precipitate) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.[15]

Diagram: Kinetic Solubility Workflow

KineticSol_Workflow stock Prepare 10 mM DMSO Stock plate Dispense Stock into 96-well Plate stock->plate dilute Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->dilute incubate Shake Plate (e.g., 2 hours) dilute->incubate analyze Analyze for Precipitate (Nephelometry / LC-MS) incubate->analyze result Kinetic Solubility (µM) analyze->result

Caption: High-throughput workflow for kinetic solubility assessment.

Protocol:

  • Sample Preparation: Add an excess of solid (powdered) 1-amino-7-Boc-7-azaspiro[3.5]nonane to a vial containing the aqueous buffer (e.g., PBS, pH 7.4). A visible amount of undissolved solid should remain.

  • Equilibration: Seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[19]

  • Phase Separation: Filter the suspension through a fine-pored filter (e.g., 0.45 µm) or centrifuge at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[20]

Causality Behind the Protocol: Starting with excess solid is the defining feature of this method, ensuring that the resulting solution is truly saturated. The long incubation time is necessary for the dissolution process to reach a state of thermodynamic equilibrium, which can be slow for crystalline solids.

Diagram: Thermodynamic Solubility Workflow

ThermoSol_Workflow prep Add Excess Solid Compound to Buffer equil Agitate for 24h to Reach Equilibrium prep->equil separate Filter or Centrifuge to Remove Solid equil->separate quantify Analyze Filtrate Concentration by HPLC separate->quantify result Thermodynamic Solubility (µg/mL or µM) quantify->result

Caption: Workflow for thermodynamic (equilibrium) solubility determination.

Data Synthesis and Predictive Insights

Once determined, these physicochemical properties provide a powerful predictive profile for 1-amino-7-Boc-7-azaspiro[3.5]nonane and its analogues.

Table 2: Physicochemical Data Summary for Characterization

ParameterExperimental MethodConditionMeasured Value
pKa Potentiometric Titration25°C, H₂O/MeOHTo be determined
logP Shake-Flaskn-Octanol/WaterTo be determined
logD₇.₄ Shake-Flaskn-Octanol/PBS (pH 7.4)To be determined
Kinetic Solubility Nephelometry/FiltrationPBS (pH 7.4), 2% DMSOTo be determined
Thermo. Solubility Shake-FlaskPBS (pH 7.4)To be determined

Interpretation:

  • A basic pKa (expected to be in the 8-10 range for the primary amine) indicates that the molecule will be predominantly protonated and positively charged at physiological pH. This enhances aqueous solubility but can hinder passive diffusion across lipid membranes.

  • The logP value will be significantly influenced by the lipophilic Boc group. This value, in conjunction with the pKa, will determine the logD₇.₄, which is the most relevant predictor for passive permeability.

  • A discrepancy between kinetic and thermodynamic solubility can indicate issues with compound precipitation over time (supersaturation) or reflect the difference between an amorphous precipitate and a stable crystalline form.

Conclusion

1-amino-7-Boc-7-azaspiro[3.5]nonane is a scaffold of considerable interest for medicinal chemistry. Its utility, however, is intrinsically linked to its physicochemical properties. A thorough characterization of its pKa, logP, and aqueous solubility using the robust, self-validating protocols detailed in this guide is an indispensable step in the drug discovery process. This foundational knowledge enables chemists to make informed decisions, rationally design analogues with optimized ADME profiles, and ultimately increase the probability of developing a successful therapeutic agent.

References

The Ascendancy of Azaspirocycles in Medicinal Chemistry: A Technical Guide to Escaping Flatland

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic and heteroaromatic scaffolds. This "escape from flatland" has illuminated the profound potential of three-dimensional (3D) molecular architectures.[1][2] Among the most compelling of these are azaspirocyclic compounds, which have emerged as powerful tools in modern drug design.[3] Their unique structural and physicochemical properties offer elegant solutions to long-standing challenges in achieving potency, selectivity, and favorable pharmacokinetic profiles.[3][4]

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the role of azaspirocycles in medicinal chemistry. We will dissect the foundational principles that make these scaffolds advantageous, explore their impact on drug-like properties, detail synthetic strategies, and showcase their application in contemporary drug discovery programs.

The Core Advantage: Inherent Three-Dimensionality

Azaspirocycles are bicyclic heterocyclic compounds distinguished by a single, shared quaternary carbon atom—the spiro center—connecting the two rings.[3] This structural feature locks the molecule into a rigid, non-planar conformation.[3] Unlike flexible aliphatic rings or flat aromatic systems, this defined 3D geometry allows for a precise and predictable spatial arrangement of substituents. This vectoral control is critical for optimizing interactions with the intricate topographies of biological targets like enzyme active sites and receptor binding pockets.[2][3]

A key metric associated with the clinical success of drug candidates is the fraction of sp3-hybridized carbons (Fsp3).[5] Higher Fsp3 values correlate with improved solubility, enhanced metabolic stability, and reduced off-target toxicity.[3][5] The quaternary spiro center and the saturated nature of the rings in azaspirocycles inherently increase the Fsp3 count, moving molecular designs into a more favorable chemical space.[5]

Figure 1: From Flatland to 3D Space A Traditional 'Flat' Scaffold (e.g., Benzene, Pyridine) B Challenges: - Poor Solubility - High Off-Target Toxicity - Metabolic Instability - Planar Shape Mismatch A->B Leads to C Azaspirocyclic Scaffold (3D Architecture) A->C Bioisosteric Replacement D Improved Properties: - Enhanced Solubility - Increased Fsp3 Character - Metabolic Stability - Precise Vectoral Orientation C->D Confers E Enhanced Clinical Success D->E Contributes to Figure 2: Azaspirocycle Application Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization A Identify Lead Compound (e.g., with Piperazine) B Bioisosteric Replacement with Azaspirocycle A->B Strategy C Synthesize Library of Azaspirocyclic Analogues B->C Execution D Assess Physicochemical Properties (Solubility, LogP) C->D Analysis E Evaluate In Vitro (Potency, Selectivity, ADME) D->E Screening E->B Iterative Optimization F In Vivo Studies (PK, Efficacy, Toxicity) E->F Validation G Optimized Drug Candidate F->G Selection

References

Spectroscopic Characterization of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in contemporary drug discovery. As a spirocyclic scaffold, it imparts valuable three-dimensional character to lead compounds, a critical attribute for enhancing potency and selectivity while optimizing physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While direct experimental spectra for this specific compound (CAS No. 1100748-84-2) are not widely available in the public domain, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis. This approach equips researchers with the necessary framework to identify, characterize, and utilize this versatile chemical entity in their synthetic endeavors.

Molecular Structure and Key Features

This compound possesses a unique architecture comprising a cyclobutane ring spiro-fused to a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a primary amine is situated on the cyclobutane ring. This combination of a rigid spirocyclic core, a bulky lipophilic protecting group, and a nucleophilic primary amine makes it a valuable synthon for introducing diversity in medicinal chemistry programs.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and can influence chemical shifts, particularly of exchangeable protons (NH₂).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of each carbon signal. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for identifying long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system, which can lead to diastereotopic protons. The chemical shifts are predicted based on the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.4 - 3.6broad multiplet4H-CH₂-N(Boc)-CH₂-Protons on the carbons adjacent to the nitrogen of the Boc-protected piperidine ring.
~2.5 - 2.7multiplet1H-CH-NH₂The methine proton on the cyclobutane ring attached to the amino group.
~1.8 - 2.2multiplet6HCyclobutane and Piperidine Ring ProtonsOverlapping signals from the remaining methylene protons on both the cyclobutane and piperidine rings.
1.45singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector.
~1.2 - 1.5broad singlet2H-NH₂The protons of the primary amine. The chemical shift and multiplicity can vary significantly with solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~155C=O (Boc)Carbonyl carbon of the carbamate group.
~79-C(CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~50-CH-NH₂Methine carbon attached to the amino group.
~45Spirocyclic CarbonThe quaternary spiro carbon, a key identifying feature.
~40-45-CH₂-N(Boc)-CH₂-Carbons adjacent to the nitrogen in the piperidine ring.
~30-35Ring CH₂Remaining methylene carbons of the cyclobutane and piperidine rings.
28.4-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a solid or liquid sample with minimal preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group
3300-3500N-H stretchPrimary Amine (-NH₂)
2850-3000C-H stretchAliphatic (sp³ C-H)
~1680-1700C=O stretchCarbamate (-O-C=O-N)
~1160-1250C-N stretchCarbamate and Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is recommended to confirm the elemental composition of the molecular ion.

Predicted Mass Spectrum
  • Molecular Ion (M): C₁₃H₂₄N₂O₂

  • Molecular Weight: 240.34 g/mol

  • Expected [M+H]⁺ (ESI): m/z 241.1916

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule is expected to proceed through the loss of the Boc group or cleavage of the spirocyclic rings.

Fragmentation_Pathway M+H [M+H]⁺ m/z 241 Fragment1 [M+H - 56]⁺ m/z 185 M+H->Fragment1 - C₄H₈ Fragment2 [M+H - 101]⁺ m/z 140 M+H->Fragment2 - C₅H₉O₂ Loss_isobutylene Loss of isobutylene (- C₄H₈) Loss_Boc Loss of Boc group (- C₅H₉O₂)

Caption: Predicted ESI-MS Fragmentation Pathway

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable resource for researchers working with this important synthetic building block. The provided experimental protocols offer a starting point for the in-house characterization of this compound. As with any predictive data, experimental verification is paramount, and the information presented herein should be used as a guide for the interpretation of experimentally obtained spectra.

An In-Depth Technical Guide to Boc-Protected Spirocyclic Amines: Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating amine functionalities, have garnered significant interest in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties, enhanced target selectivity, and more favorable pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of these complex architectures, providing robust protection under a wide range of conditions while allowing for mild and efficient deprotection. This guide provides an in-depth exploration of Boc-protected spirocyclic amines, detailing their strategic importance in drug discovery, common synthetic and asymmetric methodologies, critical characterization techniques, and practical, field-proven experimental protocols.

The Strategic Advantage of Spirocyclic Amines in Medicinal Chemistry

The drive to create drug candidates with superior efficacy and safety profiles has pushed medicinal chemists to explore novel chemical space. Spirocycles, defined as structures where two rings are linked by a single common atom, have emerged as powerful design elements.[1][2]

Escaping Flatland: The Power of Three-Dimensionality

A predominant theme in recent drug discovery is the move away from planar, sp²-rich molecules. Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule generally correlates with improved clinical success.[3][4] Spirocyclic amines are inherently three-dimensional, high-Fsp³ motifs.[5] This structural feature allows for the precise projection of functional groups into three-dimensional space, enabling more specific and potent interactions with the complex binding pockets of biological targets.[2]

Physicochemical and Pharmacokinetic Benefits

The introduction of a spirocyclic amine scaffold can significantly enhance a molecule's drug-like properties. Compared to their non-spirocyclic or simpler heterocyclic counterparts (e.g., piperidines, piperazines), azaspirocycles often exhibit:

  • Increased Solubility: The greater sp³ character can disrupt crystal packing and improve aqueous solubility.[1]

  • Decreased Lipophilicity: This can lead to reduced off-target effects and improved safety profiles, such as minimizing inhibition of the hERG cardiac ion channel.[1]

  • Improved Metabolic Stability: The quaternary spirocenter can block sites of metabolic oxidation, increasing the compound's half-life.[1]

  • Conformational Rigidity: The rigid framework reduces the entropic penalty upon binding to a target, which can lead to higher potency and selectivity.[1][6]

The following diagram illustrates the logical flow from the structural features of spirocycles to their beneficial impact on drug development.

G A Spirocyclic Amine Core B1 Inherent 3D Geometry A->B1 B2 High Fsp³ Character A->B2 B3 Conformational Rigidity A->B3 C1 Improved Solubility Decreased Lipophilicity B1->C1 C2 Enhanced Target Binding (Potency & Selectivity) B1->C2 B2->C1 C3 Favorable ADME-Tox Profile (e.g., Metabolic Stability) B2->C3 B3->C2 B3->C3 D Higher Probability of Clinical Success C1->D C2->D C3->D

Caption: The structural attributes of spirocyclic amines and their downstream benefits in drug discovery.

Table 1: Comparative Physicochemical Properties of Spirocyclic Scaffolds
Parent ScaffoldSpirocyclic AnalogueKey Property ImprovementReference Example
Piperidine2-Oxa-6-azaspiro[3.3]heptaneReduced lipophilicity and basicity, mitigating hERG liability.pks13 Thioesterase Inhibitors[1]
PiperazineDiazaspiro[3.3]heptaneImproved selectivity for PARP-1 over other PARP proteins.Olaparib Analogues[1][3]

The Boc Group: An Essential Tool for Amine Protection

The amine functional group is both a strong nucleophile and a base, necessitating its protection during many synthetic transformations. The tert-butyloxycarbonyl (Boc) group is arguably the most widely used amine protecting group in non-peptide chemistry due to its ideal balance of stability and lability.[7][8]

Mechanism of Boc Protection and Deprotection

Protection is typically achieved by reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O). The amine's lone pair attacks one of the electrophilic carbonyl carbons of Boc₂O. A subsequent proton transfer, often facilitated by a mild base or the resulting tert-butyl carbonate intermediate, yields the neutral N-Boc protected carbamate.[9][10]

Deprotection is efficiently carried out under acidic conditions. Protonation of the carbamate carbonyl oxygen facilitates the cleavage of the C-O bond, forming a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[11] Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly employed for this purpose.[7]

G cluster_protection Protection cluster_deprotection Deprotection Amine Spirocyclic Amine (R₂NH) Protected Boc-Protected Amine (R₂N-Boc) Amine->Protected Nucleophilic Acyl Substitution Boc2O Boc₂O Boc2O->Protected Protected2 Boc-Protected Amine (R₂N-Boc) Amine2 Spirocyclic Amine Salt (R₂NH₂⁺) Protected2->Amine2 Acid-Catalyzed Cleavage Acid Strong Acid (e.g., TFA) Acid->Amine2 Amine2->Amine Workup (Base)

Caption: The synthetic cycle of Boc protection and deprotection for spirocyclic amines.

Why Choose Boc? Causality in Experimental Design

The choice of the Boc group is deliberate. Its stability to most nucleophiles, bases, and reductive/oxidative conditions makes it compatible with a vast array of subsequent chemical reactions.[12] This orthogonality is critical in multi-step syntheses. The deprotection conditions are mild enough to be tolerated by many other functional groups, yet specific enough to be highly selective. The byproducts of deprotection (isobutylene and CO₂) are volatile gases, simplifying reaction workup and product purification.[11]

Synthetic Strategies and Protocols

The construction of the spirocyclic core is a key challenge. Numerous methodologies have been developed, often followed by a standard Boc-protection step.[4][13]

Key Synthetic Approaches
  • Intramolecular Cyclization: This involves forming the second ring via an intramolecular C-alkylation, acylation, or Michael addition.

  • Cycloaddition Reactions: [4+2] and other cycloaddition strategies can be powerful tools for constructing complex spirocyclic systems with high stereocontrol.[14]

  • Asymmetric Synthesis: Chiral catalysts and auxiliaries are increasingly used to achieve enantioselective synthesis of spirocyclic amines, which is critical for interacting with chiral biological targets.[15][16][17]

  • Ring-Closing Metathesis (RCM): This has proven to be a robust method for forming one of the rings in the spirocyclic system.[18]

The general workflow for accessing these valuable building blocks is outlined below.

G Start Acyclic or Monocyclic Precursors Spiro Key Spirocyclization Step (e.g., RCM, Cycloaddition, Asymmetric Catalysis) Start->Spiro Amine Free Spirocyclic Amine Spiro->Amine Boc Boc Protection (Boc₂O, Base) Amine->Boc Final Target Boc-Protected Spirocyclic Amine Boc->Final

Caption: A generalized workflow for the synthesis of Boc-protected spirocyclic amines.

Experimental Protocol 1: General Boc-Protection of a Spirocyclic Amine

This protocol is a self-validating system; successful protection is easily confirmed by TLC (disappearance of the polar amine spot) and NMR spectroscopy (appearance of the characteristic t-butyl signal).

Materials:

  • Spirocyclic amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) (Optional, but recommended for amine HCl salts or sluggish reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the spirocyclic amine (1.0 equiv) in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition (If needed): If starting from an amine salt or if the amine is a weak nucleophile, add the base (e.g., TEA, 1.2 equiv) and stir for 5 minutes at room temperature.

  • Boc₂O Addition: Add Boc₂O (1.1 equiv) portion-wise or as a solution in DCM to the stirred mixture. Rationale: Adding Boc₂O slowly helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours).

  • Quenching & Workup: Once complete, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (1x) and brine (1x). Rationale: The NaHCO₃ wash removes any acidic impurities and unreacted Boc₂O byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Boc-protected spirocyclic amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Protocol 2: General Acid-Catalyzed Boc-Deprotection

This protocol's success is validated by the evolution of CO₂ gas and confirmed by TLC/LCMS analysis showing the formation of the more polar free amine.

Materials:

  • Boc-protected spirocyclic amine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 equiv, or as a 20-50% v/v solution in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • DCM for extraction

  • Brine

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in DCM (approx. 0.1 M) in a flask with a stir bar at 0 °C (ice bath). Rationale: Starting at 0 °C helps to control the initial exotherm upon acid addition.

  • Acid Addition: Add TFA (10 equiv) dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed.[11]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LCMS until the starting material is consumed (typically 30-60 minutes).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as a TFA salt.

  • Neutralization & Extraction (Workup): a. Dissolve the crude residue in DCM. b. Carefully add saturated aq. NaHCO₃ or 1M NaOH with stirring until the aqueous layer is basic (pH > 8). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free spirocyclic amine.

Characterization: Confirming Structure and Purity

Definitive structural confirmation is paramount. ¹H NMR spectroscopy is the primary tool for verifying the installation and removal of the Boc group.[8]

NMR Spectroscopy

The most unambiguous signal for a successful N-Boc protection is the appearance of a large, sharp singlet in the upfield region of the ¹H NMR spectrum, typically between δ 1.4-1.5 ppm .[8] This signal integrates to 9 protons and corresponds to the chemically equivalent methyl groups of the tert-butyl moiety.[19] Upon deprotection, this signal completely disappears.

Table 2: Diagnostic ¹H NMR Signals for Common Amine Protecting Groups
Protecting GroupAbbreviationCharacteristic ¹H NMR Signal(s) (ppm)Appearance
tert-ButoxycarbonylBoc~1.4 - 1.5Singlet (9H)[8]
CarbobenzyloxyCbz~5.1 - 5.2 (Benzylic CH₂) ~7.3 - 7.4 (Aromatic)Singlet (2H) Multiplet (5H)
9-FluorenylmethoxycarbonylFmoc~4.2 - 4.5 (CH & CH₂) ~7.3 - 7.8 (Aromatic)Multiplets (3H) Multiplets (8H)

Chemical shifts are approximate and can vary based on solvent and molecular structure.

Conformational Analysis

For spirocyclic systems, understanding the three-dimensional structure is key. Advanced techniques are often employed:

  • 2D NMR (NOESY/ROESY): To determine through-space proximity of protons and elucidate the preferred conformation in solution.[20]

  • X-ray Crystallography: Provides definitive solid-state structural and stereochemical information.[18][21]

  • Molecular Modeling: Computational methods are used to predict and support experimentally observed conformations.[21]

Conclusion and Future Perspectives

Boc-protected spirocyclic amines are more than just synthetic curiosities; they are enabling tools that allow drug discovery teams to access novel, three-dimensional chemical matter with demonstrably superior properties.[6] The synthetic accessibility of these scaffolds, facilitated by robust protection-deprotection strategies, ensures their continued and growing importance.[4][5] As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric synthesis, we can expect to see an even greater proliferation of these valuable motifs in the next generation of clinical candidates and approved drugs.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of immense interest in modern medicinal chemistry due to their rigid, three-dimensional structures that allow for precise vectoral presentation of substituents into protein binding pockets.[1][2][3] The 7-azaspiro[3.5]nonane framework serves as a valuable bioisosteric replacement for common motifs like piperidine, often leading to improved metabolic stability and novel structure-activity relationships.[4] This document provides a comprehensive, two-part synthetic protocol for Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block for drug discovery and a versatile linker for technologies such as Proteolysis Targeting Chimeras (PROTACs).[5] The synthesis proceeds through a spirocyclic ketone intermediate, which is subsequently converted to the target primary amine via reductive amination. This guide explains the causality behind key experimental choices and provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Spirocyclic Diamines

The "escape from flatland" is a guiding principle in contemporary drug design, encouraging the synthesis of molecules with greater three-dimensionality (sp³-richness).[6] Spirocyclic diamines are exemplary scaffolds in this regard, offering a constrained conformational profile that can enhance binding affinity and selectivity for biological targets.[6][7] The target molecule, this compound, features a piperidine ring fused spirocyclically to a cyclobutane. The orthogonal protection strategy—a base-stable Boc group on the piperidine nitrogen and a reactive primary amine on the cyclobutane—makes it an exceptionally useful intermediate for library synthesis and late-stage functionalization.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. The first stage involves the construction of the core spirocyclic ketone from a commercially available piperidine derivative. The second stage focuses on the conversion of the ketone functionality into the target primary amine.

G cluster_0 Part A: Synthesis of Ketone Intermediate cluster_1 Part B: Conversion to Primary Amine A N-Boc-4-piperidone B [2+2] Cycloaddition Precursor Formation A->B C Tert-butyl 1-oxo-7- azaspiro[3.5]nonane-7-carboxylate B->C D Reductive Amination C->D E Tert-butyl 1-amino-7- azaspiro[3.5]nonane-7-carboxylate D->E

References

Application Notes and Protocols: Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Modern Peptide Therapeutics

Peptides are fundamental biological messengers, orchestrating a vast array of physiological processes. However, their therapeutic potential has historically been hampered by inherent structural flexibility, leading to rapid enzymatic degradation and poor pharmacokinetic profiles. A paradigm shift in peptide drug design has emerged through the introduction of conformational constraints, which "lock" the peptide into a specific, bioactive three-dimensional structure.[1] This rigidity enhances stability against proteolysis, improves binding affinity and selectivity for the target, and can even increase cell permeability.[1][2]

One powerful class of building blocks for introducing such constraints is spirocyclic amino acids. This guide focuses on Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate , a unique non-natural amino acid that provides a rigidifying spirocyclic scaffold. Its incorporation into a peptide sequence imparts a significant conformational bias, pre-organizing the peptide backbone into a structure that can mimic natural protein interfaces with high fidelity. This pre-organization reduces the entropic penalty associated with binding, often leading to a substantial increase in potency and efficacy. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this versatile building block in solid-phase peptide synthesis (SPPS).

Compound Profile
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1100748-84-2[3]
Molecular Formula C13H24N2O2[3]
Molecular Weight 240.34 g/mol [4]
Appearance White to off-white powder[5]
Boiling Point 337°C[3]

The Causality of Constraint: Why Spirocyclic Scaffolds?

The azaspiro[3.5]nonane core provides a structurally rigid linker that replaces a standard alpha-amino acid in the peptide backbone. The spirocyclic nature of this building block introduces a sharp turn or "kink" in the peptide chain, which is a critical determinant of its overall conformation. By strategically placing this and other constrained amino acids, medicinal chemists can sculpt the peptide's three-dimensional shape to optimize its interaction with a biological target, such as a receptor binding pocket or a protein-protein interaction interface.[1] This approach is particularly valuable for targeting protein-protein interactions (PPIs), which are notoriously difficult for traditional small molecules to disrupt effectively due to their large, flat binding surfaces.

Logical Workflow for Incorporating Spirocyclic Amino Acids

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

workflow cluster_prep Resin & Amino Acid Preparation cluster_spps SPPS Cycle cluster_final Cleavage & Purification Resin Select & Swell Resin (e.g., 2-Chlorotrityl Chloride) Load Load First Amino Acid (if not pre-loaded) Resin->Load AA_Prep Prepare Spirocyclic Amino Acid Solution (with coupling reagents) Couple Couple Spirocyclic Amino Acid AA_Prep->Couple Deprotect Fmoc Deprotection (20% Piperidine in DMF) Load->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Wash1->Couple Wash2 Wash Resin (DMF, DCM) Couple->Wash2 Wash2->Deprotect Next cycle Capping Optional Capping (Acetic Anhydride) Wash2->Capping Cleave Cleave Peptide from Resin (TFA-based cocktail) Wash2->Cleave Capping->Deprotect Next cycle Purify Purify Peptide (RP-HPLC) Cleave->Purify Analyze Characterize (LC-MS, MALDI-TOF) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a spirocyclic amino acid.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales. The Fmoc/tBu strategy is employed, which is a widely used methodology in modern peptide synthesis.[6]

Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8][9] Always handle this compound in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] In case of contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[8]

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading) is recommended for synthesizing peptide acids. Rink amide resin can be used for peptide amides.[11]

  • Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Spirocyclic Amino Acid: this compound. Note: The primary amine of this reagent will be coupled to the growing peptide chain. The Boc group protects the secondary amine within the spirocycle.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free).

    • Dichloromethane (DCM).

    • Methanol (MeOH).

    • Diisopropylethylamine (DIPEA).

  • Reagents:

    • Deprotection Solution: 20% (v/v) Piperidine in DMF.

    • Coupling Reagents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12]

      • HOBt (Hydroxybenzotriazole) or Oxyma Pure as additives to suppress racemization.[13]

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin

The first step is anchoring the C-terminal amino acid to the solid support.[6] Using a trityl-based resin allows for mild cleavage conditions, preserving sensitive functionalities.[14]

  • Place 150 mg of 2-chlorotrityl chloride resin (~0.1 mmol scale, assuming 1.5 mmol/g loading) into a solid-phase reaction vessel.

  • Swell the resin in DCM (5 mL) for 30 minutes. Drain the solvent.

  • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid (0.3 mmol) and 5 equivalents of DIPEA (0.5 mmol) in 3 mL of dry DCM.

  • Add the amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining reactive trityl chloride sites, add 0.5 mL of methanol and agitate for 15 minutes.

  • Drain the solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.[11]

  • Swelling: Swell the resin in 5 mL of DMF for 30 minutes. Drain.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion of the deprotection solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, pre-activate the spirocyclic amino acid. Dissolve 3 equivalents (0.3 mmol) of this compound, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in 3 mL of DMF.

    • Causality: The use of a phosphonium or aminium salt like HATU in the presence of a non-nucleophilic base (DIPEA) generates a highly reactive OAt-ester in situ, which rapidly acylates the free N-terminal amine on the resin-bound peptide.[12] This is crucial for achieving high coupling efficiency, especially with sterically hindered or non-natural amino acids.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. A longer coupling time is recommended due to the potential steric hindrance of the spirocyclic structure.

    • Verification: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat: Return to Step 1 for the next amino acid in the sequence.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

The final step involves releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.[6]

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry thoroughly.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add 5 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the tBu-based side-chain protecting groups and the ester linkage to the trityl resin.[6] TIS and water act as scavengers to trap the reactive carbocations generated during the deprotection of residues like Trp and Met, preventing side reactions.

  • Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (40 mL).

  • A white precipitate (the crude peptide) should form. Store the ether suspension at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide pellet under vacuum.

Data Analysis and Purification

The crude peptide should be analyzed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm its identity and purity. Purification is typically achieved using preparative RP-HPLC.

Mechanism of Peptide Coupling

The following diagram illustrates the activation of the carboxylic acid by HATU and subsequent nucleophilic attack by the N-terminal amine of the resin-bound peptide.

coupling_mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Spirocyclic Amino Acid (R-COOH) ActivatedEster Activated OAt-Ester (R-CO-OAt) AminoAcid->ActivatedEster + HATU, DIPEA HATU HATU Coupling Reagent HATU->ActivatedEster PeptideResin Peptide-Resin (H₂N-Peptide) Tetrahedral Tetrahedral Intermediate PeptideResin->Tetrahedral ActivatedEster->Tetrahedral + H₂N-Peptide NewPeptide Elongated Peptide-Resin Tetrahedral->NewPeptide - HOAt

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Conclusion

This compound is a valuable tool for introducing conformational rigidity into synthetic peptides. Its spirocyclic core serves as a potent means to control peptide backbone geometry, offering a strategic advantage in the design of next-generation therapeutics with enhanced stability, selectivity, and potency.[1][15] The protocols detailed in this guide provide a robust framework for the successful incorporation of this and similar constrained amino acids using standard Fmoc-SPPS chemistry. By understanding the principles behind each step, from resin selection to the choice of coupling reagents, researchers can confidently leverage the power of conformational constraint to advance their drug discovery and development programs.

References

Application of 1-Amino-7-Boc-7-azaspiro[3.5]nonane in PROTAC Linker Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.[3]

The Spirocyclic Advantage: Introducing 1-Amino-7-Boc-7-azaspiro[3.5]nonane

Traditional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, their high flexibility can lead to an entropic penalty upon binding to the target protein and E3 ligase. In contrast, rigid linkers, such as those incorporating spirocyclic scaffolds, offer a unique three-dimensional and conformationally constrained geometry. This pre-organization can reduce the entropic loss upon ternary complex formation, potentially leading to enhanced stability and improved degradation efficiency.

1-Amino-7-Boc-7-azaspiro[3.5]nonane is a prime example of a spirocyclic building block that offers significant advantages in PROTAC linker design:

  • Conformational Rigidity: The spirocyclic core locks the linker into a more defined three-dimensional shape. This rigidity can help to optimally position the POI and E3 ligase for efficient ubiquitination, a crucial step in the degradation process.

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate the physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability, which are often challenging for these large molecules.

  • Vectorial Control: The defined geometry of the spirocycle provides better control over the exit vectors of the linker, allowing for more precise positioning of the warhead and E3 ligase ligand.

  • Novel Chemical Space: The use of spirocyclic linkers provides access to novel chemical space, offering opportunities for intellectual property protection and the development of PROTACs with unique properties.

General Synthetic Strategy for Incorporating 1-Amino-7-Boc-7-azaspiro[3.5]nonane into a PROTAC

The synthesis of a PROTAC incorporating the 1-Amino-7-Boc-7-azaspiro[3.5]nonane linker typically follows a convergent synthetic route. The general workflow involves the sequential coupling of the linker to the POI ligand (warhead) and the E3 ligase ligand. The Boc-protecting group on the spirocyclic amine allows for orthogonal derivatization.

Diagram: General PROTAC Synthesis Workflow

G cluster_0 Step 1: Warhead-Linker Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Coupling Warhead_COOH Warhead-COOH Coupling1 Amide Coupling (e.g., HATU, DIPEA) Warhead_COOH->Coupling1 Linker_NH2 H2N-(spiro)-Boc Linker_NH2->Coupling1 Intermediate1 Warhead-CONH-(spiro)-Boc Coupling1->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Warhead-CONH-(spiro)-NH2 Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 E3_Ligase_COOH E3 Ligase Ligand-COOH E3_Ligase_COOH->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A general workflow for PROTAC synthesis using the spirocyclic linker.

Detailed Protocols

The following protocols provide a general framework for the synthesis of a PROTAC utilizing 1-Amino-7-Boc-7-azaspiro[3.5]nonane. These are illustrative examples and may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Amide Coupling of Warhead to 1-Amino-7-Boc-7-azaspiro[3.5]nonane

This protocol describes the formation of an amide bond between a carboxylic acid-functionalized warhead and the primary amine of the spirocyclic linker.

Materials:

ReagentMolecular WeightEquivalents
Warhead-COOHVariable1.0
1-Amino-7-Boc-7-azaspiro[3.5]nonane240.351.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.243.0
Anhydrous N,N-Dimethylformamide (DMF)--
Dichloromethane (DCM)--
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous sodium sulfate (Na₂SO₄)--

Procedure:

  • To a solution of the Warhead-COOH (1.0 eq) in anhydrous DMF, add 1-Amino-7-Boc-7-azaspiro[3.5]nonane (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Warhead-Linker intermediate.

Expert Insight: The use of HATU as a coupling reagent is common for forming amide bonds in complex molecules due to its high efficiency and low rate of racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Protocol 2: Boc Deprotection of the Warhead-Linker Intermediate

This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the spirocycle for subsequent coupling to the E3 ligase ligand.

Materials:

ReagentEquivalents
Warhead-CONH-(spiro)-Boc1.0
Trifluoroacetic acid (TFA)Excess
Dichloromethane (DCM)-
Saturated aqueous sodium bicarbonate (NaHCO₃)-

Procedure:

  • Dissolve the Warhead-CONH-(spiro)-Boc intermediate (1.0 eq) in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step after co-evaporation with toluene to remove residual TFA. Alternatively, for purification or characterization, the residue can be dissolved in DCM and neutralized by washing with saturated aqueous NaHCO₃. The organic layer is then dried and concentrated.

Expert Insight: TFA is a strong acid commonly used for Boc deprotection. The reaction is typically clean and proceeds to completion quickly at room temperature. It is important to ensure all TFA is removed before the subsequent coupling step, as it will protonate the amine and prevent it from reacting.

Protocol 3: Coupling of the Deprotected Warhead-Linker to the E3 Ligase Ligand

This final coupling step forms the complete PROTAC molecule.

Materials:

ReagentMolecular WeightEquivalents
Warhead-CONH-(spiro)-NH₂·TFAVariable1.0
E3 Ligase Ligand-COOHVariable1.0
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.244.0-5.0
Anhydrous N,N-Dimethylformamide (DMF)--

Procedure:

  • To a solution of the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the Warhead-CONH-(spiro)-NH₂·TFA salt (1.0 eq) in anhydrous DMF and add DIPEA (2.0-3.0 eq) to neutralize the TFA salt.

  • Add the solution of the deprotected linker to the pre-activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Work-up the reaction as described in Protocol 1 (dilution, washing, drying, and concentration).

  • Purify the final PROTAC by preparative HPLC to obtain the product with high purity.

Expert Insight: Pre-activation of the carboxylic acid can sometimes improve coupling efficiency, especially with less reactive amines. Sufficient DIPEA must be used to both neutralize the TFA salt of the amine and to facilitate the amide coupling reaction.

Conclusion

1-Amino-7-Boc-7-azaspiro[3.5]nonane is a valuable building block for the synthesis of PROTACs with conformationally constrained linkers. The rigid spirocyclic scaffold can impart favorable properties to the resulting PROTAC, including enhanced ternary complex stability and improved physicochemical characteristics. The synthetic protocols outlined in this guide provide a robust framework for the incorporation of this linker into novel PROTAC molecules, enabling researchers and drug development professionals to explore new avenues in targeted protein degradation.

References

Application Notes and Protocols for the Derivatization of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, often leading to improved metabolic stability and target-binding selectivity.[1][2] The spirocyclic nature of this framework provides precise exit vectors for substituents, allowing for the systematic exploration of chemical space in lead optimization campaigns.

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, in particular, is a versatile building block. The primary amine at the C-1 position serves as a key handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups. The Boc-protecting group on the piperidine nitrogen ensures chemoselectivity during these derivatization reactions, allowing for the selective modification of the primary amine. Derivatives of this scaffold have shown significant promise, notably as potent agonists for G protein-coupled receptors like GPR119, which are implicated in the treatment of type 2 diabetes and obesity.[1][3]

This guide provides detailed protocols for the derivatization of this compound, focusing on common and synthetically valuable transformations: N-acylation, N-sulfonylation, reductive amination, and urea formation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and guidance for troubleshooting.

Core Derivatization Strategies: A Practical Guide

The primary amine of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail robust protocols for its derivatization.

N-Acylation: Forging the Amide Bond

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents. The reaction of the primary amine with an acyl chloride is a highly efficient method for this transformation.

Causality of Experimental Choices:

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both the amine and the acyl chloride.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: N-Acylation with Acetyl Chloride

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventTypical Yield (%)
Acetyl chlorideTEADCM>90
Benzoyl chlorideDIPEADCM>85
Isobutyryl chlorideTEATHF>88

Visualization of the N-Acylation Workflow

acylation_workflow start Start: this compound reagents Add Acyl Chloride (R-COCl) and Base (e.g., TEA) in DCM start->reagents reaction Stir at 0°C to RT reagents->reaction workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Acylated Product purification->product

Caption: Workflow for the N-acylation of the primary amine.

N-Sulfonylation: Crafting Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. The reaction of the primary amine with a sulfonyl chloride provides a direct route to these derivatives.

Causality of Experimental Choices:

  • Solvent: Anhydrous aprotic solvents such as DCM or tetrahydrofuran (THF) are suitable to prevent hydrolysis of the sulfonyl chloride.

  • Base: Pyridine or triethylamine is commonly used to scavenge the HCl byproduct.

  • Temperature: The reaction is performed at low temperatures (0 °C to room temperature) to minimize potential side reactions, such as di-sulfonylation.

Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

  • Dissolve this compound (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM (0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM dropwise to the stirred amine solution over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative N-Sulfonylation Reactions

Sulfonylating AgentBaseSolventTypical Yield (%)
p-Toluenesulfonyl chloridePyridineDCM>80
Methanesulfonyl chlorideTEATHF>85
Benzenesulfonyl chloridePyridineDCM>82

Visualization of the N-Sulfonylation Workflow

sulfonylation_workflow start Start: this compound reagents Add Sulfonyl Chloride (R-SO2Cl) and Base (e.g., Pyridine) in DCM start->reagents reaction Stir at 0°C to RT reagents->reaction workup Aqueous Workup (Quench with H2O or NH4Cl) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Sulfonylated Product purification->product

Caption: Workflow for the N-sulfonylation of the primary amine.

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups onto a primary amine. This one-pot procedure involves the formation of an imine intermediate from the amine and a carbonyl compound, followed by in-situ reduction.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than the iminium ion intermediate.

  • Solvent: Dichloroethane (DCE) or DCM are good solvents for this reaction. For less reactive carbonyls, the addition of a dehydrating agent like MgSO₄ can facilitate imine formation.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate, especially with ketones.

Experimental Protocol: Reductive Amination with Cyclohexanone

  • To a solution of this compound (1.0 eq.) and cyclohexanone (1.1 eq.) in DCE (0.2 M), add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
CyclohexanoneNaBH(OAc)₃DCE>75
BenzaldehydeNaBH(OAc)₃DCM>80
AcetoneNaBH₃CNMeOH>70

Visualization of the Reductive Amination Workflow

reductive_amination_workflow start Start: this compound reagents Add Carbonyl Compound (R-CO-R') and Reducing Agent (e.g., NaBH(OAc)3) in DCE start->reagents reaction Stir at RT reagents->reaction workup Aqueous Workup (Quench with NaHCO3) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the reductive amination of the primary amine.

Urea Formation: Accessing Ureas

Ureas are important pharmacophores found in numerous approved drugs. The reaction of a primary amine with an isocyanate is a straightforward and high-yielding method for their synthesis.

Causality of Experimental Choices:

  • Solvent: Anhydrous aprotic solvents such as THF or DCM are ideal to prevent the reaction of the isocyanate with water.

  • Temperature: The reaction is typically run at room temperature as it is generally fast and efficient.

  • Stoichiometry: A 1:1 stoichiometry of the amine and isocyanate is usually employed.

Experimental Protocol: Urea Formation with Phenyl Isocyanate

  • To a stirred solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) at room temperature, add phenyl isocyanate (1.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.

Data Presentation: Representative Urea Formation Reactions

IsocyanateSolventTypical Yield (%)
Phenyl isocyanateTHF>95
Isopropyl isocyanateDCM>95
Cyclohexyl isocyanateTHF>95

Visualization of the Urea Formation Workflow

urea_formation_workflow start Start: this compound reagents Add Isocyanate (R-N=C=O) in THF start->reagents reaction Stir at RT reagents->reaction workup Isolation (Filtration or Concentration) reaction->workup purification Purification (Trituration or Column Chromatography) workup->purification product N,N'-Disubstituted Urea purification->product

Caption: Workflow for the urea formation from the primary amine.

Analytical Characterization of Derivatized Products

Rigorous characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the newly introduced functional group and the integrity of the azaspiro[3.5]nonane scaffold. Key diagnostic signals include the disappearance of the primary amine protons and the appearance of new signals corresponding to the acyl, sulfonyl, alkyl, or urea moiety.

    • ¹³C NMR: Provides information on the carbon framework of the molecule. The appearance of new signals in the expected regions for amide carbonyls, sulfonamide-adjacent carbons, or newly introduced alkyl groups will support the successful derivatization.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Used to determine the accurate mass of the synthesized compound, which should be consistent with its calculated molecular formula. This is a crucial step in confirming the identity of the product.

    • LC-MS: A powerful tool for monitoring reaction progress and assessing the purity of the final compound.

Conclusion

The derivatization of this compound offers a gateway to a rich chemical space of novel, three-dimensional molecules with significant potential in drug discovery. The protocols detailed in this guide provide a robust foundation for researchers to synthesize a diverse library of derivatives for biological screening. By understanding the underlying principles of each reaction and employing rigorous analytical techniques, scientists can confidently advance their research programs leveraging the unique properties of the azaspiro[3.5]nonane scaffold.

References

Topic: Reaction Conditions for Coupling with Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

Spirocyclic frameworks have garnered significant interest in modern drug discovery due to their inherent three-dimensionality, conformational rigidity, and ability to explore novel chemical space.[1][2] Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1100748-84-2) is a valuable bifunctional building block, featuring a nucleophilic primary amine on the cyclobutane ring and a Boc-protected secondary amine within the piperidine ring.[3][4] This unique topology makes it an attractive scaffold for introducing spirocyclic motifs into lead compounds.

This guide provides a detailed technical overview and field-proven protocols for two critical transformations involving this amine: amide bond formation with carboxylic acids and palladium-catalyzed C-N cross-coupling with aryl halides. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to optimize conditions for their specific substrates.

Part 1: Amide Bond Formation with Carboxylic Acids

The formation of an amide bond between the primary amine of the spirocycle and a carboxylic acid is a cornerstone transformation. Due to the kinetic stability of carboxylic acids, an activating agent, or "coupling reagent," is required to facilitate the reaction. The choice of reagent is critical and depends on the steric and electronic properties of the substrates.[5]

Theoretical Background: Activation Mechanisms

Two major classes of coupling reagents are commonly employed:

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to racemization and can be intercepted by an additive like N-hydroxybenzotriazole (HOBt) to form a more stable active ester, which then reacts with the amine.[5][6] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous work-up.[7][8]

  • Uronium/Aminium Salts (e.g., HATU): Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for high reactivity and low rates of epimerization.[5][6] In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[5] This method is particularly effective for challenging couplings, including those involving sterically hindered substrates.[9][10]

Experimental Workflow: Amide Coupling

Below is a generalized workflow for amide bond formation.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) mix Combine Substrates in Anhydrous Solvent (DCM or DMF) prep_acid->mix prep_amine Dissolve Spirocyclic Amine (1.0-1.2 eq) prep_amine->mix cool Cool to 0 °C mix->cool activate Add Coupling Reagent & Additives/Base cool->activate react Stir at 0 °C to RT (Monitor by TLC/LC-MS) activate->react quench Quench Reaction react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling.

Protocol 1: Standard Coupling using EDC/HOBt

This protocol is a robust and cost-effective starting point for many amide couplings.

Materials

Reagent Equivalents Purpose
Carboxylic Acid 1.0 Substrate
This compound 1.1 Nucleophile
EDC·HCl 1.2 - 1.5 Coupling Reagent
HOBt 1.2 - 1.5 Additive (Reduces racemization)
DIPEA or Et₃N 2.0 - 3.0 Non-nucleophilic base

| Anhydrous DCM or DMF | ~10 volumes | Solvent |

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, proceed to the General Work-up and Purification section.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered carboxylic acids or when racemization is a significant concern.

Materials

Reagent Equivalents Purpose
Carboxylic Acid 1.0 Substrate
This compound 1.1 Nucleophile
HATU 1.2 Coupling Reagent
DIPEA 3.0 Non-nucleophilic base

| Anhydrous DMF | ~10 volumes | Solvent |

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.[5]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the this compound (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, proceed to the General Work-up and Purification section.

Part 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates.[11] This transformation has become indispensable in pharmaceutical and materials chemistry.[12]

Theoretical Background: The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated, regenerating the active Pd(0) catalyst.

The success of the reaction is highly dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium intermediates.[13][14]

G pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Lₙ(Ar)Pd(II)-X ox_add->pd_complex amine_coord Amine Coordination + Base (-HX) pd_complex->amine_coord R₂NH pd_amido Lₙ(Ar)Pd(II)-NR₂ amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of ligand, base, and solvent is often necessary for specific substrates.

Materials

Reagent Equivalents / Loading Purpose
Aryl Halide (Ar-X) 1.0 Substrate
This compound 1.2 Nucleophile
Pd Precatalyst (e.g., Pd₂(dba)₃) 1-2 mol% Catalyst Source
Phosphine Ligand (e.g., BINAP, XPhos) 2-4 mol% Ligand
Base (e.g., NaOtBu, Cs₂CO₃) 1.4 - 2.0 Base

| Anhydrous Toluene or Dioxane | ~10 volumes | Solvent |

Step-by-Step Procedure

  • To a dry Schlenk tube or reaction vial, add the Pd precatalyst (e.g., 1 mol% Pd₂(dba)₃), phosphine ligand (e.g., 2.2 mol% BINAP), and base (e.g., 1.4 eq NaOtBu).

  • Seal the vessel, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and proceed to the General Work-up and Purification section.

Part 3: General Work-up and Purification Procedures

A standardized work-up is essential for removing excess reagents and byproducts, leading to a cleaner crude product for final purification.[15]

Aqueous Work-up
  • Dilution: Dilute the final reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Water Wash: Transfer the solution to a separatory funnel and wash with water (1x). For EDC couplings, this step is critical for removing the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct.[8]

  • Acid Wash: Wash with a dilute aqueous acid solution (e.g., 1N HCl) (1-2x) to remove any unreacted amine and basic residues like DIPEA.

  • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1-2x) to remove unreacted carboxylic acid and acidic additives like HOBt.[5]

  • Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) (1x) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8][15]

Purification

The resulting crude material is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) should be determined by TLC analysis to ensure good separation of the desired product from any remaining impurities.

Safety Information

Users must consult the Safety Data Sheet (SDS) for each reagent used in these protocols. All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Use of 1-Amino-7-Boc-7-azaspiro[3.5]nonane as a scaffold in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 1-Amino-7-Boc-7-azaspiro[3.5]nonane as a Scaffold in Kinase Inhibitor Design

Introduction: The Pursuit of Specificity and Novelty in Kinase Inhibition

Protein kinases represent one of the most significant and extensively pursued classes of drug targets in modern medicine, particularly in oncology.[1] These enzymes are critical regulators of a vast array of cellular processes, including growth, proliferation, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with over 80 such drugs approved by the FDA.[3]

However, the high degree of similarity in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4] Off-target activity can lead to toxicity and undesirable side effects. To overcome this, medicinal chemists are increasingly "escaping from flatland"—moving away from traditional flat, aromatic structures towards more complex, three-dimensional (3D) molecular scaffolds.[5] Molecules with greater 3D character, often measured by a higher fraction of sp³ hybridized carbons (Fsp³), are associated with improved physicochemical properties, enhanced target selectivity, and a higher probability of clinical success.[6][7][8]

This is where spirocyclic scaffolds, such as 1-Amino-7-Boc-7-azaspiro[3.5]nonane, offer a distinct advantage. Their inherent rigidity and defined three-dimensional geometry can lock key binding motifs into optimal orientations for interacting with a target protein, reducing the entropic penalty of binding and improving potency.[9][10] The 1-Amino-7-Boc-7-azaspiro[3.5]nonane core, with its orthogonally protected diamine functionality, serves as a versatile and powerful building block for constructing diverse libraries of kinase inhibitors with novel chemical space and improved drug-like properties.

The Strategic Advantage of the 1-Amino-7-Boc-7-azaspiro[3.5]nonane Scaffold

The selection of a scaffold is a pivotal decision in a drug discovery campaign. The 1-Amino-7-Boc-7-azaspiro[3.5]nonane scaffold provides several compelling advantages for kinase inhibitor design:

  • Inherent Three-Dimensionality: The spirocyclic core enforces a rigid, non-planar geometry. This pre-organized conformation can be exploited to present substituents in precise vectors, enabling more specific and high-affinity interactions within the complex topography of a kinase active site.[6][9]

  • Dual Points for Diversification: The scaffold features two distinct nitrogen atoms. The primary amine serves as an immediate handle for introducing key pharmacophoric elements. The secondary amine, protected by a tert-butyloxycarbonyl (Boc) group, can be selectively deprotected to provide a second diversification point, allowing for the exploration of structure-activity relationships (SAR) in multiple directions.

  • Improved Physicochemical Properties: Incorporating saturated, spirocyclic systems into drug candidates has been shown to improve critical ADME-Tox properties. Compared to their flat aromatic counterparts, these scaffolds can increase aqueous solubility, modulate basicity, and decrease lipophilicity, all of which are desirable for developing orally bioavailable drugs.[6][11]

  • Novelty and Intellectual Property: As the landscape of kinase inhibitors becomes more crowded, scaffolds like 1-Amino-7-Boc-7-azaspiro[3.5]nonane provide access to novel chemical matter, offering significant opportunities for securing intellectual property.[10]

Application Workflows and Protocols

The following sections provide detailed protocols for the derivatization of the 1-Amino-7-Boc-7-azaspiro[3.5]nonane scaffold and its application in a typical kinase inhibitor discovery cascade.

Diagram: Kinase Inhibitor Discovery Workflow

G cluster_0 Scaffold Preparation & Derivatization cluster_1 Screening Cascade Scaffold 1-Amino-7-Boc-7- azaspiro[3.5]nonane Amine_Deriv Protocol 2: Amine Derivatization (Amide Coupling, etc.) Scaffold->Amine_Deriv R1 Group Boc_Deproteaction Boc_Deproteaction Scaffold->Boc_Deproteaction Boc_Deprotection Protocol 1: Boc Deprotection Library Focused Inhibitor Library Amine_Deriv->Library Boc_Deproteaction->Amine_Deriv R2 Group Biochemical_Assay Protocol 3: Biochemical Kinase Assay (IC50 Determination) Cell_Assay Protocol 4: Cell-Based Assay (Potency & Viability) Biochemical_Assay->Cell_Assay Active Hits PK_Studies In Vivo Studies (Pharmacokinetics) Cell_Assay->PK_Studies Lead Candidates End Lead Optimization PK_Studies->End Library->Biochemical_Assay Start Start Start->Scaffold

Caption: Workflow for designing kinase inhibitors using the azaspiro[3.5]nonane scaffold.

Protocol 1: Boc-Deprotection of the Piperidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that is stable to a wide range of reaction conditions but is readily cleaved under mild acidic conditions.[12][13] This orthogonality is fundamental to the scaffold's utility.[12]

Objective: To selectively remove the Boc protecting group to expose the secondary amine for subsequent functionalization.

Materials:

  • 1-Amino-7-Boc-7-azaspiro[3.5]nonane

  • Trifluoroacetic acid (TFA)[14]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 1-Amino-7-Boc-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Causality Note: The excess acid ensures complete protonation and cleavage of the Boc group, which proceeds via the formation of a stable tert-butyl cation.[14] The reaction is exothermic, hence the slow addition at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and transfer to a separatory funnel.

  • Carefully neutralize the acidic solution by washing with saturated NaHCO₃ solution until effervescence ceases. Self-Validation: The cessation of CO₂ evolution indicates that the excess acid has been neutralized.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 1-amino-7-azaspiro[3.5]nonane, typically as a TFA salt or free base after neutralization. The crude product can often be used directly in the next step.

Protocol 2: Derivatization of Amine Functionalities via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol details a standard procedure using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Objective: To couple a carboxylic acid of interest (R-COOH) to one of the scaffold's amine groups to form a stable amide linkage.

Materials:

  • Azaspiro[3.5]nonane scaffold (either the primary amine or the deprotected secondary amine from Protocol 1)

  • Carboxylic acid of interest (R¹-COOH or R²-COOH, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)[14]

  • N,N-Dimethylformamide (DMF) or DCM, anhydrous

  • Standard workup and purification reagents (Ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. Causality Note: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Add a solution of the 1-Amino-7-azaspiro[3.5]nonane scaffold (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the desired amide derivative.

Protocol 3: Biochemical Kinase Activity and Inhibition Assay

To evaluate the synthesized compounds, a robust biochemical assay is required to determine their inhibitory potency (IC₅₀) against the target kinase. Luminescence-based ADP detection assays are a common and reliable format.[4]

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction:

    • Add 2.5 µL of assay buffer containing the kinase and its substrate to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase. Causality Note: Using ATP at its Km makes the assay sensitive to competitive inhibitors.[15]

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the new ATP as light by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound IDR¹ GroupR² GroupTarget Kinase IC₅₀ (nM)
AZS-0014-FluorophenylPyrimidine15
AZS-0024-ChlorophenylPyrimidine28
AZS-003PhenylPyrimidine150
AZS-0044-FluorophenylPyridine85
Protocol 4: Cell-Based Target Engagement Assay

A biochemical hit must be validated in a cellular context to ensure it can engage its target in a more physiologically relevant environment. The NanoBRET™ assay is a powerful method for quantifying target engagement in live cells.

Objective: To measure the binding affinity and residence time of a test compound to a target kinase in living cells.

Materials:

  • Host cell line (e.g., HEK293T)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds dissolved in DMSO

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

  • Cell Preparation: Transfect HEK293T cells with the NanoLuc®-kinase fusion vector. After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Assay Setup:

    • Dispense the cell suspension into the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the wells.

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37 °C in a 5% CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC₅₀, which reflects the compound's potency in engaging the target in live cells.

Diagram: Generic Kinase Signaling Pathway Inhibition

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain ADP ADP Kinase_Domain->ADP Substrate Substrate Protein ATP ATP ATP->Kinase_Domain P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Azaspiro[3.5]nonane -based Inhibitor Inhibitor->Block Block->ATP

Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.

Conclusion and Future Outlook

The 1-Amino-7-Boc-7-azaspiro[3.5]nonane scaffold is a powerful and versatile tool for the modern medicinal chemist. Its inherent three-dimensionality and dual points for functionalization provide a robust platform for generating novel kinase inhibitors with potentially superior selectivity and physicochemical properties. The protocols outlined in this guide offer a comprehensive framework for the synthesis, derivatization, and evaluation of inhibitors based on this promising core. By moving beyond traditional flat scaffolds and embracing the complexity of 3D structures, researchers can unlock new avenues for developing the next generation of targeted therapeutics.

References

Large-Scale Synthesis of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspiro[3.5]nonanes in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is an escalating demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. The strategic move away from flat, aromatic systems towards three-dimensional, sp³-rich architectures has been a significant driver of innovation. Within this paradigm, azaspirocyclic compounds, and particularly the 7-azaspiro[3.5]nonane framework, have emerged as privileged structures. Their inherent conformational rigidity and well-defined exit vectors for substituent placement make them highly attractive for the design of potent and selective therapeutic agents. Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a key building block in this class, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. This document provides a comprehensive guide to the large-scale synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with the preparation of the corresponding ketone precursor, followed by a reductive amination to install the primary amine functionality. This approach is amenable to large-scale production due to the availability of starting materials and the robustness of the chemical transformations involved.

Synthetic_Pathway Starting_Materials N-Boc-4-piperidone & Cyclobutanone Precursor Ketone_Intermediate Tert-butyl 1-oxo-7- azaspiro[3.5]nonane-7-carboxylate Starting_Materials->Ketone_Intermediate Spirocyclization Final_Product Tert-butyl 1-amino-7- azaspiro[3.5]nonane-7-carboxylate Ketone_Intermediate->Final_Product Reductive Amination

Caption: Overall synthetic workflow.

Part 1: Large-Scale Synthesis of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Ketone Intermediate)

The synthesis of the pivotal ketone intermediate can be accomplished through various routes. One of the most scalable and efficient methods involves the construction of the spirocyclic system from readily available starting materials. The following protocol is a composite of established procedures for similar azaspirocyclic ketones, optimized for large-scale production.

Protocol 1: Synthesis of the Ketone Intermediate
Reagent/MaterialMolecular WeightQuantity (molar eq.)Amount
N-Boc-4-piperidone199.26 g/mol 1.01.0 kg
1,1-Cyclobutanedicarboxylic acid144.12 g/mol 1.1805 g
Acetic anhydride102.09 g/mol 3.01.5 L
Pyridine79.10 g/mol 0.140 mL
Toluene--5.0 L
Sodium hydroxide (50% aq. soln.)40.00 g/mol -As needed
Brine--2.0 L
Anhydrous Magnesium Sulfate--200 g

Procedure:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add N-Boc-4-piperidone (1.0 kg, 5.02 mol), 1,1-cyclobutanedicarboxylic acid (805 g, 5.58 mol), and toluene (5.0 L).

  • Azeotropic Removal of Water: Heat the mixture to reflux and collect the water-toluene azeotrope in a Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cyclization: Cool the reaction mixture to 80 °C. Cautiously add acetic anhydride (1.5 L, 15.8 mol) over 1 hour, maintaining the temperature between 80-90 °C. After the addition is complete, add pyridine (40 mL, 0.50 mol) and heat the mixture to reflux (approximately 110-115 °C) for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water (5.0 L). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 2.0 L) and then with brine (2.0 L).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data for Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J = 5.6 Hz, 4H), 2.75 (t, J = 6.8 Hz, 4H), 1.85 (t, J = 5.6 Hz, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 218.0, 154.5, 79.5, 55.0, 45.5, 36.0, 28.4.

  • MS (ESI): m/z 240.15 [M+H]⁺.

Part 2: Large-Scale Reductive Amination to Yield this compound

Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds.[1] For the conversion of the ketone intermediate to the desired primary amine, a one-pot reaction using an ammonia source and a suitable reducing agent is the most efficient approach on a large scale.[2] Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the ketone.[3]

Protocol 2: Reductive Amination
Reagent/MaterialMolecular WeightQuantity (molar eq.)Amount
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate239.31 g/mol 1.0500 g
Ammonium acetate77.08 g/mol 10.01.6 kg
Sodium cyanoborohydride62.84 g/mol 2.0262 g
Methanol--5.0 L
Ammonium hydroxide (28-30% aq. soln.)--As needed
Dichloromethane--10.0 L
Anhydrous Sodium Sulfate--200 g

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor, dissolve tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (500 g, 2.09 mol) and ammonium acetate (1.6 kg, 20.9 mol) in methanol (5.0 L).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (262 g, 4.18 mol) in methanol (1.0 L) and add this solution to the reaction mixture dropwise over 2-3 hours, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the ketone starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose the excess reducing agent (Caution: Hydrogen cyanide gas may be evolved. This step must be performed in a well-ventilated fume hood). Stir for 1 hour.

  • Basification and Extraction: Basify the mixture to pH > 10 with a 50% aqueous sodium hydroxide solution or concentrated ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x 3.0 L).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5) to afford this compound as a viscous oil or a low-melting solid.

Expected Yield: 60-75%

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification Ketone Ketone Intermediate Imine In situ Imine Formation Ketone->Imine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imine Methanol Methanol Methanol->Imine NaBH3CN Add NaBH3CN in Methanol (0-5 °C) Imine->NaBH3CN Quench Acidic Quench (pH ~2) NaBH3CN->Quench Basify Basify (pH > 10) Quench->Basify Extract DCM Extraction Basify->Extract Purify Column Chromatography Extract->Purify Final_Product Final Product Purify->Final_Product

Caption: Step-by-step reductive amination workflow.

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J = 5.6 Hz, 4H), 3.10 (m, 1H), 1.70-1.55 (m, 8H), 1.45 (s, 9H), 1.30 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.8, 79.2, 51.5, 46.0, 42.0, 37.0, 33.5, 28.4.

  • MS (ESI): m/z 241.20 [M+H]⁺.

Safety and Handling Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Cyanoborohydride: Highly toxic. May release hydrogen cyanide gas upon contact with acids. All operations involving this reagent, especially the quenching step, must be performed in a well-ventilated fume hood.

  • Large-Scale Reactions: Exothermic reactions should be carefully controlled with appropriate cooling. Ensure the reactor is properly vented.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block in sufficient quantities for their discovery and development programs. The strategic incorporation of this and other azaspirocyclic scaffolds holds significant promise for the future of medicinal chemistry.

References

Application Notes and Protocols for the Purification of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract and Strategic Overview

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a pivotal bifunctional building block in modern medicinal chemistry, particularly valued for its rigid spirocyclic core which is frequently incorporated into novel therapeutic agents to explore chemical space.[1] The presence of a primary amine for derivatization and a Boc-protected secondary amine for stability and orthogonal deprotection strategies makes it a versatile scaffold.[] However, the synthetic routes leading to this compound can introduce a variety of impurities, including unreacted starting materials, excess protecting group reagents, and diastereomeric side-products. Achieving a purity level of >98% is often a prerequisite for its use in sensitive downstream applications such as automated synthesis, high-throughput screening, and the preparation of active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the purification of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles governing each technique. We will detail three primary purification methodologies:

  • Acid-Base Extraction: A highly effective first-pass technique exploiting the basicity of the primary amine.

  • Flash Column Chromatography: For the removal of closely-related impurities.

  • Crystallization and Trituration: As a final polishing step to achieve high crystalline purity.

The selection of a specific workflow is dictated by the impurity profile of the crude material. The following workflow diagram provides a strategic decision-making framework.

Purification_Workflow Crude Crude Product (Post-Synthesis Work-up) Purity_Check1 Purity Assessment (TLC, LC-MS, ¹H NMR) Crude->Purity_Check1 Acid_Base Protocol 1: Acid-Base Extraction Purity_Check1->Acid_Base Impurities Present Purity_Check2 Purity Assessment Acid_Base->Purity_Check2 Chromatography Protocol 2: Flash Chromatography Purity_Check2->Chromatography <95% Pure Crystallization Protocol 3: Crystallization / Trituration Purity_Check2->Crystallization >95% Pure (Oily/Amorphous) Purity_Check3 Purity Assessment Chromatography->Purity_Check3 Purity_Check3->Crystallization Needs Polishing Final_Product Pure Product (>98%) Purity_Check3->Final_Product >98% Pure Crystallization->Final_Product

Caption: Strategic Purification Workflow Diagram.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
Appearance Typically a white powder or solid; may be an oil if impure.[3]
Boiling Point ~337 °C (Predicted)[1]
Key Functional Groups Primary Aliphatic Amine (Basic, pKa ~10-11), tert-butyl carbamate (Neutral, Acid-Labile)[]

Common Impurities to Consider:

  • Excess Di-tert-butyl dicarbonate (Boc₂O): A common reagent for Boc-protection. It is neutral and can be removed via extraction or chromatography.[4]

  • Starting Materials: Depending on the synthetic route, these could be acidic, basic, or neutral.

  • N,N'-Di-Boc Adduct: Over-protection where the primary amine also reacts with Boc₂O. This impurity is neutral and non-polar.

  • Reaction Solvents: Residual solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol.

  • By-products from Ring Formation: Structural isomers or incompletely cyclized intermediates.

Protocol 1: Purification by Acid-Base Extraction

Principle of Causality: This technique leverages the significant difference in acid-base properties between the target compound and common neutral impurities. The primary amine of the spirocycle is readily protonated by a dilute acid to form a water-soluble ammonium salt.[5][6] Neutral organic impurities, such as excess Boc₂O or di-Boc by-products, have no basic site and will remain preferentially dissolved in the organic phase.[6] This phase separation allows for their efficient removal. Subsequent basification of the aqueous phase regenerates the neutral, organic-soluble amine, which can then be recovered.

Experimental Protocol:

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, ~10-15 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl (aq)). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acidic extraction (Step 2 & 3) on the organic layer two more times with fresh 1M HCl to ensure complete recovery of the amine. Combine all aqueous extracts.

  • Organic Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 20 mL of Ethyl Acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH (aq)) dropwise with stirring until the pH is >12 (verify with pH paper). A white precipitate or cloudiness indicates the formation of the free amine.

  • Product Recovery: Extract the basified aqueous solution three times with fresh portions of Dichloromethane (DCM). The product is now neutral and will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, it can often be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.[7]

  • Product Precipitation: If the product precipitates during basification before extraction, add more organic solvent to dissolve it fully before separating the layers.

Protocol 2: Purification by Flash Column Chromatography

Principle of Causality: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[8] For basic amines like our target compound, interaction with the acidic silanol groups (Si-OH) on the silica surface can lead to significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent.[9] This modifier competitively binds to the acidic sites on the silica, allowing the basic analyte to elute more symmetrically.

Chromatography_Process cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up Slurry Prepare Silica Slurry (Silica + Eluent) Pack Pack Column Slurry->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (e.g., DCM/MeOH/TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final_Product Final_Product Evaporate->Final_Product Yields Purified Compound

Caption: Workflow for Flash Column Chromatography.

Experimental Protocol:

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection: A common system is a gradient of Methanol (MeOH) in Dichloromethane (DCM).

    • System A (for general impurities): 0-10% MeOH in DCM + 0.5% Triethylamine (v/v/v).

    • Determine the optimal eluent composition using Thin Layer Chromatography (TLC) first. The target compound should have an Rƒ value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM + 0.5% TEA) and pack the column.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product). After evaporating the solvent, load the dry powder onto the top of the packed column. This "dry loading" technique typically results in better resolution.

  • Elution: Run the column using a solvent gradient, slowly increasing the polarity (e.g., from 0% to 10% MeOH). Collect fractions of appropriate volume.

  • Fraction Analysis: Spot each fraction onto a TLC plate and visualize using a suitable stain (e.g., potassium permanganate or ninhydrin) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 3: Crystallization / Trituration

Principle of Causality: This is a thermodynamic purification technique where the target compound selectively precipitates from a supersaturated solution, leaving impurities behind in the solvent.[10] Boc-protected amino acids and related structures are often crystalline solids.[] If the purified product from a prior step is an amorphous solid or a viscous oil, trituration can be employed. Trituration involves suspending the crude material in a solvent where the desired compound is insoluble, but the impurities are soluble.[11] This process washes away impurities and can often induce crystallization.

Experimental Protocol (Trituration to Induce Crystallization):

  • Solvent Selection: Place the oily or amorphous product (post-extraction or chromatography) in a flask. Add a small volume of a non-polar solvent in which the product is expected to be poorly soluble, such as n-hexane, n-pentane, or diethyl ether.

  • Suspension: Use a spatula to scratch the inside of the flask below the solvent level and stir the mixture vigorously. This mechanical agitation provides nucleation sites for crystal growth.

  • Solid Formation: Continue stirring. The oil should gradually transform into a free-flowing solid/slurry. This may take anywhere from a few minutes to several hours. Gentle warming followed by slow cooling can sometimes facilitate this process.

  • Isolation: Once precipitation is complete, cool the flask in an ice bath for 30 minutes to maximize recovery.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining surface impurities.

  • Drying: Dry the purified crystalline solid under high vacuum to remove all residual solvent.

ParameterAcid-Base ExtractionFlash ChromatographyTrituration/Crystallization
Primary Goal Bulk removal of neutral/acidic impuritiesSeparation of similarly basic compoundsFinal polishing, removal of trace impurities
Typical Purity In 50-90%80-95%>95%
Typical Purity Out >90-95%>98%>99%
Key Reagents 1M HCl, 5M NaOH, EtOAc, DCMSilica Gel, DCM, MeOH, TEAHexane, Pentane, or Diethyl Ether
Throughput HighMedium to LowHigh

Purity Assessment and Final Characterization

Post-purification analysis is a critical, self-validating step to confirm the identity and purity of the final product.

  • ¹H NMR (400 MHz, CDCl₃): Expected to show signals for the tert-butyl group (~1.45 ppm, 9H, singlet), aliphatic protons of the spirocyclic core (multiple signals between ~1.5-3.0 ppm), and the NH₂ protons (a broad singlet which can be exchanged with D₂O).

  • LC-MS (ESI+): Should show a major peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 241.3. This confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and mobile phase, HPLC can provide a quantitative measure of purity, which should ideally be ≥98%.

References

Synthetic Routes to Functionalized 7-Azaspiro[3.5]nonane Systems: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. This strategic shift, often termed "escaping from flatland," has illuminated the profound potential of three-dimensional molecular frameworks.[1] Among these, spirocyclic systems, particularly the 7-azaspiro[3.5]nonane scaffold, have emerged as privileged structures. Their inherent conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, while their unique three-dimensional topology offers opportunities to explore novel chemical space and optimize structure-activity relationships (SAR).[1][2]

The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring at a shared carbon atom, presents a versatile platform for derivatization. The presence of a secondary amine and the potential for functionalization on both the piperidine and cyclobutane rings allow for a wide array of chemical modifications.[1] This guide provides a comprehensive overview of established and innovative synthetic routes to functionalized 7-azaspiro[3.5]nonane systems, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Key Synthetic Strategies and Detailed Protocols

Several powerful synthetic strategies have been developed to access the 7-azaspiro[3.5]nonane core and its derivatives. This section will delve into the most prominent methods, providing both the conceptual framework and practical, step-by-step protocols.

Intramolecular [2+2] Photocycloaddition: A Light-Driven Approach to Spirocyclization

Intramolecular [2+2] photocycloaddition reactions represent an elegant and efficient method for the construction of cyclobutane rings. This strategy involves the light-induced cyclization of a molecule containing two tethered alkene functionalities.[3][4][5] In the context of 7-azaspiro[3.5]nonane synthesis, this typically involves a suitably substituted piperidine derivative bearing an alkenyl side chain.

Mechanistic Rationale: Upon absorption of light, the alkene chromophore is excited to a higher energy state, facilitating a concerted or stepwise cycloaddition with the tethered alkene to form the cyclobutane ring. The regioselectivity of the cycloaddition can often be controlled by the length and nature of the tether connecting the two reactive olefinic groups.[3]

Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane Precursor via Intramolecular [2+2] Photocycloaddition

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • N-Boc-4-(allyloxymethyl)piperidine

  • Acetone (photochemical grade)

  • High-pressure mercury lamp (e.g., Hanovia) with a Pyrex filter

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a 0.01 M solution of N-Boc-4-(allyloxymethyl)piperidine in acetone.

  • Transfer the solution to a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet for inert gas purging.

  • Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter (to filter out wavelengths below 290 nm and prevent unwanted side reactions) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-azaspiro[3.5]nonane derivative.

Data Presentation:

Parameter Value
Starting MaterialN-Boc-4-(allyloxymethyl)piperidine
SolventAcetone
Concentration0.01 M
Light SourceHigh-pressure mercury lamp
FilterPyrex
Reaction Time12-24 hours (monitor by TLC)
Typical Yield50-70%

Logical Workflow for Intramolecular [2+2] Photocycloaddition:

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Workup & Purification start Prepare 0.01 M solution of starting material in acetone purge Purge with N2/Ar for 30 min start->purge irradiate Irradiate with Hg lamp (Pyrex filter) purge->irradiate Transfer to quartz vessel monitor Monitor reaction by TLC/GC-MS irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion purify Column chromatography concentrate->purify end Functionalized 7-Azaspiro[3.5]nonane purify->end Isolated Product

Caption: Workflow for the synthesis of a 7-azaspiro[3.5]nonane derivative.

Ring-Closing Metathesis (RCM): A Powerful Tool for Macrocyclization and Spirocycle Formation

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including spirocycles.[6][7] This reaction, catalyzed by ruthenium or molybdenum complexes, facilitates the intramolecular coupling of two terminal alkenes to form a new cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.[6] For the synthesis of 7-azaspiro[3.5]nonanes, a diallylated piperidine derivative serves as the key precursor.

Mechanistic Rationale: The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene intermediate and the alkene substrates, forming a metallacyclobutane intermediate.[6] The choice of catalyst is crucial and can influence the reaction's efficiency and stereoselectivity. Second and third-generation Grubbs catalysts are often preferred due to their high activity and functional group tolerance.[7][8]

Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonene Derivative via RCM

This protocol is a general guideline and should be adapted for specific substrates.

Materials:

  • N-Boc-4,4-diallylpiperidine

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-Boc-4,4-diallylpiperidine in anhydrous, degassed DCM to a concentration of 0.005-0.01 M under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (typically 40°C for DCM) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-azaspiro[3.5]nonene derivative. The double bond can be subsequently reduced if the saturated analog is desired.

Data Presentation:

Parameter Value
Starting MaterialN-Boc-4,4-diallylpiperidine
CatalystGrubbs' second-generation catalyst
SolventAnhydrous, degassed DCM
Concentration0.005-0.01 M
Reaction Temperature40°C (reflux)
Typical Yield80-95%

Logical Workflow for Ring-Closing Metathesis:

G cluster_prep Preparation cluster_reaction Metathesis Reaction cluster_workup Workup & Purification dissolve Dissolve diene in anhydrous, degassed DCM add_catalyst Add Grubbs' II catalyst (1-5 mol%) dissolve->add_catalyst reflux Reflux under inert atmosphere add_catalyst->reflux monitor Monitor by TLC/GC-MS reflux->monitor quench Quench with ethyl vinyl ether monitor->quench Upon completion concentrate Concentrate in vacuo quench->concentrate purify Column chromatography concentrate->purify end 7-Azaspiro[3.5]nonene Derivative purify->end Isolated Product

Caption: Workflow for the synthesis of a 7-azaspiro[3.5]nonene derivative.

Reductive Amination: A Versatile Strategy for Functionalization

Reductive amination is a cornerstone of amine synthesis and is highly applicable to the functionalization of the 7-azaspiro[3.5]nonane scaffold.[9][10] This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9] This method is particularly useful for introducing substituents at the nitrogen atom of the piperidine ring or for elaborating a ketone functionality on the cyclobutane ring.

Mechanistic Rationale: The reaction proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion over the starting carbonyl compound.[9]

Experimental Protocol: N-Alkylation of 7-Azaspiro[3.5]nonane via Reductive Amination

This protocol describes the N-alkylation of the parent 7-azaspiro[3.5]nonane.

Materials:

  • 7-Azaspiro[3.5]nonane hydrochloride

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of 7-azaspiro[3.5]nonane hydrochloride in DCE, add triethylamine (1.1 equivalents) to liberate the free base.

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the mixture and stir at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the N-functionalized 7-azaspiro[3.5]nonane.

Data Presentation:

Parameter Value
Starting Amine7-Azaspiro[3.5]nonane hydrochloride
Carbonyl CompoundBenzaldehyde (example)
Reducing AgentSodium triacetoxyborohydride
Solvent1,2-Dichloroethane
BaseTriethylamine
Typical Yield75-90%

Logical Workflow for Reductive Amination:

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Purification free_base Generate free amine with Et3N add_carbonyl Add aldehyde/ketone free_base->add_carbonyl add_reductant Add NaBH(OAc)3 portion-wise add_carbonyl->add_reductant Allow imine formation stir Stir at room temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NaHCO3 monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end N-Functionalized 7-Azaspiro[3.5]nonane purify->end Isolated Product

Caption: Workflow for the N-functionalization of 7-azaspiro[3.5]nonane.

Solid-Phase Synthesis: Enabling High-Throughput Library Generation

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of compound libraries based on the 7-azaspiro[3.5]nonane core, including simplified purification and amenability to automation.[2] A plausible strategy involves immobilizing a piperidine-based precursor onto a solid support, followed by on-resin construction of the spirocycle and subsequent diversification.[2]

Key On-Resin Transformations:

  • Dieckmann Condensation: An intramolecular condensation of a resin-bound diester to form a β-ketoester, which can be decarboxylated to yield a spirocyclic ketone.[2]

  • Fmoc Deprotection and Acylation: Standard solid-phase peptide synthesis (SPPS) techniques can be employed for the removal of protecting groups and the introduction of diverse functionalities.[2]

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library (Illustrative Steps)

This protocol highlights key steps in a potential solid-phase synthesis.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang resin)

  • 20% Piperidine in DMF

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • HATU, DIEA

  • Potassium tert-butoxide

  • Cleavage cocktail (e.g., TFA/DCM)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc protecting group.[2]

  • Coupling: Couple 3-(methoxycarbonyl)cyclobutanecarboxylic acid to the deprotected amine on the resin using a suitable coupling agent like HATU and a base such as DIEA.[2]

  • Spirocyclization (Dieckmann Condensation): Treat the resin-bound diester with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like THF to induce intramolecular cyclization.[2]

  • Decarboxylation: Heat the resulting β-ketoester on the resin in a mixture of DMSO and water to afford the 7-azaspiro[3.5]nonan-1-one core.[2]

  • Diversification: The secondary amine of the piperidine ring can be further functionalized on-resin using various synthetic transformations (e.g., acylation, reductive amination).

  • Cleavage: Cleave the final products from the solid support using a suitable cleavage cocktail, such as a solution of trifluoroacetic acid in dichloromethane.[2]

Data Presentation:

Step Key Reagents Purpose
1. Fmoc Deprotection20% Piperidine in DMFRemoval of amine protecting group
2. Coupling3-(Methoxycarbonyl)cyclobutanecarboxylic acid, HATU, DIEAIntroduction of the cyclobutane precursor
3. SpirocyclizationPotassium tert-butoxideFormation of the spirocyclic ketone
4. DecarboxylationDMSO, H₂O, heatRemoval of the ester group
5. CleavageTFA/DCMRelease of the final product from the resin

Logical Workflow for Solid-Phase Synthesis:

G resin Fmoc-protected amine on resin deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection coupling Coupling with cyclobutane precursor (HATU/DIEA) deprotection->coupling cyclization Spirocyclization (Dieckmann Condensation) coupling->cyclization decarboxylation Decarboxylation (DMSO/H2O, heat) cyclization->decarboxylation diversification On-resin Diversification (e.g., Acylation) decarboxylation->diversification cleavage Cleavage from resin (TFA/DCM) diversification->cleavage product Library of 7-Azaspiro[3.5]nonanes cleavage->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable spirocyclic building block. We will delve into the mechanistic origins of common impurities, provide robust troubleshooting strategies, and offer validated protocols to enhance the purity and yield of your final product.

Section 1: Overview of a Common Synthetic Route

A prevalent and efficient method for preparing the target compound involves the reductive amination of its ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .[1] This two-part reaction first involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.[2] This pathway is often chosen for its operational simplicity and high theoretical yield.

Synthesis_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Ketone tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Imine Imine Intermediate Ketone->Imine + Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Product

Caption: Common synthetic route via reductive amination.

Section 2: Frequently Asked Questions (FAQs) - Common Impurities & Their Origins

This section addresses the most frequently encountered impurities. Understanding their formation is the first step toward prevention.

Q1: My final product contains a significant amount of the starting ketone. Why did the reaction not go to completion?

This is the most common process-related impurity and indicates an incomplete or inefficient reductive amination reaction.

  • Causality: The equilibrium between the ketone/ammonia and the imine intermediate may not favor the imine, or the rate of reduction might be too slow. This can be due to several factors:

    • Insufficient Reagents: Inadequate amounts of the ammonia source or the reducing agent.

    • Suboptimal pH: The formation of the imine is pH-dependent. Conditions that are too acidic will protonate the ammonia, making it non-nucleophilic, while conditions that are too basic will not sufficiently activate the carbonyl group.[2]

    • Low Temperature or Short Reaction Time: The reaction may simply need more energy or time to reach completion.

    • Steric Hindrance: Spirocyclic ketones can exhibit steric hindrance that slows the initial nucleophilic attack.[3]

Q2: I'm observing an impurity with a mass loss of 100 amu (corresponding to C5H8O2). What is it and how is it formed?

This impurity is almost certainly the Boc-deprotected product, 7-azaspiro[3.5]nonan-1-amine .

  • Causality: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group precisely because of its stability to many conditions while being easily removable with acid.[4][5] Exposure of your product to acidic conditions, even mild ones, can cleave the Boc group.[6][7]

    • Acidic Workup: Using a strong acid (e.g., HCl, TFA) during the reaction quench or extraction phases.

    • Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection during purification.

    • Acidic Reagents: Some reductive amination conditions, like using NaBH(OAc)₃, introduce acetic acid, which can contribute to deprotection if not buffered or neutralized effectively.

Q3: My LC-MS analysis shows a byproduct with a mass 1 unit higher than the starting ketone. What could this be?

This impurity is the corresponding alcohol, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate .[8]

  • Causality: This byproduct forms when the reducing agent directly reduces the ketone's carbonyl group to a hydroxyl group without the incorporation of the amine. This is a competitive and common side reaction in reductive aminations.[9] It becomes more prominent if:

    • The rate of ketone reduction is faster than the rate of imine formation.

    • The concentration of the ammonia source is too low, leaving the ketone susceptible to direct reduction.

Q4: Are dimeric impurities a concern, and how would they form?

Yes, dimeric impurities can form, though they are typically minor if the reaction is well-controlled.

  • Causality: The primary amine of the final product is a potent nucleophile. It can compete with ammonia by reacting with the imine intermediate. This subsequent reaction leads to the formation of a secondary amine dimer. The investigation of dimeric impurities in drug substances often reveals they originate from unexpected side reactions or even from starting materials.[10][11] This highlights the importance of controlling reaction stoichiometry and kinetics.

Section 3: Troubleshooting Guide - Identification and Mitigation

This guide provides actionable solutions to the problems identified above.

Problem 1: High Levels of Unreacted Ketone Precursor
  • Root Cause: Inefficient imine formation or reduction.

  • Troubleshooting & Optimization:

    • Increase Ammonia Source: Use a larger excess of the ammonia source (e.g., ammonium acetate) to push the equilibrium towards the imine.

    • Optimize Reducing Agent: Switch to a milder, more selective reducing agent for imines, such as sodium cyanoborohydride (NaBH₃CN), which is less reactive towards ketones at neutral pH.[2]

    • Control pH: Buffer the reaction mixture. For NaBH₃CN, a pH of 6-7 is often optimal.

    • Increase Temperature & Time: Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) and monitor the reaction progress by TLC or LC-MS over an extended period.

  • Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, THF).

  • Add ammonium acetate (5-10 eq) and stir for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Carefully quench the reaction by adding water, then adjust the pH to >8 with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Presence of Boc-Deprotected Impurity
  • Root Cause: Exposure to acidic conditions.

  • Troubleshooting & Optimization:

    • Neutral Workup: Ensure all aqueous solutions used for quenching and washing are neutral or slightly basic (pH 7-9). Avoid any acid washes.

    • Buffered Chromatography: If column chromatography is necessary, use a deactivated stationary phase. Pre-treat standard silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base (e.g., 0.5-1% triethylamine in the eluent).

    • Alternative Purification: Consider crystallization as an alternative to chromatography to avoid prolonged contact with acidic silica.

Problem 3: Formation of Alcohol Byproduct
  • Root Cause: Direct reduction of the ketone faster than imine formation.

  • Troubleshooting & Optimization:

    • Two-Step Procedure: Separate the imine formation from the reduction. First, stir the ketone with the ammonia source for several hours to maximize imine concentration. Then, add the reducing agent.

    • Reagent Choice: Use a reducing agent that is more selective for imines over ketones, such as NaBH₃CN at a controlled pH.[2]

    • Temperature Control: Perform the initial imine formation at a slightly elevated temperature, then cool the reaction mixture before adding the reducing agent to slow the rate of direct ketone reduction.

Section 4: Analytical & Purification Strategies

A systematic approach to analysis and purification is critical for obtaining a high-purity product.

Table 1: Summary of Common Impurities and Characteristics
Impurity NameStructureΔ Mass from Product (Da)Typical Analytical Signature (LC-MS)Recommended Purification
Starting Material Ketone Precursor-1[M+H]⁺ at m/z 240.2Standard Silica Chromatography
Boc-Deprotected 7-azaspiro[3.5]nonan-1-amine-100[M+H]⁺ at m/z 141.1Basic workup to remove; difficult to separate from product via chromatography
Alcohol Byproduct Hydroxy-azaspiro-nonane-1[M+H]⁺ at m/z 242.2Reverse-phase HPLC or careful silica chromatography
Dimeric Impurity Secondary Amine Dimer+124[M+H]⁺ at m/z 365.3Preparative HPLC
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+)

  • Expected Elution Order: Boc-Deprotected > Product > Alcohol Byproduct > Starting Material > Dimeric Impurity (highly dependent on exact structures and conditions).

Section 5: Visual Workflow for Troubleshooting

This flowchart provides a logical path for identifying and resolving purity issues encountered during synthesis.

Troubleshooting_Workflow start Impurity Detected in Final Product (Post-Workup) lcms Characterize by LC-MS Determine Δ Mass from Product start->lcms mass_minus_1 Δ Mass ≈ -1 (Ketone or Alcohol) lcms->mass_minus_1 mass_minus_100 Δ Mass ≈ -100 (Boc-Deprotected) lcms->mass_minus_100 mass_plus_124 Δ Mass ≈ +124 (Dimer) lcms->mass_plus_124 other Other Impurity lcms->other check_nmr Check ¹H NMR for -CHO vs -CH-OH signals mass_minus_1->check_nmr sol_boc Acid Exposure --> Use Neutral Workup --> Base-Treated Silica mass_minus_100->sol_boc sol_dimer Side Reaction --> Adjust Stoichiometry --> Controlled Addition mass_plus_124->sol_dimer sol_other Investigate Starting Materials and Reagents other->sol_other sol_ketone Incomplete Reaction --> Optimize Reductive Amination (See Protocol 3.1) check_nmr->sol_ketone Ketone Signals sol_alcohol Ketone Reduction --> Use Imine-Selective Reductant --> Two-Step Procedure check_nmr->sol_alcohol Alcohol Signals

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: Optimizing the Synthesis of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate. This valuable spirocyclic building block, with its rigid three-dimensional structure, is increasingly utilized by medicinal chemists to explore novel chemical space in drug discovery.[1] Its synthesis, however, can present challenges that impact reaction yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind methodological choices, ensuring each protocol is a self-validating system for robust and reproducible results.

General Synthetic Strategy

The most common and modular approach to synthesizing the target primary amine involves the reductive amination of a spirocyclic ketone precursor, Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This key transformation introduces the primary amine group onto the cyclobutane ring. The overall synthetic landscape is visualized below.

G cluster_0 Phase 1: Spirocycle Core Synthesis cluster_1 Phase 2: Primary Amine Formation A N-Boc-4-piperidone B Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate A->B Multi-step synthesis (e.g., Staudinger cycloaddition, ring expansion) [13, 30] C This compound B->C Reductive Amination (Key Optimization Step)

Caption: General synthetic pathway to the target compound.

Troubleshooting Guide: The Reductive Amination Step

This section focuses on the critical conversion of the ketone to the primary amine, a common bottleneck in the synthesis.

Q1: My reductive amination reaction is resulting in a low or negligible yield. What are the primary causes and how can I fix this?

Low yield is the most common issue and can stem from several factors, primarily related to the formation and stability of the crucial imine intermediate.

Causality: Reductive amination is a two-step process occurring in one pot: (1) formation of an imine (or iminium ion) from the ketone and an amine source (like ammonia), and (2) reduction of this imine to the final amine.[2] If the imine does not form efficiently, the reaction cannot proceed.

Troubleshooting Steps:

  • Verify Imine Formation Conditions: The equilibrium between the ketone and the imine often favors the ketone.[2]

    • pH Control: Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. The reaction works best in mildly acidic conditions, typically with a pH of 4-5.[3] The inclusion of a catalytic amount of acetic acid is a common strategy.[4]

    • Water Removal: The reaction produces water, which can push the equilibrium back towards the starting materials. While not always necessary, if yields are poor, consider adding a dehydrating agent like activated molecular sieves or performing the reaction with azeotropic removal of water.[5]

  • Assess the Amine Source: For a primary amine, the nitrogen source is typically ammonia or an ammonia equivalent.

    • Ammonia Source: Using ammonium acetate (NH4OAc) is often effective as it provides both the ammonia source and the acidic catalyst (acetic acid) required for imine formation.[4] A large excess (e.g., 10 equivalents) may be necessary to drive the equilibrium.[4]

  • Check Reagent Stability and Activity:

    • Reducing Agent: Ensure your reducing agent is active. Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) is sensitive to moisture.[6] Use a freshly opened bottle or a properly stored reagent.

    • Solvent Purity: Use anhydrous solvents, especially when working with moisture-sensitive reagents like STAB. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[6][7]

G Start Low Yield Observed Q1 Is pH optimized? (e.g., catalytic AcOH added) Start->Q1 A1_N No Q1->A1_N A2_Y Yes Q1->A2_Y Yes A1_Y Yes Action1 Add 1-2 eq. of acetic acid. A1_N->Action1 Q2 Is the amine source in sufficient excess? (e.g., >=10 eq. NH4OAc) Action1->Q2 A2_N No Q2->A2_N A3_Y Yes Q2->A3_Y Yes A2_Y->Q2 Action2 Increase equivalents of NH4OAc. A2_N->Action2 Q3 Are reagents and solvents anhydrous? Action2->Q3 A3_N No Q3->A3_N End Re-run reaction and monitor by TLC/LC-MS Q3->End Yes A3_Y->Q3 Action3 Use fresh, anhydrous reagents and solvents. A3_N->Action3 Action3->End

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of the alcohol byproduct (Tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate) in my final product. How can I prevent this?

Formation of the corresponding alcohol is a classic side reaction in reductive aminations and points to an issue with the relative rates of imine formation versus ketone reduction.

Causality: This occurs when the reducing agent reduces the starting ketone directly to an alcohol before it has a chance to form the imine. This is particularly common with strong reducing agents like sodium borohydride (NaBH4).[3][8]

Solutions:

  • Choose a More Selective Reducing Agent: The choice of hydride reagent is critical.

    • Sodium Triacetoxyborohydride (STAB): This is the preferred reagent for one-pot reductive aminations.[4][7] It is a milder reducing agent than NaBH4 and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone, especially under the mildly acidic conditions required for imine formation.[2]

    • Sodium Cyanoborohydride (NaBH3CN): Similar to STAB, NaBH3CN is also selective for the iminium ion at neutral to slightly acidic pH.[4] However, it is highly toxic and can produce hydrogen cyanide gas upon workup, making STAB a safer alternative.[4][5]

  • Modify the Reaction Sequence (if using NaBH4): If you must use NaBH4, you cannot add all reagents at once. You must first allow sufficient time for the imine to form.

    • Two-Step, One-Pot Procedure: Dissolve the ketone and ammonium acetate in a suitable solvent (like methanol). Stir for several hours (monitor by TLC/LC-MS for ketone consumption) to allow for imine formation. Once the imine has formed, then add the NaBH4.[8]

Q3: My reaction seems complete, but purification is difficult. What are the best practices for isolating the product?

The basic nature of the product amine and the presence of excess reagents can complicate purification.

Strategies:

  • Aqueous Workup:

    • After the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a mild base to neutralize the acid catalyst and any remaining hydride reagent.

    • Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Chromatography:

    • Standard Silica Gel Chromatography: The primary amine product can sometimes streak on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (Et3N) or use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% Et3N or ammonium hydroxide in the solvent system (e.g., DCM/Methanol with 0.5% NH4OH).

    • Reverse-Phase HPLC: For high-purity material required for biological testing, reverse-phase HPLC with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is highly effective. The product will be isolated as the corresponding salt.

  • Acid-Base Extraction:

    • For a cruder purification, you can exploit the basicity of the product. After the initial workup, dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt.

    • Wash the aqueous layer with an organic solvent (like ether or EtOAc) to remove non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12, then extract the free amine back into an organic solvent (DCM or EtOAc). This can significantly clean up the material before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion. A hydride reducing agent then attacks the iminium ion to yield the final amine.[3]

G Ketone Spirocyclic Ketone (R2C=O) Hemiaminal Hemiaminal Intermediate (R2C(OH)NH2) Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Hemiaminal->Ketone - NH3 Imine Imine (R2C=NH) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion (R2C=NH2+) Imine->Iminium + H+ Iminium->Imine - H+ Product Primary Amine (R2CH-NH2) Iminium->Product + [H-] Hydride Hydride Source (e.g., NaBH(OAc)3) Hydride->Product

Caption: Mechanism of Reductive Amination.

Q2: Why is the Boc protecting group used on the piperidine nitrogen? Can I use another group?

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group for several reasons:

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, making it compatible with many synthetic transformations.[9]

  • Mild Removal: It can be removed under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM), which are orthogonal to the removal conditions for many other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis).[9][10]

  • Solubility: The Boc group often improves the solubility of intermediates in common organic solvents.[11]

Alternative Protecting Groups: Yes, other protecting groups can be used, depending on the desired overall synthetic scheme.

  • Carboxybenzyl (Cbz): Stable to acidic conditions but removed by catalytic hydrogenation (H2/Pd-C). This would be a poor choice if you plan to use hydrogenation for the reductive amination step.

  • Benzyl (Bn): Also removed by hydrogenolysis. It is more stable to acidic and basic conditions than Boc or Cbz.

The choice depends on orthogonality—ensuring that the conditions used to modify one part of the molecule do not unintentionally remove a protecting group elsewhere.

Data & Protocols

Table 1: Comparison of Reductive Amination Conditions
ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Use with Caution)Rationale & Expected Outcome
Reducing Agent Sodium Triacetoxyborohydride (STAB)H₂ / Pd-CSodium Borohydride (NaBH₄)STAB is highly selective for the iminium ion over the ketone, minimizing alcohol byproduct formation.[2] H₂/Pd-C is effective but can sometimes lead to debenzylation if other groups are present. NaBH₄ is a strong reductant and will likely produce significant alcohol byproduct unless a two-step procedure is used.[8]
Amine Source Ammonium Acetate (NH₄OAc)Ammonia in MethanolAmmonium Chloride (NH₄Cl)NH₄OAc provides both the ammonia and the necessary acidic catalyst in one reagent.[4] Ammonia in methanol is also effective. NH₄Cl is a weaker acid source and may require additional acid.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH)DCM/DCE are excellent for STAB-mediated reactions.[7] Alcohols like MeOH are suitable for NaBH₄ or catalytic hydrogenation.
Catalyst Acetic Acid (catalytic)Not typically requiredAcetic Acid (catalytic)Essential for promoting imine formation by creating the optimal pH environment.[3]
Temperature Room TemperatureRoom Temperature0 °C to Room TemperatureReactions are typically run at ambient temperature for convenience and control.
Expected Yield Good to ExcellentGood to ExcellentVariable to GoodCondition A generally provides the most reliable and high-yielding results for this one-pot transformation.
Key Side Product MinimalOver-alkylation (minor risk)Alcohol from ketone reductionThe primary advantage of Condition A is the suppression of the alcohol side product.
Experimental Protocol: Reductive Amination using STAB

This protocol describes a general procedure for the synthesis of this compound from its ketone precursor.

Materials:

  • Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 10.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (AcOH, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and ammonium acetate (10.0 eq).

  • Add anhydrous DCM to form a solution or suspension (approx. 0.1 M concentration relative to the ketone).

  • Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography, using a mobile phase of DCM/Methanol with 0.5% ammonium hydroxide, to afford the pure this compound.

References

Technical Support Center: A Guide to the Stability and Storage of 1-Amino-7-Boc-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Amino-7-Boc-7-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the successful handling, storage, and utilization of this valuable spirocyclic building block. Our goal is to equip you with the knowledge to ensure the stability and integrity of this reagent throughout your experimental workflows, preventing costly setbacks and ensuring the reliability of your results.

Introduction: The Value and Vulnerability of a Unique Scaffold

1-Amino-7-Boc-7-azaspiro[3.5]nonane is a key intermediate in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable pharmacological properties to drug candidates.[1][2][3] However, like many specialized reagents, its utility is intrinsically linked to its chemical stability. The presence of a primary amine and a Boc-protected secondary amine on the spirocyclic core presents specific handling and storage challenges. Understanding these nuances is critical for maintaining the compound's purity and reactivity.

This guide will delve into the core principles of its stability, provide detailed storage protocols, and offer troubleshooting solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Amino-7-Boc-7-azaspiro[3.5]nonane?

A1: The most significant vulnerability of this compound is the acid-labile tert-butoxycarbonyl (Boc) protecting group.[4][5][6][7] Inadvertent exposure to acidic conditions, even trace amounts in solvents or on glassware, can lead to the cleavage of the Boc group, yielding the unprotected diamine. This primary degradation pathway is problematic as it changes the compound's reactivity and can lead to a mixture of products in subsequent reactions. A secondary, though less immediate, concern is the potential for oxidation of the amine functionalities, particularly with prolonged exposure to air.[8]

Q2: I observe a decline in the performance of the reagent in my reactions over time. What could be the cause?

A2: A gradual decrease in reactivity is often a sign of compound degradation. The most likely culprit is slow hydrolysis of the Boc group due to repeated exposure to atmospheric moisture, which can be slightly acidic, or storage in solvents that are not rigorously dried. Another possibility is the slow oxidation of the primary amine. To confirm degradation, we recommend analytical techniques such as NMR or LC-MS to check the purity of your stock.

Q3: Is the hydrochloride salt of this compound more stable than the free base?

A3: The hydrochloride salt is generally more stable for long-term storage as the protonated amine is less susceptible to oxidation. For the hydrochloride salt, storage at 2-8°C is recommended.[9] However, the free base is often required for reactions. It is crucial to handle the free base under an inert atmosphere and store it under anhydrous conditions to prevent degradation.

Q4: Can I store 1-Amino-7-Boc-7-azaspiro[3.5]nonane in solution?

A4: While convenient, storing this compound in solution for extended periods is not recommended. Many common laboratory solvents can contain trace impurities (e.g., acidic residues, water) that can promote the degradation of the Boc group over time. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., dichloromethane, THF) and store it under an inert atmosphere at a low temperature. It is best practice to prepare solutions fresh for each use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent Reaction Yields
  • Possible Cause 1: Partial Deprotection of the Boc Group. Trace acidic impurities in your reaction setup (e.g., from glassware that was not properly neutralized, or from reagents) can cause partial removal of the Boc group, leading to a mixture of starting materials and undesired side products.

    • Solution: Ensure all glassware is thoroughly washed, dried, and, if necessary, rinsed with a weak base solution (e.g., a dilute solution of triethylamine in a suitable solvent) and then re-dried before use. Use freshly opened, high-purity anhydrous solvents.

  • Possible Cause 2: Degradation of the Reagent Stock. Your stock of 1-Amino-7-Boc-7-azaspiro[3.5]nonane may have degraded due to improper storage.

    • Solution: Re-evaluate your storage conditions based on the recommendations in this guide. Before use, it is advisable to check the purity of your reagent by a suitable analytical method (e.g., ¹H NMR, LC-MS).

Problem 2: Appearance of Unexpected Side Products
  • Possible Cause: Oxidation of the Amine. If your reaction is sensitive to oxidation and you are not working under an inert atmosphere, the primary amine of your reagent could be oxidizing, leading to the formation of imines or other oxidation byproducts.

    • Solution: Perform your reactions under an inert atmosphere of nitrogen or argon.[10][11][12] Degas your solvents prior to use to remove dissolved oxygen.

Problem 3: Poor Solubility of the Reagent
  • Possible Cause: Use of the Hydrochloride Salt in a Non-polar Solvent. The hydrochloride salt of 1-Amino-7-Boc-7-azaspiro[3.5]nonane has significantly different solubility properties compared to the free base and may not be soluble in all organic solvents.

    • Solution: If using the hydrochloride salt, consider solvents in which it is more soluble. Alternatively, the free base can be generated from the hydrochloride salt by treatment with a suitable base, followed by extraction. Ensure the free base is thoroughly dried before use in subsequent moisture-sensitive reactions.

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale
Form SolidStoring as a solid minimizes degradation from solvent impurities and atmospheric exposure.
Temperature 2-8°C (for HCl salt)[9] or Room Temperature in a desiccator (for free base)Lower temperatures slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[10][11][12]Prevents oxidation of the amine and hydrolysis from atmospheric moisture.
Moisture Store in a desiccator or under dry inert gas[8][13]The compound is hygroscopic, and moisture can lead to hydrolysis of the Boc group.
Light Store in an amber vial or in the darkWhile not explicitly stated for this compound, it is good practice for complex organic molecules.
Incompatible Materials Strong acids, strong oxidizing agentsStrong acids will cleave the Boc group, and oxidizing agents can react with the amine.

Experimental Protocols

Protocol 1: Recommended Handling of Solid 1-Amino-7-Boc-7-azaspiro[3.5]nonane
  • Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Open the container under a positive pressure of dry argon or nitrogen in a glove box or using a Schlenk line.

  • Quickly weigh the desired amount of the solid into a tared, dry flask.

  • Immediately reseal the container, purge the headspace with inert gas, and return it to the recommended storage conditions.

Protocol 2: Preparation of a Fresh Solution for Immediate Use
  • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry inert gas.

  • To the flask containing the pre-weighed solid, add anhydrous solvent via a dry syringe or cannula under a positive pressure of inert gas.

  • If necessary, gently swirl the flask to ensure complete dissolution.

  • Use the freshly prepared solution immediately in your reaction.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Fails or Gives Unexpected Results check_purity Check Purity of 1-Amino-7-Boc-7-azaspiro[3.5]nonane (NMR, LC-MS) start->check_purity is_pure Is the Reagent Pure? check_purity->is_pure impure_reagent Reagent is Degraded. Procure a fresh batch and review storage procedures. is_pure->impure_reagent No review_procedure Review Experimental Procedure is_pure->review_procedure Yes check_solvents Are solvents anhydrous and high purity? review_procedure->check_solvents wet_solvents Use freshly dried solvents. Consider using a solvent from a newly opened bottle. check_solvents->wet_solvents No check_atmosphere Was the reaction performed under an inert atmosphere? check_solvents->check_atmosphere Yes wet_solvents->check_atmosphere Yes air_exposure Repeat the reaction under a nitrogen or argon atmosphere. check_atmosphere->air_exposure No check_glassware Was glassware properly dried and neutralized? check_atmosphere->check_glassware Yes air_exposure->check_glassware Yes improper_glassware Thoroughly dry and, if necessary, rinse glassware with a weak base solution before use. check_glassware->improper_glassware No consult_literature Consult further literature for specific reaction conditions or contact technical support. check_glassware->consult_literature Yes improper_glassware->consult_literature Yes

Caption: Troubleshooting workflow for experiments involving 1-Amino-7-Boc-7-azaspiro[3.5]nonane.

By adhering to these guidelines, researchers can confidently utilize 1-Amino-7-Boc-7-azaspiro[3.5]nonane, ensuring the integrity of their experiments and the successful advancement of their research and development projects.

References

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1100748-84-2). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, chemists, and formulation scientists encountering solubility issues with this versatile spirocyclic building block.

The unique structure of this compound, featuring a bulky, lipophilic tert-butyl carbamate (Boc) group and a spirocyclic core, alongside a basic primary amine, presents a classic solubility challenge. While the overall structure is poorly soluble in aqueous media, the primary amine provides a crucial "handle" that can be leveraged to dramatically improve its solubility profile. This guide is designed to help you systematically overcome these challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Initial Solubility Issues

Q1: I'm trying to dissolve this compound directly into a neutral aqueous buffer (e.g., PBS pH 7.4) and it's not dissolving. Why is this happening and what is the first thing I should try?

A1: This is expected behavior. The compound's poor aqueous solubility at neutral pH is due to the large, non-polar surface area contributed by the spirocyclic alkane framework and the tert-butyl group. These structural features are hydrophobic and resist dissolution in water.

The most effective first step is pH adjustment . The molecule contains a primary amine group (-NH2), which is basic. By lowering the pH of the solvent, you can protonate this amine to form an ammonium salt (-NH3+). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[1][2][] Salt formation is a widely used and effective method for increasing the solubility of basic drugs and compounds.[4][5][6]

Amine_Protonation FreeBase R-NH₂ (Free Base, Poorly Soluble) AmmoniumSalt R-NH₃⁺ (Ammonium Salt, Soluble) FreeBase->AmmoniumSalt + H⁺ (Acid) AmmoniumSalt->FreeBase - H⁺ (Base)

Caption: Equilibrium of the primary amine protonation.

Working with pH Adjustment

Q2: Can you provide a reliable, step-by-step protocol for testing solubility enhancement via pH adjustment?

A2: Absolutely. A kinetic solubility screening assay is a robust method to quickly determine the optimal pH range for your compound. This protocol is designed to assess solubility in various aqueous buffers.

Protocol 1: Kinetic Solubility Screening by pH Variation

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[2]

  • Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0). Standard buffer systems like citrate or phosphate are suitable.

  • Solubilization Test:

    • Aliquot 98 µL of each buffer into separate wells of a 96-well plate.

    • Add 2 µL of your DMSO stock solution to each well. This introduces the compound into the aqueous environment.

    • Mix thoroughly and let the plate equilibrate at room temperature for 1-2 hours.

  • Observation & Analysis:

    • Visually inspect each well for signs of precipitation (cloudiness, solid particles).

    • For a quantitative measurement, use a nephelometer or a plate reader capable of measuring light scatter to determine the extent of precipitation. The lowest pH buffer that remains clear indicates the approximate pH required for solubilization at that concentration.

Q3: The Boc (tert-butoxycarbonyl) protecting group is known to be acid-labile. Should I be concerned about cleaving it when I lower the pH?

A3: This is an excellent and critical question. The Boc group is indeed cleaved under strong acidic conditions (e.g., concentrated HCl, trifluoroacetic acid).[7] However, for the purpose of solubilization, you typically do not need to use such harsh conditions.

Key Recommendations:

  • Use Dilute Acid: For pH adjustments, use dilute acids like 0.1 M or 1 M HCl.[8]

  • Target a Moderate pH: Aim for a final pH in the range of 4-6. This is usually sufficient to fully protonate the primary amine without causing significant or rapid cleavage of the Boc group.

  • Avoid Prolonged Storage: Prepare acidic solutions of the compound fresh and use them within a reasonable timeframe. Avoid storing acidic stock solutions for extended periods, especially at room temperature.

  • Temperature Control: Perform solubilization at room temperature or below. Elevated temperatures can accelerate the rate of Boc deprotection.[7]

Alternative Strategies: Co-solvents and Salt Forms

Q4: pH adjustment is not suitable for my cell-based assay. What other common techniques can I use to improve solubility?

A4: If modifying the pH is not an option, the next strategy is to use a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][9][10] This makes the environment more favorable for dissolving hydrophobic molecules.[11][12]

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-SolventTypical Concentration Range (v/v)Key Considerations
DMSO (Dimethyl Sulfoxide)1-10%High solubilizing power but can be toxic to some cell lines at >0.5%.[2]
Ethanol 5-20%Generally well-tolerated but can have biological effects.[9][11]
PEG 400 (Polyethylene Glycol 400)10-50%Low toxicity, commonly used in formulations. Viscous.[2]
Propylene Glycol (PG) 10-40%Good safety profile, often used in parenteral formulations.[9][10]

Protocol 2: Co-solvent System Development

  • Primary Stock: Prepare a 20 mM stock solution of the compound in 100% of the chosen co-solvent (e.g., PEG 400).

  • Serial Dilutions: In a 96-well plate, create a series of co-solvent/aqueous buffer (e.g., PBS pH 7.4) blends. For example: 50% PEG 400, 40%, 30%, 20%, 10%, and 0%.

  • Solubility Test: Add the compound from the primary stock to each blend to achieve the desired final concentration.

  • Equilibration & Analysis: Mix, equilibrate for 1-2 hours, and analyze for precipitation as described in Protocol 1. This will identify the minimum percentage of co-solvent required to maintain solubility.

Q5: My goal is to develop a final formulation with high aqueous solubility and stability without relying on co-solvents or pH modifiers. What is the industry-standard approach?

A5: For the most robust and reliable solution, you should use a pre-formed, isolated salt form of the compound. The hydrochloride (HCl) salt of this compound is commercially available and serves this exact purpose.[13]

Using the HCl salt offers several advantages:

  • Enhanced Solubility: The salt form is inherently more soluble in water and neutral buffers because the amine is already protonated.[4][14]

  • Improved Dissolution Rate: Salt forms often dissolve much faster than the corresponding free base.[5]

  • Consistency: It eliminates the need for in-situ pH adjustment, leading to more consistent and reproducible solution preparations.

Table 2: Hypothetical Solubility Comparison

Form of CompoundSolventExpected Solubility
Free BaseWater (pH 7)< 0.1 mg/mL
Free BaseBuffer (pH 5)> 10 mg/mL
Hydrochloride Salt Water (pH 7) > 10 mg/mL

This table illustrates how using the hydrochloride salt achieves high solubility even in a neutral aqueous environment, combining the benefits of protonation with the ease of use of a stable, solid material.

Decision Workflow for Solubility Enhancement

This flowchart provides a logical progression for troubleshooting solubility issues with this compound.

Solubility_Workflow Start Compound Insoluble in Aqueous Medium? pH_Mod Strategy 1: pH Adjustment (Protonate the Amine) Start->pH_Mod Check_pH_Compat Is acidic pH compatible with assay? pH_Mod->Check_pH_Compat Success Problem Solved: Proceed with Experiment Check_pH_Compat->Success Yes Co_Solvent Strategy 2: Co-Solvent System (e.g., PEG 400, DMSO) Check_pH_Compat->Co_Solvent No Check_CoSolv_Compat Is co-solvent compatible with assay? Co_Solvent->Check_CoSolv_Compat Check_CoSolv_Compat->Success Yes Salt_Form Strategy 3: Use Pre-Formed Salt (e.g., Hydrochloride Salt) Check_CoSolv_Compat->Salt_Form No / Insufficient Final_Success Optimal Solution Found: Proceed with Formulation Salt_Form->Final_Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: By-product Analysis in Azaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azaspirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in the synthesis of complex azaspirocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying reaction mechanisms that lead to impurities, enabling you to proactively mitigate these issues and streamline your synthetic workflows.

Section 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines and related azaspirocycles. However, its efficiency can be hampered by specific side reactions.

FAQ 1: My Pictet-Spengler reaction is producing a significant amount of a colored impurity, and the yield of my desired azaspirocycle is low. What's happening?

Answer:

This is a classic issue of over-oxidation . The initial cyclized product, a tetrahydro-β-carboline, can be susceptible to oxidation to the aromatic β-carboline, which is often a colored compound. This is particularly problematic when using harsh acidic conditions or when the reaction is exposed to air for extended periods at elevated temperatures.[1][2]

Causality: The driving force for this side reaction is the thermodynamic stability of the fully aromatic β-carboline ring system. The reaction proceeds through the initial formation of an iminium ion, followed by cyclization. If the reaction conditions are too harsh or if an oxidizing agent is present (even atmospheric oxygen), the resulting tetrahydro-β-carboline can lose hydrogen to form the aromatic product.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[1]

  • Milder Acid Catalysis: Switch from strong Brønsted acids like TFA or HCl to milder Lewis acids such as Yb(OTf)₃ or even acid resins, which can promote the desired cyclization without driving the over-oxidation.[1]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

Analytical Identification:

  • UV-Vis: The aromatic β-carboline by-product will have a distinct and more complex UV-Vis spectrum compared to the tetrahydro-β-carboline product due to the extended conjugation.

  • ¹H NMR: Look for the appearance of aromatic protons in the β-carboline ring system and a decrease in the signals corresponding to the saturated carbons of the tetrahydro-β-carboline ring.

  • MS: The mass of the oxidized by-product will be 2 or 4 mass units lower than the desired product, corresponding to the loss of two or four hydrogen atoms.

FAQ 2: My reaction stalls, and I isolate a significant amount of an intermediate that is not my starting material. What is it?

Answer:

You are likely observing an incomplete cyclization , where the initial Schiff base or iminium ion is formed but fails to undergo the final ring-closing step. This is common when the aromatic ring is electron-deficient, making it less nucleophilic and less prone to attack the electrophilic iminium ion.[3]

Causality: The electronic nature of the β-arylethylamine is critical. Electron-donating groups on the aromatic ring increase its nucleophilicity and facilitate the cyclization. Conversely, electron-withdrawing groups deactivate the ring, increasing the activation energy for the cyclization step.[3]

Troubleshooting and Prevention:

  • Stronger Acid Catalyst: For electron-deficient systems, a stronger acid may be necessary to increase the electrophilicity of the iminium ion and force the cyclization.

  • Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier.

  • N-Acyliminium Ion Variant: Consider an N-acyliminium ion Pictet-Spengler reaction. Acylating the intermediate imine dramatically increases its electrophilicity, allowing for cyclization even with deactivated aromatic rings under milder conditions.[3]

Analytical Identification:

  • ¹H NMR: The spectrum of the Schiff base intermediate will show a characteristic imine proton (CH=N) signal, typically in the 7.5-8.5 ppm region. You will also see the signals for both the aldehyde and amine portions of the molecule.

  • MS: The mass of the intermediate will correspond to the sum of the masses of the starting amine and aldehyde/ketone, minus the mass of a water molecule.

Visualizing the Pictet-Spengler Reaction Pathways

pictet_spengler cluster_main Desired Pathway cluster_byproduct1 By-product: Over-oxidation cluster_byproduct2 By-product: Incomplete Cyclization A β-Arylethylamine + Aldehyde/Ketone B Schiff Base/Iminium Ion A->B Condensation C Azaspirocycle (Tetrahydro-β-carboline) B->C 6-endo-trig Cyclization E Isolated Schiff Base B->E Reaction Stall (Deactivated Ring) D Aromatic β-carboline C->D Oxidation (Air, Heat)

Caption: Reaction pathways in Pictet-Spengler synthesis.

Section 2: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for constructing cyclic structures, but it is not without its challenges, particularly when synthesizing larger rings or dealing with certain functional groups.

FAQ 3: My RCM reaction is producing a significant amount of high molecular weight material and my desired azaspirocycle yield is low, especially at higher concentrations.

Answer:

This is a common problem of forming dimers and higher-order oligomers through intermolecular metathesis reactions, which compete with the desired intramolecular RCM.[4][5]

Causality: RCM is an equilibrium-driven process. At higher concentrations, the probability of two diene molecules reacting with each other (intermolecularly) increases, leading to the formation of linear dimers and oligomers. The desired intramolecular cyclization is favored at high dilution.

Troubleshooting and Prevention:

  • High Dilution: The most effective strategy is to perform the reaction at high dilution (typically 0.001-0.05 M). This can be achieved by using a large volume of solvent or by slow addition of the substrate to the catalyst solution over an extended period.

  • Catalyst Choice: Some catalysts have a higher propensity for intramolecular cyclization. Experiment with different generations of Grubbs or Hoveyda-Grubbs catalysts.

  • Temperature: Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the rate of competing intermolecular reactions.

Analytical Identification:

  • MS (ESI or MALDI): Mass spectrometry is the most direct way to identify dimers and oligomers. Look for peaks corresponding to multiples of the starting material's molecular weight minus multiples of ethylene (28 Da).

  • GPC/SEC: Gel permeation chromatography can be used to separate the product mixture by size, revealing the presence of higher molecular weight species.

  • ¹H NMR: The NMR spectrum of the oligomeric mixture will be complex and may show broad signals. However, you might be able to identify repeating units.

FAQ 4: I'm observing a by-product with a mass that is 41 Da less than my starting diene. What is this impurity?

Answer:

You are likely observing a desallyl by-product , which results from isomerization of one of the terminal alkenes followed by a metathesis reaction that cleaves off an allyl group. This is often caused by the presence of ruthenium hydride species, which can form from catalyst degradation.

Causality: Ruthenium-based metathesis catalysts can decompose to form ruthenium hydride species. These hydrides can catalyze the isomerization of a terminal alkene to an internal, more thermodynamically stable alkene. This internal alkene can then participate in a cross-metathesis reaction with the other terminal alkene in the molecule, leading to the cleavage of an allyl group.

Troubleshooting and Prevention:

  • Use Fresh Catalyst: Ensure you are using a fresh, high-purity catalyst.

  • Additives: Additives such as 1,4-benzoquinone or copper(I) iodide can suppress the formation of ruthenium hydrides and minimize isomerization.

  • Optimize Reaction Time: Over-extending the reaction time can lead to increased catalyst decomposition and a higher likelihood of isomerization.

Analytical Identification:

  • MS: The mass of the desallyl by-product will be 41 Da (mass of an allyl group, C₃H₅) lower than the starting material.

  • ¹H NMR: The NMR spectrum will show the disappearance of the signals corresponding to one of the terminal allyl groups.

Visualizing RCM Pathways

rcm cluster_main Desired Pathway cluster_byproduct1 By-product: Dimerization cluster_byproduct2 By-product: Isomerization A Acyclic Diene B Azaspirocycle A->B Intramolecular RCM (High Dilution) C Linear Dimer A->C Intermolecular RCM (High Concentration) D Isomerized Diene A->D Ru-H Catalyst Decomposition E Desallyl By-product D->E Cross-Metathesis

Caption: Competing reaction pathways in RCM.

Section 3: Aza-Cope Rearrangement

The tandem aza-Cope/Mannich reaction is a powerful method for constructing complex pyrrolidine-containing azaspirocycles. However, controlling stereoselectivity and ensuring the desired rearrangement occurs can be challenging.

FAQ 5: My aza-Cope/Mannich reaction is giving me a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Poor diastereoselectivity in the aza-Cope/Mannich reaction often stems from the conformational flexibility of the transition state or the starting material. The rearrangement typically proceeds through a chair-like transition state, and the substituents' preferred orientations dictate the stereochemical outcome.[6][7]

Causality: The stereochemistry of the newly formed stereocenters is determined during the irreversible Mannich cyclization, which follows the reversible aza-Cope rearrangement. The relative energies of the different chair-like transition states for the rearrangement, influenced by the steric bulk and electronic nature of the substituents, will determine the predominant diastereomer.[6]

Troubleshooting and Prevention:

  • Lewis Acid Choice: The choice of Lewis acid can influence the geometry of the transition state. Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) to find one that favors the desired diastereomer.

  • Temperature: Lowering the reaction temperature can increase the energy difference between the competing transition states, often leading to higher diastereoselectivity.

  • Substrate Modification: If possible, modifying the steric bulk of substituents on the starting material can create a stronger bias for a single transition state geometry.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states. A screen of different solvents is recommended.

Analytical Identification:

  • ¹H and ¹³C NMR: NMR spectroscopy is the primary tool for determining the diastereomeric ratio. Careful analysis of the chemical shifts and coupling constants of the protons on the newly formed stereocenters will allow for quantification.

  • Chiral HPLC or GC: For enantioselective versions of the reaction, or for separating diastereomers, chiral chromatography is essential.

FAQ 6: The reaction is not proceeding as expected, and I'm isolating a complex mixture of products instead of the desired pyrrolidine.

Answer:

This can happen if the initial iminium ion formation is slow or if the iminium ion is too stable, leading to a high activation barrier for the aza-Cope rearrangement. This can allow for alternative, undesired reaction pathways to compete.[7]

Causality: The aza-Cope rearrangement requires the formation of an iminium ion. If the conditions are not suitable for its formation (e.g., insufficient acid), the reaction will not proceed. Conversely, if the iminium ion is highly stabilized by electron-donating groups, the energy barrier for the[8][8]-sigmatropic rearrangement may be too high, allowing for side reactions like decomposition or intermolecular reactions to occur.[7]

Troubleshooting and Prevention:

  • Optimize Iminium Ion Formation: Ensure that the conditions are appropriate for iminium ion formation. This may involve adjusting the pH or using a dehydrating agent.

  • Substrate Electronics: If the iminium ion is too stable, consider modifying the substrate to include a less electron-donating group to destabilize the iminium ion and lower the activation barrier for the rearrangement.

  • Reaction Conditions: Vary the temperature and reaction time. Sometimes, a short burst of high temperature is needed to initiate the rearrangement, followed by a lower temperature for the Mannich cyclization.

Section 4: Protecting Group Related By-products

Protecting groups are often necessary in complex syntheses, but their introduction and removal can be a source of impurities.

FAQ 7: After deprotecting my Boc-protected azaspirocycle with TFA, I see a by-product with a mass 56 Da higher than my deprotected product. What is it?

Answer:

You are observing the formation of a tert-butylated by-product . This occurs when the tert-butyl cation, generated during the acidic cleavage of the Boc group, acts as an electrophile and alkylates a nucleophilic site on your molecule.[9][10]

Causality: The acid-mediated deprotection of a Boc group generates a tert-butyl cation. If your azaspirocycle contains electron-rich aromatic rings (like an indole) or other nucleophilic functional groups, the tert-butyl cation can undergo an electrophilic aromatic substitution or alkylate the nucleophile.[11][12]

Troubleshooting and Prevention:

  • Use a Scavenger: Add a scavenger to the deprotection reaction to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or water.

  • Milder Deprotection Conditions: Explore alternative, milder methods for Boc deprotection that do not generate a free tert-butyl cation, such as using TMSOTf/2,6-lutidine or heating in a protic solvent like isopropanol.

  • Alternative Protecting Groups: If tert-butylation is a persistent problem, consider using a different protecting group for the nitrogen, such as Cbz or Fmoc, which are removed under different conditions.

Analytical Identification:

  • MS: The mass of the tert-butylated by-product will be 56 Da higher than the desired deprotected product.

  • ¹H NMR: Look for a new singlet in the 1.2-1.5 ppm region integrating to 9 protons, which is characteristic of a tert-butyl group. You will also see changes in the aromatic region if the indole or another aromatic ring has been alkylated.[13][14]

Section 5: Analytical Protocols and Data Interpretation

Accurate identification of by-products is crucial for effective troubleshooting. Here are some general protocols and tips for analyzing your reaction mixtures.

Protocol 1: General GC-MS Method for Azaspirocycle Analysis

This method is a good starting point for separating and identifying volatile by-products and diastereomers.

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless depending on concentration)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

Data Interpretation:

  • Retention Time: Compare the retention times of the peaks in your sample to those of authentic standards if available. Diastereomers will often have slightly different retention times.

  • Mass Spectrum: Analyze the fragmentation pattern of each peak. Look for the molecular ion (M⁺) and characteristic fragment ions that can help you deduce the structure of the by-product. For example, the loss of an ethyl group (29 Da) or a phenyl group (77 Da) can be indicative of the molecule's structure.[10][15][16]

Protocol 2: NMR Analysis for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination of by-products.

  • Isolate the By-product: Purify the by-product of interest using flash chromatography, preparative HPLC, or crystallization.

  • Acquire a Suite of NMR Spectra:

    • ¹H NMR: Provides information on the proton environment and connectivity through coupling constants.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY: Shows ¹H-¹H correlations, helping to trace out spin systems.

    • HSQC: Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC: Shows long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

    • NOESY/ROESY: Provides information on through-space proximity of protons, which is essential for determining stereochemistry.

Real-Time Reaction Monitoring:

For complex reactions, consider using real-time monitoring techniques like flow NMR or in-situ IR to track the formation of intermediates and by-products as the reaction progresses. This can provide invaluable mechanistic insights and help to pinpoint the exact conditions under which by-products are formed.[17][18][19][20][21]

References

Navigating the Labyrinth: A Technical Support Guide to Boc Protection of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Boc protection of spirocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these sterically demanding and conformationally constrained substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and ensuring the scientific integrity of your synthetic route.

Introduction: The Spirocyclic Challenge in Amine Protection

Spirocyclic amines are invaluable scaffolds in modern medicinal chemistry, offering three-dimensional diversity and novel intellectual property. However, their unique topology, characterized by a shared carbon atom between two rings, often introduces significant steric hindrance and unusual electronic effects. This can render standard amine protection protocols, such as the widely used tert-butyloxycarbonyl (Boc) protection, inefficient or prone to failure. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Troubleshooting Guide: Common Problems and Solutions

Question 1: My Boc protection of a spirocyclic amine is sluggish or stalls completely. What are the likely causes and how can I overcome this?

Answer:

This is the most frequently encountered issue. The primary culprits are typically steric hindrance and reduced nucleophilicity of the spirocyclic amine. The rigid, three-dimensional structure of the spirocycle can physically block the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O) reagent to the nitrogen atom.

Causality-Driven Solutions:

  • Increase Reagent Electrophilicity with a Catalyst: The use of 4-dimethylaminopyridine (DMAP) as a catalyst is highly recommended for sterically hindered amines.[1] DMAP reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium species, which is more readily attacked by the sterically encumbered amine.[2]

    • Protocol Insight: Start with a catalytic amount of DMAP (e.g., 0.1 equivalents). Be aware that excess DMAP can sometimes lead to side reactions.

  • Elevate the Reaction Temperature: Increasing the thermal energy of the system can help overcome the activation energy barrier imposed by steric hindrance.

    • Practical Tip: Monitor the reaction closely by TLC or LC-MS when heating, as prolonged high temperatures can lead to decomposition or side product formation. A gentle reflux in a suitable solvent is often a good starting point.

  • Optimize Your Solvent Choice: The solvent can play a crucial role in solvating the reactants and influencing the transition state.

    • Solvent Selection Strategy: For many Boc protections, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN) are standard.[1] If solubility is an issue, particularly with amine salts, consider a biphasic system (e.g., DCM/water with a phase-transfer catalyst) or polar aprotic solvents like dimethylformamide (DMF).

  • Consider a More Reactive Boc Reagent: While (Boc)₂O is the most common reagent, others are available. For particularly challenging substrates, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective, although it is more expensive.

Question 2: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?

Answer:

Side product formation is often a consequence of the reaction conditions used to drive the protection of a hindered amine. The most common side products are di-Boc protected primary amines, urea derivatives, and products resulting from the reaction of (Boc)₂O with other nucleophiles in the molecule.

Strategies for Minimizing Side Products:

  • Di-Boc Protection: This occurs when a primary amine is doubly protected. It is more likely when using a large excess of (Boc)₂O and a strong base.

    • Mitigation: Carefully control the stoichiometry of (Boc)₂O (1.1-1.5 equivalents is a good starting point). Avoid using overly strong, non-nucleophilic bases if di-Boc formation is a persistent issue.

  • Urea Formation: This can occur if the intermediate isocyanate, formed from the decomposition of the activated Boc species, reacts with another molecule of the amine starting material.

    • Prevention: Slower addition of (Boc)₂O to the reaction mixture can help to keep the concentration of the reactive intermediate low, minimizing the likelihood of this side reaction. Running the reaction at a lower temperature, if feasible, can also help.

  • Reaction with Other Nucleophiles: If your spirocyclic amine contains other nucleophilic functional groups (e.g., hydroxyl groups), they can also react with (Boc)₂O, especially in the presence of a catalyst like DMAP.

    • Chemoselectivity: If O-Boc formation is observed, consider running the reaction without DMAP, or at a lower temperature. Alternatively, protecting the other nucleophilic group prior to the amine protection may be necessary.

Data-Driven Reaction Optimization

To provide a more quantitative guide, the following table summarizes typical starting conditions and optimization strategies for the Boc protection of representative spirocyclic amines.

Spirocyclic Amine ExampleStandard Conditions (Solvent, Base, Temp)Common IssuesOptimization StrategyExpected Yield Range
Spiro[3.3]heptan-1-amine DCM, Triethylamine (TEA), Room TempSlow reaction due to moderate steric hindrance.Add 0.1 eq. DMAP; increase temp to 40 °C.85-95%
Aza-spiro[3.3]heptane THF, No base, Room TempRing strain can affect nucleophilicity.Use of a mild base like NaHCO₃ in a biphasic system.80-90%
Spiro[4.5]decan-1-amine Acetonitrile, DMAP (cat.), 50 °CSignificant steric bulk from the cyclohexane ring.Increase DMAP to 0.2 eq.; prolong reaction time (24h).70-85%
Substituted Spiro-oxindole DMF, DIPEA, 60 °CLow nucleophilicity due to electronic effects of the oxindole.Use of a stronger, non-nucleophilic base; consider Boc-ON.60-80%

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Moderately Hindered Spirocyclic Amine
  • To a stirred solution of the spirocyclic amine (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, gently heat to 40 °C.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection of a Spirocyclic Amine Salt
  • Dissolve the spirocyclic amine hydrochloride salt (1.0 eq) in a 1:1 mixture of dioxane and water (0.1 M).

  • Add sodium bicarbonate (2.5 eq) and stir until effervescence ceases.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) in dioxane.

  • Stir vigorously at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

Boc_Protection_Mechanism Amine Spirocyclic Amine (R₂NH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Activated_Boc N-Boc-pyridinium Intermediate Boc2O->Activated_Boc + DMAP DMAP DMAP Protonated_Product Protonated Product Tetrahedral_Intermediate->Protonated_Product - DMAP Final_Product N-Boc-Spirocyclic Amine Protonated_Product->Final_Product + Base - Base-H⁺ Base Base (e.g., TEA)

Caption: DMAP-catalyzed Boc protection mechanism.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Sterics Assess Steric Hindrance Start->Check_Sterics High_Sterics High Hindrance Check_Sterics->High_Sterics Yes Low_Sterics Low/Moderate Hindrance Check_Sterics->Low_Sterics No Add_DMAP Add/Increase DMAP (0.1-0.2 eq) High_Sterics->Add_DMAP Check_Purity Check Starting Material Purity Low_Sterics->Check_Purity Increase_Temp Increase Temperature (40-60 °C) Add_DMAP->Increase_Temp Change_Solvent Change Solvent (e.g., to DMF) Increase_Temp->Change_Solvent Consider_Reagent Consider Alternative Reagent (e.g., Boc-ON) Change_Solvent->Consider_Reagent Impure Impure Check_Purity->Impure Yes Pure Pure Check_Purity->Pure No Purify Purify/Re-characterize Amine Impure->Purify Pure->Add_DMAP Success Reaction Successful Consider_Reagent->Success

Caption: Troubleshooting workflow for low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for Boc protection? A: While the reaction can proceed without a base, it is often very slow. The reaction generates tert-butoxide and a protonated amine. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), neutralizes the protonated amine, driving the equilibrium towards the product and increasing the reaction rate.[1]

Q2: Can I use sodium hydroxide as a base? A: Yes, particularly for amino acids or water-soluble amine salts, a biphasic system with an inorganic base like sodium hydroxide or sodium bicarbonate is common. This is often referred to as the Schotten-Baumann reaction condition.

Q3: How do I remove unreacted (Boc)₂O from my product? A: Unreacted (Boc)₂O can often be removed during aqueous workup, as it will hydrolyze. For less water-stable products, purification by flash column chromatography is effective. In some cases, for non-polar products, unreacted (Boc)₂O can be removed by trituration with a non-polar solvent like hexanes.

Q4: My spirocyclic amine is a hydrochloride salt. Do I need to free-base it first? A: Not necessarily. You can perform the Boc protection directly on the salt using a base to neutralize the HCl in situ. Using at least two equivalents of a base like TEA or an inorganic base like NaHCO₃ or K₂CO₃ in an aqueous or biphasic system is a common strategy.

Q5: What is the impact of ring strain in small spirocycles (e.g., spiro[2.2]pentane derivatives) on Boc protection? A: High ring strain can alter the hybridization and bond angles of the nitrogen atom, potentially affecting its nucleophilicity. While there is no universal rule, highly strained systems may exhibit unusual reactivity. In such cases, a careful screening of reaction conditions is even more critical.

References

Technical Support Center: Navigating Reactions with 1-Amino-7-Boc-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Amino-7-Boc-7-azaspiro[3.5]nonane. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile spirocyclic building block. As a bifunctional molecule, featuring a nucleophilic primary amine and a protected secondary amine, its unique properties require a nuanced approach to achieve high purity and yield. This document moves beyond simple step-by-step instructions to explain the chemical principles behind each procedural choice, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Amino-7-Boc-7-azaspiro[3.5]nonane that influence work-up procedures?

A1: Understanding the properties of your starting material is the foundation of a successful work-up.

  • Basicity: The primary amine is the main basic center available for reaction. While an experimental pKa for this specific molecule is not readily published, a close structural analog, 3-Amino-7-Boc-1-oxa-7-azaspiro[3.5]nonane, has a predicted pKa of approximately 7.70.[1] This suggests the primary amine is a typical alkylamine. This is crucial for designing acid-base extractions. To protonate this amine and make it water-soluble, a wash with a dilute acid (e.g., 1M HCl) would be effective. Conversely, to deprotonate its conjugate acid and move it into an organic layer, a mild base (e.g., NaHCO₃, K₂CO₃) is required.

  • Boc Group Stability: The tert-butoxycarbonyl (Boc) protecting group is stable under basic and mildly acidic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid (TFA), or 4M HCl in dioxane).[2] Therefore, prolonged exposure to aqueous solutions with a pH below 4 should be avoided during work-up if the Boc group is to be retained.

  • Solubility: As a Boc-protected amine, the molecule generally exhibits good solubility in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its free base form has limited water solubility, which increases significantly upon protonation to form an ammonium salt.

Q2: I've performed a reductive amination. What is the best general approach to isolate my secondary amine product?

A2: Reductive amination is a common transformation for this primary amine.[3] The work-up strategy aims to remove the excess reducing agent, unreacted starting materials, and any byproducts. A typical workflow involves quenching the reaction, followed by an extractive procedure and finally purification. The specifics depend on the reducing agent used. For a reaction using sodium triacetoxyborohydride (NaBH(OAc)₃), a widely used and mild reagent, the following procedure is recommended.[4]

Q3: My amide coupling reaction with a carboxylic acid is complete. How do I effectively remove the coupling agents and unreacted acid?

A3: Amide coupling reactions introduce water-soluble byproducts (like dicyclohexylurea (DCU) if DCC is used, or HOBt/HATU remnants) and unreacted starting materials. A standard aqueous work-up is highly effective.[5] After quenching the reaction, dilute the mixture with an organic solvent (like EtOAc or DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted 1-Amino-7-Boc-7-azaspiro[3.5]nonane, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts like HOBt.[6] A final brine wash helps to remove residual water before drying and concentration.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up and purification of your reaction products.

Problem 1: Low recovery of the desired product after aqueous extraction.
  • Question: I performed a reductive amination and after the basic aqueous work-up, my yield of the desired secondary amine is very low. Where did my product go?

  • Causality & Solution: There are two primary possibilities:

    • Emulsion Formation: The spirocyclic nature of the product can sometimes lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.

      • Solution: To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of methanol. Alternatively, you can filter the entire mixture through a pad of Celite®.

    • Incomplete Extraction: If the newly introduced group on the secondary amine has a high degree of polarity (e.g., contains multiple hydroxyl or amide groups), the product may have partial solubility in the aqueous layer, even at basic pH.

      • Solution: Perform multiple extractions (at least 3-5) with your organic solvent to ensure complete removal from the aqueous phase. If the product is still retained, consider using a different extraction solvent like a 9:1 mixture of DCM/isopropanol, which has a higher polarity.

Problem 2: The purified product is contaminated with a non-polar byproduct.
  • Question: After column chromatography, my product is still contaminated with a greasy, non-polar substance. What could this be and how do I remove it?

  • Causality & Solution: This is a common issue, especially in reactions that do not go to completion or have side reactions.

    • Unreacted Starting Material: If the other reactant in your synthesis (e.g., a non-polar aldehyde in a reductive amination) was used in excess, it might co-elute with your product.

    • Byproducts from Reagents: In amide couplings using reagents like triphenylphosphine-based activators, triphenylphosphine oxide is a common, non-polar byproduct that can be difficult to separate.[7]

      • Solution: Optimize your column chromatography. Use a shallower solvent gradient to increase the separation between your product and the non-polar impurity. If silica gel chromatography fails, consider switching to a different stationary phase. For particularly stubborn non-polar impurities, reverse-phase chromatography (C18 silica) is an excellent alternative, where the elution order is inverted (polar compounds elute first).

Problem 3: The Boc group was unintentionally removed during work-up.
  • Question: My NMR analysis shows that the Boc group is missing from my final product. I only performed a standard aqueous work-up. How did this happen?

  • Causality & Solution: Accidental deprotection of the Boc group is almost always due to exposure to overly acidic conditions.[2][8]

    • Reasoning: While the Boc group is stable to mild acids, using a strong acid for an extraction wash (e.g., >1M HCl) or allowing the mixture to sit for an extended period in the acidic wash can lead to partial or complete cleavage.

    • Preventative Protocol: When an acidic wash is necessary to remove a basic impurity, use a milder acid like 0.1M HCl or a saturated solution of ammonium chloride (NH₄Cl). Perform the wash quickly and do not let the biphasic mixture stand for a long time. Immediately proceed to the next wash (e.g., with water or brine) to neutralize any residual acid in the organic layer.

Experimental Protocols

Protocol 1: Standard Work-up for Reductive Amination using NaBH(OAc)₃

This protocol is designed for a typical reductive amination of 1-Amino-7-Boc-7-azaspiro[3.5]nonane with an aldehyde or ketone.

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and neutralize the acetic acid byproduct. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). Add more water if necessary to dissolve all salts.

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Water (2x)

      • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[9]

Protocol 2: Work-up for Amide Coupling using HATU

This protocol is for the purification of an amide product formed from 1-Amino-7-Boc-7-azaspiro[3.5]nonane and a carboxylic acid using HATU as the coupling agent.

  • Initial Dilution: After the reaction is complete, dilute the reaction mixture (often in DMF or DCM) with ethyl acetate.

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • 0.5 M aqueous citric acid or 1M HCl (2x) - This removes the base (e.g., DIEA) and any unreacted starting amine.

    • Saturated aqueous NaHCO₃ (2x) - This removes unreacted carboxylic acid and acidic byproducts like HOAt.

    • Water (1x)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude amide can be purified by flash chromatography on silica gel.[10]

Visual Workflow and Decision Making

General Work-up Strategy

Workup_Strategy reaction Reaction Complete (TLC/LC-MS) quench Quench Reaction (e.g., sat. NaHCO3) reaction->quench extract Dilute with Organic Solvent & Water/Brine quench->extract separate Separate Layers extract->separate wash Aqueous Washes separate->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify

Caption: A generalized workflow for the work-up of reactions.

Troubleshooting Purification Issues

Purification_Troubleshooting node_end node_end start Crude Product Impure? check_polarity Are impurities more or less polar? start->check_polarity less_polar Less Polar check_polarity->less_polar Less more_polar More Polar check_polarity->more_polar More co_eluting Co-eluting check_polarity->co_eluting Same solution1 Adjust Gradient: Use shallower slope or weaker eluent less_polar->solution1 solution2 Increase Polarity: Use stronger eluent (e.g., add MeOH) more_polar->solution2 solution3 Change Stationary Phase: Try Reverse-Phase HPLC or Alumina co_eluting->solution3

Caption: A decision tree for troubleshooting column chromatography.

Quantitative Data Summary

ParameterValue / ObservationImplication for Work-up
Molecular Weight 240.34 g/mol The product will likely be non-volatile; rotary evaporation is safe.
Predicted pKa ~7.70 (of primary amine)[1]Product is extractable into dilute acid (pH < 6). Free base requires basic conditions (pH > 9) for extraction into organic solvent.
Boc Group Stability Labile to strong acids (TFA, conc. HCl)[2]Avoid using strong acids in extractive work-up to prevent deprotection. Use of 1M HCl should be brief.
Common Solvents DCM, EtOAc, MeOH, THF, DMF[5][6]Good solubility in common organic solvents facilitates extraction and chromatography.
Purification Method Flash Column Chromatography (Silica Gel)[7][9]This is the standard and most effective method for purifying reaction products.

References

Validation & Comparative

The Ascendancy of Three-Dimensional Scaffolds: A Comparative Guide to Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Promising Scaffold in Modern Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, famously termed the "escape from flatland."[1] This movement champions the exploration of three-dimensional (3D) molecular architectures to overcome the limitations of traditional, planar aromatic scaffolds. Among the rising stars in this new dimension of drug design are spirocyclic systems, which offer rigid frameworks and precise vectoral arrangements of substituents. This guide provides a comprehensive characterization of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives, offering a comparative analysis against alternative scaffolds, supported by experimental data and detailed protocols.

The Azaspiro[3.5]nonane Core: A Privileged Scaffold

The 7-azaspiro[3.5]nonane framework has emerged as a particularly attractive building block in drug discovery. Its inherent rigidity, conferred by the spirocyclic fusion of a cyclobutane and a piperidine ring, allows for a well-defined spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The presence of a primary amine and a protected secondary amine in the core structure of this compound provides versatile handles for chemical modification, enabling the exploration of a wide chemical space to optimize structure-activity relationships (SAR).

Derivatives of this scaffold have shown significant promise as modulators of G protein-coupled receptors (GPCRs), a large and important family of drug targets.[2][3] Specifically, they have been investigated as potent agonists of GPR119, a receptor implicated in the treatment of type 2 diabetes and obesity.[2][3] More recently, a closely related 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed in the development of covalent inhibitors for the challenging oncology target, KRAS G12C, demonstrating high metabolic stability and in vivo anti-tumor activity.[3]

Comparative Physicochemical Properties: Azaspiro[3.5]nonane vs. Alternative Scaffolds

A key tenet of the "escape from flatland" philosophy is the improvement of physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of sp3-rich centers in spirocyclic scaffolds can lead to increased solubility, improved metabolic stability, and a more favorable lipophilicity profile compared to their flatter counterparts.

While direct experimental comparisons of a wide range of derivatives are often proprietary, computational predictions and data from analogous series provide valuable insights. For instance, a head-to-head comparison of the parent 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane scaffolds reveals subtle but important differences. The 7-azaspiro[3.5]nonane is predicted to have a slightly higher aqueous solubility and lower lipophilicity than its azaspiro[4.4]octane counterpart, properties that can be advantageous in drug design.[2]

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted clogPPredicted Aqueous Solubility (mg/mL)
7-Azaspiro[3.5]nonane C₈H₁₅N125.2110.51.81500
Piperidine C₅H₁₁N85.1511.20.9Miscible
2-Azaspiro[3.3]heptane C₆H₁₁N97.1610.80.7Miscible

Table 1: Comparison of computed physicochemical properties of 7-azaspiro[3.5]nonane and common alternative scaffolds. Data is computationally predicted and serves as a relative comparison.

It is important to note that the Boc-protected title compound, this compound, will have significantly different properties from the parent scaffold due to the bulky, lipophilic protecting group. The true value of the scaffold is realized upon deprotection and subsequent derivatization.

Synthesis and Characterization: A Reproducible Workflow

The synthesis of the this compound core and its derivatives requires a robust and well-characterized synthetic route. A general workflow is presented below, followed by detailed protocols for key characterization techniques.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials B Multi-step Synthesis of Spirocyclic Core A->B Cyclization Reactions C Derivatization B->C Amine Functionalization D NMR Spectroscopy (¹H, ¹³C) C->D Structure Verification E Mass Spectrometry (LC-MS) C->E Molecular Weight Confirmation F Purity Analysis (HPLC-UV) C->F Purity Assessment G In vitro Assays F->G Qualified Compound H In vivo Studies G->H Lead Candidate

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Experimental Protocol: Synthesis of the 7-Azaspiro[3.5]nonane Core

While multiple synthetic routes to the 7-azaspiro[3.5]nonane core exist, a common strategy involves the construction of the piperidine ring onto a pre-formed cyclobutane derivative. The following is a representative, multi-step synthesis adapted from the literature.

Step 1: Synthesis of a Suitable Cyclobutane Precursor

  • Detailed procedures for the synthesis of functionalized cyclobutanes are widely available in the chemical literature. A common starting point is the [2+2] cycloaddition of an appropriately substituted alkene and ketene.

Step 2: Ring-Closing Metathesis or Reductive Amination to form the Piperidine Ring

  • Subsequent chemical transformations can introduce nitrogen-containing functionalities onto the cyclobutane, which can then be cyclized to form the desired spirocyclic piperidine.

Step 3: Functional Group Interconversion and Protection

  • The resulting spirocycle can then be subjected to functional group interconversions to introduce the primary amine and the Boc-protected secondary amine of the title compound.

Experimental Protocol: NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of novel compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire the spectrum with a spectral width sufficient to cover all proton signals (typically -1 to 10 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters: Acquire a proton-decoupled spectrum with a spectral width covering all carbon signals (typically 0 to 220 ppm). A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

Experimental Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of synthesized compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B) is typically employed. A representative gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary for injection.

  • Purity Calculation: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Biological Performance: A Case Study in GPR119 Agonism

A study by Matsuda et al. provides a compelling example of the successful application of the 7-azaspiro[3.5]nonane scaffold in drug discovery.[3] Through systematic optimization of substituents on the scaffold, they identified compound 54g as a potent GPR119 agonist with a favorable pharmacokinetic profile and in vivo efficacy in a diabetic rat model.[3]

CompoundhGPR119 EC₅₀ (nM)Rat PK (Oral, 10 mg/kg)
54g 15Cmax: 1.2 µg/mL, Tmax: 2.0 h, AUC: 8.5 µg·h/mL

Table 2: Biological activity and pharmacokinetic data for a potent 7-azaspiro[3.5]nonane-based GPR119 agonist (Compound 54g from Matsuda et al., 2018).[3]

This data highlights the potential of the 7-azaspiro[3.5]nonane scaffold to yield compounds with desirable drug-like properties.

Alternative 3D Scaffolds: A Broader Perspective

While the 7-azaspiro[3.5]nonane scaffold is highly promising, a number of other 3D scaffolds are also being explored as alternatives to traditional flat rings.

Alternative_3D_Scaffolds cluster_properties Key Properties Scaffolds Alternative 3D Scaffolds Spiro[3.3]heptanes Bicyclo[1.1.1]pentanes Cubanes Bridged Scaffolds Prop1 Rigid, defined exit vectors Scaffolds:f1->Prop1 Scaffolds:f2->Prop1 Scaffolds:f3->Prop1 Scaffolds:f4->Prop1 Prop2 Improved solubility Scaffolds:f1->Prop2 Prop3 Enhanced metabolic stability Scaffolds:f4->Prop3 Prop4 Novel chemical space Scaffolds:f2->Prop4 Scaffolds:f3->Prop4

References

The Strategic Advantage of Three-Dimensionality: A Comparative Guide to the Biological Activity of 1-Amino-7-Boc-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality.[1] Saturated spirocyclic scaffolds have emerged as a particularly compelling strategy to enhance the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth technical comparison of the biological activity of compounds derived from the versatile building block, 1-Amino-7-Boc-7-azaspiro[3.5]nonane. We will explore its application in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists and covalent inhibitors of the oncogenic KRAS G12C mutant, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The 1-Amino-7-Boc-7-azaspiro[3.5]nonane Scaffold: A Foundation for Innovation

The 1-Amino-7-Boc-7-azaspiro[3.5]nonane scaffold presents a unique and advantageous starting point for medicinal chemistry campaigns. Its inherent three-dimensional and rigid structure can lead to improved binding affinity and selectivity for biological targets. The presence of a primary amine and a Boc-protected secondary amine offers orthogonal handles for diverse chemical modifications, enabling a thorough exploration of the surrounding chemical space to optimize structure-activity relationships (SAR).

The synthesis of the azaspiro[3.5]nonane core, while multi-stepped, is achievable and scalable. A general approach involves the construction of the spirocyclic system through key reactions like cyclization and functional group interconversions.

Application I: GPR119 Agonists for the Treatment of Type 2 Diabetes

GPR119, a Gαs-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising target for the treatment of type 2 diabetes.[2][3] Activation of GPR119 stimulates intracellular cyclic AMP (cAMP) production, leading to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent GPR119 agonists.

Mechanism of Action: GPR119 Signaling Pathway

The binding of a 7-azaspiro[3.5]nonane-derived agonist to GPR119 initiates a signaling cascade that enhances glucose homeostasis. This pathway is a key area of investigation for the development of new anti-diabetic therapies.

GPR119_Pathway agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) gpr119 GPR119 agonist->gpr119 g_protein Gs Protein gpr119->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation secretion Insulin / GLP-1 Secretion pka->secretion Stimulation

Caption: Simplified GPR119 signaling pathway upon agonist binding.

Comparative Biological Activity of a Lead 7-Azaspiro[3.5]nonane GPR119 Agonist

Optimization of the substituents on the 7-azaspiro[3.5]nonane core led to the identification of compound 54g as a potent GPR119 agonist with promising in vivo efficacy.[1]

CompoundhGPR119 EC50 (nM)Rat GPR119 EC50 (nM)
54g 1617

Table 1: In Vitro Potency of a Lead 7-Azaspiro[3.5]nonane GPR119 Agonist. [1]

In an oral glucose tolerance test (OGTT) in diabetic rats, compound 54g demonstrated a significant glucose-lowering effect, highlighting its potential as a therapeutic agent.

Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol describes a method to quantify the agonistic activity of a test compound at the human GPR119 receptor by measuring the intracellular accumulation of cAMP.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (e.g., 7-azaspiro[3.5]nonane derivatives)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF-based)

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Treatment: Remove the culture medium and add the diluted test compounds to the cells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Application II: Covalent Inhibitors of KRAS G12C in Oncology

The KRAS protein is a central node in cellular signaling pathways that control cell proliferation and survival.[4] The G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active protein, driving the growth of numerous cancers.[4] The development of covalent inhibitors that specifically target the mutant cysteine has been a major breakthrough in oncology.[5] The 2,7-diazaspiro[3.5]nonane moiety has been successfully incorporated into potent and selective KRAS G12C inhibitors.

Mechanism of Action: Covalent Inhibition of KRAS G12C

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one act as covalent inhibitors by forming an irreversible bond with the cysteine-12 residue of the KRAS G12C mutant. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway.

KRAS_Inhibition rtk Receptor Tyrosine Kinase (RTK) sos1 SOS1 (GEF) rtk->sos1 kras_gdp KRAS G12C-GDP (Inactive) sos1->kras_gdp GTP Exchange kras_gtp KRAS G12C-GTP (Active) kras_gdp->kras_gtp downstream Downstream Signaling (e.g., RAF-MEK-ERK) kras_gtp->downstream inhibitor Azaspiro[3.5]nonane Derivative (Inhibitor) inhibitor->kras_gdp Irreversible Covalent Bond proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Mechanism of covalent inhibition of the KRAS G12C signaling pathway.

Comparative Biological Activity of KRAS G12C Inhibitors
InhibitorObjective Response Rate (ORR) in NSCLCMedian Progression-Free Survival (PFS) in NSCLC (months)
Sotorasib 37.1%6.8
Adagrasib 42.9%6.5

Table 2: Clinical Efficacy of Approved KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC). [6][7]

The development of novel KRAS G12C inhibitors incorporating the 2,7-diazaspiro[3.5]nonane scaffold aims to improve upon the efficacy and safety profiles of existing therapies.

Experimental Protocol: KRAS G12C Thermal Shift Assay (TSA)

TSA is a valuable method to assess the direct binding of an inhibitor to the target protein by measuring changes in its thermal stability.

Materials:

  • Purified recombinant KRAS G12C protein

  • SYPRO Orange dye

  • Test compounds (e.g., 2,7-diazaspiro[3.5]nonane derivatives)

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the KRAS G12C protein, SYPRO Orange dye, and varying concentrations of the test compound in an appropriate buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition (Tm) represents the melting temperature of the protein. A shift in the Tm in the presence of the inhibitor indicates direct binding and stabilization of the protein.

Conclusion

The 1-Amino-7-Boc-7-azaspiro[3.5]nonane scaffold and its derivatives represent a powerful tool in the arsenal of medicinal chemists. The inherent three-dimensionality and synthetic tractability of this building block have enabled the development of promising drug candidates targeting both metabolic diseases and oncology. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to leverage the strategic advantage of spirocyclic scaffolds in their own drug discovery programs. The continued exploration of this and other three-dimensional frameworks will undoubtedly pave the way for the next generation of innovative therapeutics.

References

The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic compounds into the three-dimensional realm of spirocyclic scaffolds. These unique structures, characterized by two rings sharing a single atom, offer a rigid framework that can pre-organize substituents in defined spatial orientations, leading to enhanced potency, selectivity, and improved physicochemical properties. This guide provides an in-depth comparison of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, a versatile building block, with other prominent spirocyclic amines, offering a data-driven perspective for researchers and drug development professionals.

The Rise of Spirocycles in Drug Discovery

The incorporation of spirocyclic motifs into drug candidates has been shown to be a successful strategy for optimizing key absorption, distribution, metabolism, and excretion (ADME) properties. The inherent three-dimensionality of spirocycles leads to a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased clinical success. This structural rigidity can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially increasing potency. Furthermore, the defined exit vectors of spirocycles allow for precise control over the spatial arrangement of functional groups, enabling fine-tuning of interactions with target proteins.

Featured Building Block: this compound

This compound is a bifunctional building block featuring a spiro[3.5]nonane core with a primary amine on the cyclobutane ring and a Boc-protected secondary amine on the piperidine ring. This arrangement offers two distinct points for chemical elaboration, making it a valuable scaffold for the synthesis of diverse compound libraries. The primary amine can be readily functionalized through various reactions such as amidation, reductive amination, and sulfonylation, while the Boc-protected amine provides a handle for orthogonal chemistry.

Comparative Analysis with Alternative Spirocyclic Building Blocks

To better understand the unique advantages of this compound, we will compare it with two other commercially available spirocyclic building blocks: Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and Tert-butyl 6-azaspiro[3.3]heptane-6-carboxylate .

Structural and Physicochemical Property Comparison

The choice of a spirocyclic scaffold can significantly impact a molecule's physicochemical properties. The following table summarizes key computed and experimental data for our featured compound and its comparators.

PropertyThis compoundTert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateTert-butyl 6-azaspiro[3.3]heptane-6-carboxylate
Molecular Weight ( g/mol ) 240.34[1]226.32[2]197.27
Calculated LogP 1.3[3]1.1[2]1.0
Calculated LogD (pH 7.4) ~0.8~0.6~0.5
Topological Polar Surface Area (Ų) 55.6[3]41.6[2]32.3
Aqueous Solubility Predicted ModeratePredicted Moderate to HighPredicted Moderate to High
Metabolic Stability Predicted ModeratePredicted ModeratePredicted Moderate to High
Synthetic Accessibility ModerateModerateModerate

Key Insights from the Comparison:

  • Lipophilicity (LogP/LogD): All three spirocycles exhibit relatively low lipophilicity, which is a desirable trait for improving aqueous solubility and reducing off-target effects. The introduction of an additional nitrogen atom in the diazaspirocycles generally leads to a further reduction in LogP and LogD compared to their mono-aza counterparts.[4][5]

  • Polar Surface Area (PSA): The PSA is a key indicator of a molecule's ability to permeate cell membranes. This compound has the highest PSA of the three, suggesting it may have a different permeability profile compared to the others.

  • Aqueous Solubility: The increased polarity and hydrogen bonding capacity of the additional amine in the diazaspirocycles are expected to translate to higher aqueous solubility compared to the mono-aza analogues.[4][5]

  • Metabolic Stability: Spirocyclic scaffolds, in general, tend to exhibit improved metabolic stability compared to their more flexible or aromatic counterparts due to their rigid structures, which can shield potential sites of metabolism.[4][5] The replacement of a methylene group with a nitrogen atom can sometimes alter metabolic pathways, but all three scaffolds are anticipated to have reasonable metabolic stability.

  • Synthetic Accessibility: While the synthesis of spirocycles can be more complex than that of simpler ring systems, scalable synthetic routes have been developed for these building blocks, making them accessible for drug discovery programs.[6][7][8]

Experimental Protocols

To provide a framework for the experimental validation of the properties discussed above, detailed protocols for key in vitro assays are provided below.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for ensuring reliable results in biological assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.078 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation (i.e., turbidity) is observed.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes, providing an indication of its likely in vivo clearance.[9]

Methodology:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse at 0.5 mg/mL), the test compound (at a final concentration of 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693/k. The intrinsic clearance (CLint) can then be calculated and scaled to predict in vivo hepatic clearance.[9][10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of a compound across an artificial membrane, which serves as a surrogate for intestinal absorption.

Methodology:

  • Donor Plate Preparation: In a 96-well donor plate, add a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine).

  • Membrane Coating: Coat the membrane of a 96-well acceptor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Concentration Measurement: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) of the compound using the measured concentrations and the known surface area of the membrane and incubation time.

Synthetic Pathways

The following diagrams illustrate generalized synthetic routes to the spirocyclic building blocks discussed in this guide.

G cluster_0 Synthesis of this compound A Commercially Available Piperidine Derivative B Introduction of Cyclobutanone Moiety A->B C Reductive Amination B->C D Final Product C->D

Caption: Generalized synthetic workflow for this compound.

G cluster_1 Synthesis of Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate E Protected Azetidine Derivative F [2+2] Cycloaddition E->F G Ring Opening and Functionalization F->G H Final Product G->H

Caption: Generalized synthetic workflow for Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

G cluster_2 Synthesis of Tert-butyl 6-azaspiro[3.3]heptane-6-carboxylate I Pentaerythritol Derivative J Double Intramolecular Cyclization I->J K Functional Group Interconversion J->K L Final Product K->L

Caption: Generalized synthetic workflow for Tert-butyl 6-azaspiro[3.3]heptane-6-carboxylate.

Conclusion

This compound and its spirocyclic counterparts offer medicinal chemists a powerful toolkit for navigating beyond "flatland" and exploring novel chemical space. The choice of a specific spirocyclic building block will depend on the therapeutic target, the desired physicochemical properties, and the synthetic strategy. By understanding the subtle yet significant differences in their three-dimensional shape, polarity, and metabolic stability, researchers can make more informed decisions in the design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of these valuable scaffolds in drug discovery programs.

References

A Comparative Guide to the X-ray Crystallography of 7-Azaspiro[3.5]nonane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensional complexity is paramount for enhancing drug-target interactions and improving pharmacokinetic properties. The 7-azaspiro[3.5]nonane framework has emerged as a particularly promising motif due to its inherent structural rigidity and synthetic tractability. This guide provides a comprehensive comparison of the X-ray crystallographic studies of various 7-azaspiro[3.5]nonane derivatives, offering researchers, scientists, and drug development professionals critical insights into their structural features and the experimental nuances of their characterization.

The Significance of the 7-Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry

The 7-azaspiro[3.5]nonane core, which features a piperidine ring fused to a cyclobutane ring at the 4-position, provides a rigid and spatially defined scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Derivatives of this scaffold have shown significant promise, particularly as agonists for G protein-coupled receptor 119 (GPR119), a key target in the treatment of type 2 diabetes and obesity.[1] The defined exit vectors from the spirocyclic core allow for systematic exploration of chemical space to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Comparative Analysis of Crystallographic Data

Compound/DerivativeCCDC Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Structural Features & Intermolecular Interactions
Hypothetical Derivative A N/AMonoclinicP2₁/c~10-15~8-12~15-2090~95-10590Chair conformation of the piperidine ring; potential for hydrogen bonding via the secondary amine.
Hypothetical GPR119 Agonist N/AOrthorhombicP2₁2₁2₁~12-18~15-25~8-12909090Specific orientation of substituents for optimal receptor binding; π-stacking interactions from aromatic moieties.
N-Boc-7-azaspiro[3.5]nonane N/ATriclinicP-1~8-10~10-12~12-15~70-80~80-90~60-70Bulky Boc-group influencing crystal packing; potential for weak C-H···O interactions.

The data presented for hypothetical derivatives is based on typical values for similar small organic molecules and serves as an illustrative example.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized 7-azaspiro[3.5]nonane derivative to its fully characterized crystal structure is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow:

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 7-azaspiro[3.5]nonane Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting & Cryo-cooling Optimization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation

Caption: A generalized workflow for the X-ray crystallographic analysis of 7-azaspiro[3.5]nonane derivatives.

Key Experimental Protocols

Synthesis of the 7-Azaspiro[3.5]nonane Core

A common synthetic route to the 7-azaspiro[3.5]nonane core involves a multi-step sequence starting from readily available materials. For instance, the synthesis can be initiated from 1-benzyl-4-piperidone, which undergoes a Wittig reaction followed by cyclopropanation and subsequent ring expansion. The N-benzyl protecting group can then be removed to provide the parent 7-azaspiro[3.5]nonane scaffold, which can be further derivatized.

Crystallization of 7-Azaspiro[3.5]nonane Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The rigid nature of the spirocyclic core can sometimes facilitate crystallization, but the overall success is highly dependent on the nature of the substituents.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Material Purity: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or methanol).

  • Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane, heptane, or diethyl ether).

  • Diffusion: Slowly, the vapor of the poor solvent will diffuse into the solution of the compound, gradually decreasing its solubility.

  • Nucleation and Growth: As the solution becomes supersaturated, crystals may begin to form. It is crucial to leave the setup undisturbed in a vibration-free environment.

  • Harvesting: Once suitable crystals have formed (typically over several days to weeks), they can be carefully harvested using a small loop and immediately cryo-cooled in liquid nitrogen for data collection.

Rationale behind Experimental Choices:

  • Vapor Diffusion: This technique allows for a slow and controlled change in solvent composition, which is often ideal for growing large, well-ordered crystals.

  • Solvent/Anti-Solvent System: The choice of solvents is critical. A good solvent ensures complete dissolution, while the anti-solvent must be miscible with the good solvent but have a lower affinity for the compound.

  • Undisturbed Environment: Vibrations can lead to the formation of many small crystals (a powder) rather than a few large single crystals.

Data Presentation: A Comparative Look at Alternative Scaffolds

To better understand the unique properties of the 7-azaspiro[3.5]nonane scaffold, it is useful to compare it with other azaspirocycles used in drug discovery.

ScaffoldMolecular Weight ( g/mol )Predicted pKa (Strongest Basic)Predicted XLogP3Predicted Water Solubility (g/L)
7-Azaspiro[3.5]nonane 125.21[3]10.51.8[3]15.5
1-Azaspiro[4.4]nonane 125.2111.21.910.3

Data for 1-Azaspiro[4.4]nonane is included for comparative purposes.[1] Predicted values can vary based on the algorithm used.

This comparison highlights the subtle yet potentially significant differences in physicochemical properties that can influence a scaffold's suitability for a particular drug development program. For instance, the slightly higher predicted aqueous solubility of 7-azaspiro[3.5]nonane might be advantageous in certain formulations.[1]

Visualization of Molecular Structure

The following diagram illustrates the general structure of a 7-azaspiro[3.5]nonane derivative, highlighting the key structural features.

Caption: General chemical structure of an N-substituted 7-azaspiro[3.5]nonane derivative.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a valuable building block in the design of novel therapeutics. A thorough understanding of its three-dimensional structure through X-ray crystallography is essential for optimizing its interactions with biological targets. This guide has provided a comparative overview of the crystallographic analysis of these derivatives, highlighting the importance of the experimental workflow and the rationale behind key procedural choices. As more crystal structures of these compounds become publicly available, a more detailed and quantitative comparison will be possible, further aiding in the rational design of next-generation therapeutics.

References

A Comparative Guide to the Purity Assessment of Synthetic Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a key building block in contemporary drug discovery, valued for its unique three-dimensional structure which can enhance pharmacological properties.[1][2] The isomeric purity of this synthetic intermediate is of paramount importance, as subtle structural variations can lead to significant differences in biological activity and safety profiles. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this spirocyclic amine. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their research and development efforts.

Introduction: The Significance of Azaspirocycles in Medicinal Chemistry

Azaspirocycles, such as this compound, are increasingly sought-after scaffolds in medicinal chemistry.[3][4][5] Their rigid, three-dimensional frameworks offer a distinct advantage over traditional flat, aromatic structures by enabling more precise spatial orientation of functional groups for optimal interaction with biological targets.[1] This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[2] The introduction of a spirocyclic core can also enhance metabolic stability by shielding susceptible positions from enzymatic degradation.[6] Given their growing importance, the ability to accurately assess the purity of these complex building blocks is a critical aspect of the drug discovery and development pipeline.

The Imperative of Purity in Drug Development

The purity of any active pharmaceutical ingredient (API) or synthetic intermediate is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[7] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which outline the requirements for reporting, identifying, and qualifying impurities in new drug substances.[7][8][9][10][11] Failure to adequately characterize and control impurities can lead to unforeseen toxicity, reduced therapeutic effect, and significant delays in drug development programs. Therefore, employing robust and orthogonal analytical methods for purity assessment is not just a matter of good scientific practice but a regulatory necessity.

Orthogonal Analytical Strategies for Purity Verification

A multi-pronged, or orthogonal, approach to purity analysis is essential for a comprehensive understanding of a compound's impurity profile. No single technique is infallible, and each provides a unique perspective on the sample's composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

  • Causality in Method Selection: A reversed-phase C18 column is typically the first choice for a molecule of this nature due to its hydrophobicity imparted by the Boc-protecting group and the spirocyclic core. The mobile phase, a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA), ensures good peak shape for the amine and aids in ionization for mass spectrometry detection. UV detection is suitable due to the presence of the carbamate chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

While the target compound itself is not highly volatile, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight by-products.

  • Expert Insight: Direct injection of the Boc-protected amine can lead to thermal degradation in the GC inlet. Therefore, derivatization may sometimes be necessary for accurate quantification. However, for the primary purpose of identifying volatile impurities, direct injection of a solution of the compound can be informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantitative Purity

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity assessment (qNMR).[12][13][14][15][16] It is particularly useful for identifying impurities that may co-elute with the main peak in chromatography.

  • Trustworthiness of the Method: By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined.[12] This method is considered a primary ratio method of measurement and is often used to certify reference standards.[14]

Comparative Analysis: A Case Study

To illustrate the application of these techniques, let's consider a hypothetical scenario where two batches of this compound, one from a novel synthetic route (Batch A) and another from a commercial supplier (Batch B), are analyzed.

Table 1: Comparative Purity Assessment of Two Batches

Analytical TechniqueParameterBatch A (Novel Route)Batch B (Commercial)
HPLC-UV (210 nm) Purity (%)98.599.7
Major Impurity (%)1.2 (retention time 5.8 min)0.2 (retention time 6.1 min)
Number of Impurities >0.05%31
GC-MS Residual SolventsDichloromethane (0.1%), Triethylamine (0.05%)Not Detected
¹H qNMR Absolute Purity (%)98.299.5
Identified ImpuritiesUnreacted starting materialTrace grease

This data highlights the importance of an orthogonal approach. While HPLC shows Batch B to be purer, GC-MS reveals the presence of residual solvents in Batch A. qNMR corroborates the HPLC purity data and provides an absolute measure.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Protocol: HPLC-UV Purity Method

This protocol is designed for the routine purity analysis of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

Protocol: GC-MS Impurity Profiling

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Mass Range: 35-500 amu

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Inject 1 µL into the GC-MS.

Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

This protocol provides a method for structural confirmation and a semi-quantitative purity assessment. For absolute quantification, a certified internal standard is required.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees

      • Relaxation Delay (d1): 30 seconds (for quantitative analysis)

      • Number of Scans: 16 or more for good signal-to-noise.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Transfer to an NMR tube.

Visualization of Workflows

To better conceptualize the analytical process, the following diagrams illustrate the workflow for purity assessment and the logic behind selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Orthogonal Analytical Testing cluster_2 Data Analysis & Reporting Sample Test Sample of this compound Preparation Dissolution & Dilution Sample->Preparation HPLC HPLC-UV/MS (Purity & Non-volatile Impurities) Preparation->HPLC Primary Analysis GCMS GC-MS (Volatile & Semi-volatile Impurities) Preparation->GCMS Solvent & Volatiles NMR ¹H qNMR (Structural Identity & Absolute Purity) Preparation->NMR Structural & Absolute Purity Analysis Data Integration & Comparison HPLC->Analysis GCMS->Analysis NMR->Analysis Report Certificate of Analysis (CoA) Analysis->Report

Caption: Workflow for the purity assessment of a synthetic compound.

Analytical_Technique_Selection cluster_methods Recommended Techniques HPLC HPLC-UV/MS GCMS GC-MS NMR qNMR Impurity_Type What is the nature of the expected impurity? Impurity_Type->HPLC Non-volatile / Thermally Labile Impurity_Type->GCMS Volatile / Semi-volatile Impurity_Type->NMR Structural Isomer / Absolute Purity

Caption: Logic for selecting the appropriate analytical technique.

Discussion and Recommendations

For a comprehensive and reliable purity assessment of this compound, a combination of HPLC, GC-MS, and NMR spectroscopy is highly recommended.

  • For routine quality control , HPLC is the most practical and efficient method for determining purity and impurity profiles.

  • To ensure the absence of harmful residual solvents , GC-MS analysis is essential.

  • For definitive structural confirmation and to obtain an absolute purity value , particularly for reference standards or when investigating out-of-specification results, qNMR is the method of choice.

By integrating these orthogonal techniques, researchers and drug development professionals can have high confidence in the quality of their synthetic building blocks, thereby ensuring the integrity and reproducibility of their scientific findings.

References

A Researcher's Guide to In Vitro Profiling of Novel 1-Amino-7-Boc-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-amino-7-Boc-7-azaspiro[3.5]nonane scaffold has emerged as a promising starting point in medicinal chemistry for the development of novel therapeutics. Its inherent three-dimensional structure offers a distinct advantage over traditional flat aromatic compounds, potentially leading to improved pharmacological properties. This guide provides a comprehensive overview and comparison of essential in vitro assays for characterizing novel compounds derived from this scaffold. The focus is on providing practical, step-by-step protocols and objective comparisons to aid researchers in making informed decisions for their drug discovery programs.

The Strategic Importance of Early In Vitro Profiling

In the initial phases of drug discovery, a thorough understanding of a compound's biological activity and potential liabilities is paramount.[1] In vitro assays serve as the primary tools for this evaluation, offering a controlled environment to dissect the interactions of novel molecules with biological systems.[1][2] This early-stage assessment is critical for identifying promising lead candidates and flagging potential issues such as cytotoxicity or poor metabolic stability, thereby streamlining the drug development process and conserving resources.[1]

This guide will delve into a curated selection of in vitro assays, chosen for their relevance to the known and potential biological targets of 1-amino-7-Boc-7-azaspiro[3.5]nonane derivatives. These include assays for general cytotoxicity, and for specific target classes like G-protein coupled receptors (GPCRs) and kinases, as well as assays to evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

I. Foundational Assays: Assessing Cytotoxicity

A fundamental initial step in characterizing any novel compound is to determine its potential to induce cell death.[3] Cytotoxicity assays provide crucial information on a compound's therapeutic window and potential off-target effects. Here, we compare two of the most widely used methods: the MTT and LDH assays.

A. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that indirectly assesses cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel 1-amino-7-Boc-7-azaspiro[3.5]nonane derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure: [5][6][7]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5][6][7]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[5][7]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at a wavelength between 550 and 600 nm.

B. LDH Assay: Detecting Membrane Integrity Loss

The Lactate Dehydrogenase (LDH) assay is another colorimetric method for quantifying cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9][10] The amount of LDH released is directly proportional to the number of lysed cells.[8]

Materials:

  • Target cells and culture medium

  • Test compound

  • LDH cytotoxicity assay kit (commercially available)

  • Sterile 96-well plates

  • Microplate reader

Procedure: [8][11][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10][11]

  • Stop Reaction: Add the stop solution from the kit to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11][12]

Comparison of Cytotoxicity Assays
FeatureMTT AssayLDH Assay
Principle Measures metabolic activity of viable cells.Measures release of LDH from damaged cells.
Endpoint Cell viability/proliferation.Cell death/membrane leakage.
Sensitivity Generally considered more sensitive for detecting early cytotoxic events.[13][14]Useful for detecting late-stage cytotoxicity and necrosis.
Potential for Interference Compounds that affect mitochondrial respiration can interfere.High background LDH in serum-containing media can be a concern.[11]
Advantages Well-established, relatively inexpensive.Non-destructive to remaining cells (supernatant is used).
Disadvantages Endpoint assay, requires cell lysis for solubilization.Can underestimate cytotoxicity if compounds also inhibit cell growth.

II. Target-Specific Assays: Unraveling the Mechanism of Action

Given that derivatives of the 7-azaspiro[3.5]nonane scaffold have shown activity against GPCRs and kinases, assays targeting these protein families are highly relevant.

A. GPCR Activation: Calcium Mobilization Assays

Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[15] Calcium mobilization assays utilize fluorescent dyes that are sensitive to calcium concentrations, allowing for the real-time measurement of receptor activation.[16][17]

Materials:

  • Mammalian cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells)[15]

  • Test compound and known agonist/antagonist for the GPCR

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)[16][18]

Procedure: [16][17][19]

  • Cell Seeding: Seed cells into black, clear-bottom plates and culture overnight to form a confluent monolayer.[16]

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the culture medium and add the dye solution to the cells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for dye uptake.[16]

  • Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence reader. Use the instrument's integrated pipettor to add the test compound (for agonist testing) or a known agonist followed by the test compound (for antagonist testing).

  • Data Acquisition: Measure the fluorescence intensity kinetically before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium and thus, receptor activation.

B. Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and various assay formats are available to screen for inhibitors.[20][21][22] A common and versatile method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[23]

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Test compound

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a white plate, add the kinase, its substrate, and the test compound in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader. A decrease in luminescence compared to the vehicle control indicates kinase inhibition.

Comparison of Target-Specific Assay Formats
Assay TypePrincipleAdvantagesDisadvantages
GPCR Calcium Mobilization Measures changes in intracellular calcium upon receptor activation.High-throughput, real-time kinetic data, functional readout.[18]Primarily for Gq-coupled GPCRs; may require promiscuous G-proteins for other GPCRs.[17]
Luminescence-Based Kinase Assay Measures ADP production, a universal product of kinase reactions.Universal for all kinases, highly sensitive, amenable to HTS.[24]Indirect measurement of phosphorylation, potential for interference with the detection reagents.
TR-FRET Kinase Assay Measures phosphorylation of a substrate using a phospho-specific antibody and FRET.[25]Homogeneous format, high sensitivity.[25]Requires a specific antibody for each substrate, potential for compound interference with FRET.
Radiometric Kinase Assay Measures the incorporation of radioactive phosphate from ATP into a substrate."Gold standard" for sensitivity and direct measurement.[20][24]Use of radioactivity poses safety and disposal concerns.[21][24]

III. ADME Assays: Predicting a Compound's Fate in the Body

Early assessment of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior and potential for success as a drug.[26][27] Here, we focus on two key in vitro ADME assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the liver microsomal stability assay.

A. PAMPA: Assessing Passive Permeability

The PAMPA model is a non-cell-based assay that predicts the passive diffusion of a compound across a lipid-infused artificial membrane.[3][28] It is a high-throughput and cost-effective method for estimating a compound's potential for gastrointestinal absorption.[3][29]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., 1% lecithin in dodecane)[30]

  • Test compound

  • Assay buffer (e.g., PBS at various pH values)

  • 96-well UV plate for analysis

  • UV/Vis plate reader or LC-MS/MS

Procedure: [3][28][30]

  • Membrane Coating: Coat the membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare a solution of the test compound in the assay buffer.

  • Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells. Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate for a specified time (e.g., 5-18 hours) at room temperature with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the change in compound concentration over time.

B. Liver Microsomal Stability Assay: Evaluating Metabolic Susceptibility

This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary drug-metabolizing enzymes in the liver.[23][31][32] Liver microsomes, which are subcellular fractions containing these enzymes, are used to determine the rate at which a compound is metabolized.[23]

Materials:

  • Human or animal liver microsomes

  • Test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Cold organic solvent (e.g., acetonitrile) for reaction quenching

  • LC-MS/MS system

Procedure: [2][10][31][32][33]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[10]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[10]

Comparison of In Vitro ADME Assays
AssayPrincipleInformation GainedAdvantagesDisadvantages
PAMPA Measures passive diffusion across an artificial lipid membrane.Predicts passive intestinal absorption.High-throughput, low cost, reproducible.[29][30]Does not account for active transport or metabolism.[3]
Caco-2 Permeability Measures transport across a monolayer of human intestinal cells.Predicts both passive and active intestinal transport, and efflux.More biologically relevant than PAMPA.Lower throughput, more expensive, requires cell culture.
Liver Microsomal Stability Measures metabolism by CYP enzymes in liver microsomes.Predicts metabolic clearance rate and half-life.High-throughput, cost-effective.[23]Does not account for all metabolic pathways or transporter effects.[27]
Hepatocyte Stability Measures metabolism in intact liver cells.Provides a more complete picture of hepatic metabolism and uptake.More predictive of in vivo clearance than microsomes.Lower throughput, more expensive, limited availability of primary cells.

Visualizing Experimental Workflows

To better illustrate the processes involved in these in vitro assays, the following diagrams depict a generalized workflow for cytotoxicity testing and a decision tree for selecting the appropriate assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Incubation with Compound cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment assay_proc Assay Procedure (e.g., MTT, LDH) treatment->assay_proc measurement Absorbance/Luminescence Measurement assay_proc->measurement data_analysis Data Analysis (% Viability, IC50) measurement->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

Caption: Decision tree for selecting in vitro assays.

Conclusion

The 1-amino-7-Boc-7-azaspiro[3.5]nonane scaffold holds considerable promise for the development of novel therapeutics. A systematic and well-designed in vitro assay cascade is essential for efficiently advancing derivatives of this scaffold through the drug discovery pipeline. By employing a combination of cytotoxicity, target-specific, and ADME assays, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions for lead optimization and candidate selection. This guide provides the foundational knowledge and practical protocols to embark on this critical phase of drug discovery.

References

The Ascendancy of the 7-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the confines of "flat" aromatic systems. This has led to a renaissance in the appreciation of three-dimensional molecular architectures. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a particularly promising framework in modern drug discovery. Its inherent rigidity, coupled with the versatile synthetic handles offered by the embedded piperidine ring, provides a unique platform for the development of potent and selective modulators of a diverse range of biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane analogs, drawing upon key studies in distinct therapeutic areas. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative experimental data. Furthermore, detailed protocols for the evaluation of these compounds are provided to ensure scientific rigor and reproducibility.

The Strategic Advantage of the Spirocyclic Core

The 7-azaspiro[3.5]nonane core, characterized by a piperidine ring sharing a single carbon atom with a cyclobutane ring, offers several advantages in drug design. This spirocyclic arrangement imparts a well-defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding. The "escape from flatland" paradigm is central to the appeal of such scaffolds, as increased saturation and three-dimensionality are often correlated with improved physicochemical properties, such as solubility and metabolic stability, ultimately enhancing the developability of a drug candidate.

Comparative SAR Analysis of 7-Azaspiro[3.5]nonane Analogs

The versatility of the 7-azaspiro[3.5]nonane scaffold is best illustrated through its successful application in targeting distinct protein families. Below, we compare the SAR of its derivatives in two prominent therapeutic areas: metabolic disorders and antiviral therapy.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones. A seminal study by Matsuda and colleagues detailed the discovery of a potent and orally active GPR119 agonist based on the 7-azaspiro[3.5]nonane scaffold.[1][2][3] Their work provides a clear illustration of how systematic modifications of the scaffold can lead to significant improvements in potency and pharmacokinetic properties.

The general structure of the 7-azaspiro[3.5]nonane-based GPR119 agonists can be dissected into three key components: the central 7-azaspiro[3.5]nonane core, a "right-hand" N-capping group on the piperidine, and a "left-hand" aryl group.

CompoundR (N-capping group)Ar (Aryl group)hGPR119 EC50 (nM)
1a 2-Methylpyrimidin-4-yl4-Fluorophenyl150
1b 2-Ethylpyrimidin-4-yl4-Fluorophenyl88
1c 2-Isopropylpyrimidin-4-yl4-Fluorophenyl35
2a 2-Isopropylpyrimidin-4-yl2,4-Difluorophenyl25
2b 2-Isopropylpyrimidin-4-yl4-Fluoro-2-methylphenyl15
2c (54g) 2-Isopropylpyrimidin-4-yl4-Fluoro-2-(trifluoromethyl)phenyl5.6

Data synthesized from Matsuda et al., Bioorg. Med. Chem. 2018, 26(8), 1832-1847.[1][3]

Key SAR Insights:

  • N-Capping Group (R): The pyrimidinyl group was found to be optimal. Increasing the steric bulk of the alkyl substituent at the 2-position of the pyrimidine ring from methyl to isopropyl (compounds 1a-1c ) led to a progressive increase in potency. This suggests a hydrophobic pocket in the GPR119 binding site that can accommodate larger alkyl groups.

  • Aryl Group (Ar): Modifications to the aryl group also had a significant impact on activity. While a simple 4-fluorophenyl group provided a good starting point, the introduction of a second substituent at the 2-position of the phenyl ring was beneficial. The combination of a 4-fluoro and a 2-trifluoromethyl group in compound 2c (54g) resulted in the most potent analog, highlighting the importance of both electronic and steric factors in this region of the molecule for optimal receptor engagement.

Inhibitors of SARS-CoV-2 3C-like Protease

The main protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. The rigid nature of spirocyclic scaffolds makes them attractive for designing inhibitors that can effectively occupy the well-defined active site of 3CLpro. A study on spirocyclic inhibitors of SARS-CoV-2 3CLpro provides valuable insights into the SAR of azaspiro[3.5]nonane derivatives.[4]

CompoundSpirocyclic CoreR GroupSARS-CoV-2 3CLpro IC50 (µM)
3a 2-Azaspiro[3.3]heptaneIsopropyl0.08
3b 6-Azaspiro[3.5]nonaneIsopropyl0.05
4a 2-Azaspiro[3.3]heptaneBenzyl0.04
4b 6-Azaspiro[3.5]nonaneBenzyl0.03

Data adapted from a representative series of spirocyclic inhibitors.[4]

Key SAR Insights:

  • Spirocyclic Core Size: The expansion of the spirocyclic core from a 2-azaspiro[3.3]heptane to a 6-azaspiro[3.5]nonane (and by extension, a 7-azaspiro[3.5]nonane) was well-tolerated and in some cases led to a slight improvement in inhibitory activity (compare 3a vs. 3b and 4a vs. 4b ). This suggests that the larger spirocycle can effectively position the key pharmacophoric elements within the S4 subsite of the 3CLpro active site.[4]

  • Hydrophobic Substituents (R Group): The nature of the substituent on the spirocyclic nitrogen plays a critical role in binding. Both isopropyl and benzyl groups were shown to be effective, indicating the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for potency.

Potential for Central Nervous System (CNS) Applications

While specific SAR studies on 7-azaspiro[3.5]nonane analogs targeting CNS receptors are not yet prevalent in the literature, the inherent properties of this scaffold make it an attractive starting point for CNS drug discovery. The design of CNS drugs is often a delicate balance of achieving sufficient blood-brain barrier (BBB) penetration while maintaining potency and selectivity for the desired target. The increased three-dimensionality and lower planarity of spirocycles can lead to improved physicochemical properties, such as increased solubility and a lower tendency for P-glycoprotein efflux, both of which are beneficial for CNS penetration.

Studies on related azaspirocyclic systems have demonstrated their utility in targeting CNS receptors. For instance, derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have shown high affinity for serotonin 5-HT1A and 5-HT2A receptors. Furthermore, spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] has been explored as a ligand for 5-HT1A receptors.[5] These examples suggest that the 7-azaspiro[3.5]nonane scaffold could serve as a valuable template for the design of novel ligands for various CNS targets, including dopamine and serotonin receptors.

Experimental Protocols

To ensure the robust evaluation of 7-azaspiro[3.5]nonane analogs, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays relevant to the targets discussed.

Protocol 1: In Vitro GPR119 Agonist Activity Assay (cAMP Accumulation)

This protocol describes a method to determine the potency of 7-azaspiro[3.5]nonane analogs as GPR119 agonists by measuring the accumulation of cyclic AMP (cAMP) in a cell line stably expressing the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX

  • Test compounds (serially diluted in DMSO)

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Cell Plating: Plate the GPR119-expressing HEK293 cells in a 384-well white plate at a density of 5,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in DMSO. Dilute the compounds in assay buffer to the final desired concentrations. Add the compound solutions to the cells and incubate for 30 minutes at room temperature.

  • cAMP Detection: Following the incubation, add the cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate for 60 minutes at room temperature and then read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to measure the inhibitory activity of 7-azaspiro[3.5]nonane analogs against SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Test compounds (serially diluted in DMSO)

  • GC376 (positive control inhibitor)

Procedure:

  • Reagent Preparation: Prepare solutions of 3CLpro, FRET substrate, and test compounds in assay buffer.

  • Compound Incubation: Add the test compounds or DMSO (vehicle control) to the wells of a black 384-well plate. Add the 3CLpro solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (excitation/emission wavelengths appropriate for the FRET pair) in a kinetic mode for 30 minutes.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a suitable dose-response model.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the GPR119 signaling pathway and a generalized workflow for the discovery of 7-azaspiro[3.5]nonane-based drug candidates.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 promotes Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 7-Azaspiro[3.5]nonane Analog Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assay) Purification->Primary_Screening Functional_Assay Functional Assay (e.g., cAMP, FRET) Primary_Screening->Functional_Assay Active Hits PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Potent Compounds Efficacy_Models Disease Models PK_Studies->Efficacy_Models Lead_Candidate Lead Candidate Efficacy_Models->Lead_Candidate

References

Comparative analysis of different synthetic routes to Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

The 7-azaspiro[3.5]nonane moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in drug design, allowing for precise spatial orientation of functional groups and improved binding affinity to biological targets. This "escape from flatland" is a key strategy in developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, in particular, is a valuable building block, incorporating a primary amine for further derivatization and a Boc-protected piperidine nitrogen, enabling orthogonal synthesis strategies. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering insights into their relative merits and practical considerations for researchers in drug discovery and development.

Route 1: Convergent Solution-Phase Synthesis via a Spirocyclic Ketone Intermediate

This approach represents a highly convergent and frequently utilized strategy, commencing from a commercially available piperidine derivative. The key steps involve the construction of the spirocyclic ketone, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by a reductive amination to install the C1-amino group.

Scientific Rationale

The logic of this route lies in its convergency. Building the core spirocyclic ketone allows for the late-stage introduction of the amine functionality. Reductive amination is a robust and well-established transformation for converting ketones to amines, offering high yields and functional group tolerance. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is mild and selective for the reduction of the intermediate iminium ion over the starting ketone.

Experimental Protocol

Step 1: Synthesis of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

A reported method for this step involves a [2+2] cycloaddition followed by ring expansion.[1] An alternative, detailed here, utilizes a Reformatsky-type reaction with subsequent oxidation. A more direct synthesis has been reported from tert-butyl 4-methylenepiperidine-1-carboxylate.[2]

  • To a flame-dried round-bottom flask charged with a zinc-copper couple (11.5 equiv.) under an inert atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv.) dissolved in tert-butyl methyl ether.

  • Cool the stirred mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Stir the mixture at room temperature for 4 hours and filter to remove solids.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate. A typical reported yield for this step is around 15%.[2]

Step 2: Reductive Amination to Yield this compound

This protocol is based on established methods for the reductive amination of cyclic ketones.[3]

  • Dissolve tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add ammonium acetate (10 equiv.) and stir the mixture at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Workflow Diagram

Route 1 start tert-Butyl 4-methylenepiperidine- 1-carboxylate ketone tert-Butyl 1-oxo-7-azaspiro[3.5]nonane- 7-carboxylate start->ketone [2+2] Cycloaddition/ Rearrangement product Tert-butyl 1-amino-7-azaspiro[3.5]nonane- 7-carboxylate ketone->product Reductive Amination

Caption: Solution-phase synthesis via a spirocyclic ketone.

Route 2: Solid-Phase Synthesis via Intramolecular Cyclization

Solid-phase organic synthesis (SPOS) offers several advantages, including simplified purification and the potential for automation. This route constructs the spirocyclic core on a solid support, with the final product cleaved from the resin in the last step.

Scientific Rationale

The cornerstone of this approach is the immobilization of a piperidine-based building block onto a resin, followed by chain elongation and a key intramolecular cyclization. The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is an effective method for forming five- and six-membered rings.[4][5] Subsequent decarboxylation yields the desired spirocyclic ketone. The solid-phase format facilitates the removal of excess reagents and by-products by simple filtration and washing.

Experimental Protocol

This protocol is adapted from established solid-phase synthesis methodologies for related spirocyclic systems.[6]

Step 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) in a fritted syringe.

  • In a separate vessel, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 equiv.) and N,N-diisopropylethylamine (DIEA) (4.0 equiv.) in anhydrous DCM.

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and methanol (MeOH).

  • Cap any remaining active sites by treating the resin with a solution of DCM/MeOH/DIEA.

  • Wash the resin as before and dry under high vacuum.

Step 2: Fmoc-Deprotection and Acylation

  • Swell the loaded resin in DMF.

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 equiv.) with a coupling agent such as HATU (2.9 equiv.) and DIEA (6.0 equiv.) in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF, DCM, and MeOH.

Step 3: Dieckmann Condensation and Decarboxylation

  • Swell the acylated resin in anhydrous tetrahydrofuran (THF).

  • Add a solution of a strong base, such as potassium tert-butoxide (5.0 equiv.), in anhydrous THF to the resin and agitate at 60°C for 8 hours.

  • Cool the reaction to room temperature, drain, and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.

Step 4: Cleavage from Resin

  • Wash the resin with DCM.

  • Treat the resin with a cleavage cocktail (e.g., TFA/DCM) for 1 hour at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate and precipitate the crude product by adding cold diethyl ether.

  • Purify the final product by reverse-phase HPLC.

Workflow Diagram

Route 2 resin 2-Chlorotrityl chloride resin loaded_resin Loaded Resin resin->loaded_resin Resin Loading acylated_resin Acylated Resin loaded_resin->acylated_resin Fmoc-deprotection & Acylation spiro_resin Spirocyclic Ketone on Resin acylated_resin->spiro_resin Dieckmann Condensation & Decarboxylation product Tert-butyl 1-amino-7-azaspiro[3.5]nonane- 7-carboxylate spiro_resin->product Cleavage & Purification

Caption: Solid-phase synthesis of the target compound.

Route 3: Multi-step Linear Synthesis via Cyclobutane Ring Formation

This strategy involves the construction of the cyclobutane ring onto a pre-existing piperidine core through a more linear sequence of reactions. This approach is inspired by a patented synthesis of a related diazaspiro[3.5]nonane derivative and offers an alternative disconnection.[7]

Scientific Rationale

This route builds the spirocycle through a series of classical organic transformations. Starting from a protected 4-piperidone, a Knoevenagel or Michael-type reaction can be used to introduce a two-carbon unit with latent functionality. Subsequent reduction, functional group manipulation to install leaving groups, and an intramolecular cyclization form the cyclobutane ring. This method provides multiple points for diversification and can be advantageous if specific stereoisomers are desired, depending on the choice of reagents and conditions.

Experimental Protocol (Proposed)

Step 1: Knoevenagel Condensation

  • In a suitable solvent such as ethanol, dissolve 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 equiv.), diethyl malonate (1.2 equiv.), and a catalytic amount of a base like piperidine or ammonium acetate.

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate by column chromatography.

Step 2: Reduction of the Diester and Alkene

  • Dissolve the product from Step 1 in a solvent like ethanol or THF.

  • Add a reducing agent such as lithium borohydride or perform a catalytic hydrogenation using a catalyst like palladium on carbon under a hydrogen atmosphere to reduce both the double bond and the ester groups to alcohols.

  • Work up the reaction appropriately to isolate the diol, tert-butyl 4-(2-hydroxy-1-(hydroxymethyl)ethyl)piperidine-1-carboxylate.

Step 3: Tosylation of the Diol

  • Dissolve the diol (1.0 equiv.) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (2.5 equiv.) followed by the dropwise addition of p-toluenesulfonyl chloride (2.2 equiv.).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the ditosylate.

Step 4: Intramolecular Cyclization

  • Dissolve the ditosylate in a polar aprotic solvent such as acetonitrile.

  • Add a base like cesium carbonate and heat the mixture to reflux to facilitate the intramolecular cyclization to form the spiro-cyclobutane ring.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product to obtain the spirocyclic intermediate.

Step 5: Conversion to the Amine

  • The resulting spirocycle would need to be converted to the target amine. This could involve, for example, conversion of a functional handle on the cyclobutane ring (introduced via the malonate) to an amine through standard functional group interconversions (e.g., Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative, or reduction of a nitrile or azide).

Workflow Diagram

Route 3 start N-Boc-4-piperidone malonate Ylidene Malonate start->malonate Knoevenagel Condensation diol Diol Intermediate malonate->diol Reduction ditosylate Ditosylate Intermediate diol->ditosylate Tosylation spirocycle Spirocyclic Intermediate ditosylate->spirocycle Intramolecular Cyclization product Tert-butyl 1-amino-7-azaspiro[3.5]nonane- 7-carboxylate spirocycle->product Functional Group Interconversion

Caption: Linear synthesis via cyclobutane ring formation.

Comparative Analysis

FeatureRoute 1: Convergent Solution-PhaseRoute 2: Solid-Phase SynthesisRoute 3: Multi-step Linear Synthesis
Overall Strategy Convergent, late-stage aminationSolid-phase, intramolecular cyclizationLinear, sequential ring construction
Starting Materials Commercially available piperidine derivativesResin-bound piperidine, specialized linkersCommercially available piperidone and malonates
Number of Steps Fewer steps, more convergentMultiple steps on-resin, single cleavageLonger linear sequence
Purification Multiple chromatographic purificationsSimplified (filtration/washing), final HPLCMultiple chromatographic purifications
Scalability Generally good, amenable to large scaleCan be limited by resin loading and costPotentially scalable, but requires optimization of multiple steps
Key Reactions [2+2] Cycloaddition/Rearrangement, Reductive AminationDieckmann CondensationKnoevenagel Condensation, Intramolecular Alkylation
Advantages High convergency, robust final stepAmenable to library synthesis, simplified workupPotentially allows for greater stereochemical control
Disadvantages Yield of ketone formation can be lowHigher cost of reagents and resin, lower loading capacityLonger route, potential for lower overall yield

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific goals of the research program.

  • Route 1 is likely the most practical choice for accessing moderate to large quantities of the target compound due to its convergent nature and the use of well-established solution-phase chemistry.

  • Route 2 is ideally suited for the generation of a library of analogs for structure-activity relationship (SAR) studies, where the ability to automate and simplify purification is a significant advantage.

  • Route 3 , while longer, offers a fundamentally different approach to constructing the spirocyclic core and may provide access to unique derivatives or stereoisomers that are not readily accessible through the other routes.

Each route presents a viable pathway to this valuable building block, and a thorough understanding of their respective strengths and weaknesses will enable researchers to make an informed decision based on their specific needs for scale, diversity, and efficiency.

References

A Comparative Guide to PROTAC Efficacy: The Emerging Role of Rigid Spirocyclic Linkers vs. Traditional Flexible Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have opened a new frontier in therapeutics, moving beyond simple protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC consists of three components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[] This tripartite structure induces the formation of a ternary complex, bringing the POI and E3 ligase into proximity, which facilitates the ubiquitination of the POI and marks it for destruction by the proteasome.[1][2]

While the two ligands determine what is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success.[4][5] The linker's length, composition, rigidity, and attachment points profoundly influence the stability and productivity of the ternary complex, ultimately governing the PROTAC's potency, selectivity, and pharmacokinetic properties.[2][4][6] This guide provides an in-depth comparison of the efficacy of PROTACs built with emerging rigid linkers, specifically the class of spirocyclic scaffolds like 1-Amino-7-Boc-7-azaspiro[3.5]nonane , against those constructed with traditional flexible linkers such as polyethylene glycol (PEG) and alkyl chains.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Productive Ternary Complex POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

The Dichotomy of Linker Design: Flexibility vs. Rigidity

The choice of linker chemistry creates a fundamental division in PROTAC design: flexible versus rigid scaffolds. This decision carries significant trade-offs that impact nearly every aspect of the degrader's performance.

Flexible Linkers: The Workhorses of PROTAC Development

The vast majority of early and current PROTACs utilize flexible linkers, primarily composed of PEG or alkyl chains.[7] Approximately 55% of reported PROTACs use PEG linkers, and around 30% use alkyl chains.[7]

  • Structural Characteristics: These linkers are defined by a high degree of rotational freedom, allowing the PROTAC to adopt numerous conformations.[6]

  • Advantages:

    • Synthetic Accessibility: PEG and alkyl chains are readily incorporated using established chemical methods, facilitating rapid library synthesis and optimization of linker length.[6][7]

    • Conformational Sampling: Their flexibility allows the two ligands to dynamically orient themselves, increasing the probability of achieving a productive ternary complex geometry.[6][8]

    • Improved Solubility (PEG): The hydrophilic nature of PEG can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for cell permeability and bioavailability.[6][8]

  • Disadvantages:

    • Metabolic Instability: The high flexibility can make these linkers more susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[][6]

    • Entropic Penalty: While flexibility aids in finding a productive conformation, it also means the molecule spends significant time in non-productive states, which can carry an entropic cost upon binding.

    • Hydrophobicity (Alkyl Chains): Simple alkyl linkers are hydrophobic, which can decrease solubility and lead to non-specific protein binding.[6]

Rigid Linkers: Engineering Precision and Pre-organization

To overcome the limitations of flexible linkers, researchers are increasingly turning to rigid scaffolds. These include cyclic structures like piperazine/piperidine, aromatic rings, and more complex three-dimensional frameworks like spirocycles.[5][6][9] The 1-Amino-7-Boc-7-azaspiro[3.5]nonane linker is a prime example of this class, offering a constrained, 3D-oriented scaffold.[10]

Linker_Comparison cluster_flex Flexible Linker (e.g., PEG) cluster_rigid Rigid Spirocyclic Linker Warhead_F Warhead L1 O Warhead_F->L1 High Conformational Freedom L2 CH2 L1->L2 High Conformational Freedom L3 CH2 L2->L3 High Conformational Freedom L4 O L3->L4 High Conformational Freedom E3L_F E3 Ligand L4->E3L_F High Conformational Freedom Warhead_R Warhead Spiro Azaspiro [3.5]nonane Warhead_R->Spiro Constrained Conformation E3L_R E3 Ligand Spiro->E3L_R Constrained Conformation

Caption: Structural contrast between flexible and rigid linkers.

  • Structural Characteristics: These linkers incorporate elements that restrict conformational freedom, pre-organizing the PROTAC into a more defined three-dimensional shape.[6] Spirocycles are particularly adept at enhancing molecular 3D character.[9][11]

  • Advantages:

    • Enhanced Potency: By reducing the entropic penalty of binding and locking the PROTAC into a bioactive conformation, rigid linkers can lead to more stable ternary complexes and significantly more potent degradation (i.e., lower DC50 values).[6][12]

    • Improved Pharmacokinetics (PK): The constrained conformation can shield metabolically labile sites, leading to improved stability and better PK properties.[6][12]

    • Increased Selectivity: A well-defined orientation of the warhead and E3 ligand can disfavor binding to off-target proteins, thus enhancing selectivity.[6]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of PROTACs with rigid, multi-cyclic linkers is often more challenging and resource-intensive compared to flexible chains.[6]

    • The Optimization Trade-Off: While rigidity can be beneficial, excessive rigidity can also prevent the necessary conformational adjustments required for a productive ternary complex.[11] A recent study on H-PGDS PROTACs revealed a critical trade-off: the most rigid spirocyclic derivative showed markedly higher intracellular accumulation but formed the least stable ternary complex, though it ultimately achieved comparable degradation.[11] This highlights that linker design requires a delicate balance between rigidity for cell permeability and sufficient plasticity for complex formation.[11]

Quantitative Performance Comparison

The efficacy of a PROTAC is quantified by two primary parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved.[5][13] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[14]

The table below summarizes representative data from literature, illustrating the performance differences between PROTACs with flexible and rigid linkers. It is crucial to note that direct comparisons across different targets, cell lines, and E3 ligases are challenging; the data serves to highlight general principles.

PROTAC TargetLinker TypeLinker DescriptionDC50DmaxKey Observation & Reference
IRAK4 FlexibleLong-chain aliphatic alkyl~20 nM>90%The flexible linker is effective but serves as a baseline for improvement.[11]
IRAK4 RigidSpirocyclic pyridine scaffold~10 nM>90%Replacing the flexible linker with a rigid spirocyclic one doubled the degradation activity (DC50) .[11]
Androgen Receptor (AR) FlexiblePEG unit3 µMActiveThe parent PROTAC with a flexible PEG linker showed moderate degradation activity.[7]
Androgen Receptor (AR) RigidDisubstituted phenyl ringsNo ActivityN/AReplacing the flexible PEG with rigid aromatic rings abolished degradation , suggesting the rigidity was non-productive for this system.[7]
H-PGDS FlexiblePEG-based17.3 pM>95%An exceptionally potent PROTAC was developed with a flexible linker, demonstrating their high potential when optimized.[11]
H-PGDS RigidSpirocyclic structure~20 pM>95%The rigid spirocyclic PROTAC achieved comparable degradation potency but showed higher intracellular accumulation , revealing a complex interplay between permeability and complex stability.[11]

Experimental Protocol: Validating PROTAC Efficacy via Western Blot

The cornerstone of evaluating PROTAC efficacy is the quantitative measurement of target protein levels post-treatment. Western blotting is the most common and reliable method for this analysis.[1][15] This protocol provides a self-validating system to determine DC50 and Dmax values.

Causality in Experimental Design
  • Dose-Response: Treating cells with a serial dilution of the PROTAC is essential to determine the concentration-dependent effect and accurately calculate the DC50.[13]

  • Time-Course: A time-course experiment (at a fixed, effective concentration) is necessary to understand the kinetics of degradation and ensure the chosen endpoint for the dose-response is appropriate.

  • Loading Control: Probing for a stable housekeeping protein (e.g., GAPDH, β-actin) is non-negotiable.[15] It serves to normalize the data, correcting for any inconsistencies in protein loading between lanes and ensuring that observed changes are due to specific degradation, not experimental error.

  • Negative Controls: A vehicle-only control (e.g., DMSO) establishes the baseline protein level. An inactive epimer of the PROTAC, if available, is an excellent control to prove that degradation is dependent on specific ternary complex formation.[16]

Step-by-Step Methodology
  • Cell Culture and Treatment: a. Seed cells (e.g., HEK293, HeLa, or a disease-relevant cell line) in 6-well plates and grow to 70-80% confluency. The causality here is to ensure cells are in a healthy, logarithmic growth phase and that results are not confounded by over-confluency. b. Prepare serial dilutions of your PROTACs (e.g., 1 µM to 0.1 nM) in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). c. Aspirate the medium and treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Place culture plates on ice and wash cells twice with ice-cold PBS. This step minimizes proteolytic activity.[15] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15] The inhibitors are critical to preserve the integrity of the protein sample. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15] e. Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay. This is essential for ensuring equal protein loading.

  • SDS-PAGE and Protein Transfer: a. Normalize all samples to the same concentration (e.g., 20 µg of total protein per lane). Add 4x Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[15] b. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This immobilizes the proteins for antibody probing.[17]

  • Immunoblotting and Detection: a. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15] b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[15] d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[13]

  • Data Analysis and Re-probing: a. Quantify the band intensity for the target protein in each lane using densitometry software (e.g., ImageJ).[13] b. Strip the membrane and re-probe with a primary antibody for a loading control protein (e.g., anti-GAPDH). Repeat the detection steps. c. Normalize the target protein band intensity to its corresponding loading control intensity.[13] d. Calculate the percentage of remaining protein relative to the vehicle-treated control. The percent degradation is 100% minus this value. e. Plot the percent degradation against the log of the PROTAC concentration and fit a non-linear regression curve to determine the DC50 and Dmax values.[13]

WB_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment (Dose-Response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Blocking & Primary Antibody D->E F 6. Secondary Antibody & ECL Detection E->F G 7. Imaging & Densitometry F->G H 8. Re-probe for Loading Control G->H I 9. Data Normalization & DC50/Dmax Calculation H->I

Caption: Key steps in the Western Blot experimental workflow.

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, where the choice between flexibility and rigidity dictates the ultimate efficacy and drug-like properties of the molecule.[4][18] While flexible PEG and alkyl linkers offer synthetic ease and have led to highly potent degraders, they can suffer from metabolic instability.[6][11]

The emergence of rigid, spirocyclic linkers like 1-Amino-7-Boc-7-azaspiro[3.5]nonane offers a compelling strategy to overcome these limitations. By pre-organizing the PROTAC into a bioactive conformation, these linkers can enhance potency, selectivity, and pharmacokinetic profiles.[6][11] However, this approach is not a panacea. As experimental data shows, there is a delicate balance to be struck; excessive rigidity can hinder the formation of a productive ternary complex, even while improving other properties like cell permeability.[7][11]

The rational design of next-generation PROTACs will therefore depend on the systematic evaluation of a diverse chemical space of linkers. The experimental workflows detailed in this guide provide the necessary framework for robust, quantitative comparison. By understanding the intricate structure-activity relationships governed by the linker, researchers can more effectively unlock the full therapeutic potential of targeted protein degradation.

References

A Spectroscopic Deep Dive: Differentiating Positional Isomers of Tert-butyl 1-amino- and 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the nuanced architecture of molecular scaffolds plays a pivotal role in determining pharmacological activity and intellectual property. Among the rising stars in scaffold design are the spirocyclic systems, which offer a unique three-dimensional profile. This guide provides a detailed spectroscopic comparison of two key positional isomers of a protected azaspiro[3.5]nonane building block: tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate and tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Understanding the distinct spectroscopic signatures of these isomers is critical for researchers in medicinal chemistry and process development to ensure unequivocal structural confirmation and purity assessment.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Development

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry. Their inherent rigidity and three-dimensionality allow for precise projection of substituents into biologically relevant space, often leading to improved potency and selectivity for protein targets. The 7-azaspiro[3.5]nonane core, in particular, is a valuable motif found in a number of potent and selective modulators of G-protein coupled receptors (GPCRs) and other enzyme targets. The position of the amino group on the cyclobutane ring of this scaffold is a critical determinant of its biological activity and synthetic utility. Accurate and robust analytical methods to distinguish between these positional isomers are therefore indispensable.

Molecular Structures of the Isomers

The two isomers under consideration differ only in the attachment point of the primary amine on the cyclobutane ring. This seemingly subtle difference gives rise to distinct magnetic and vibrational environments for the nuclei within each molecule, which can be readily distinguished by modern spectroscopic techniques.

isomers cluster_isomer1 Isomer 1: this compound cluster_isomer2 Isomer 2: tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate i1 i1 i2 i2

Figure 1: Chemical structures of the two positional isomers.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Tale of Two Cyclobutanes

The most significant differences in the ¹H NMR spectra of the two isomers will arise from the signals of the protons on the cyclobutane ring.

  • Isomer 1 (1-amino): The proton on the carbon bearing the amino group (C1-H) is expected to be a multiplet in the range of 3.0-3.5 ppm. The neighboring methylene protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • Isomer 2 (2-amino): The proton on the carbon bearing the amino group (C2-H) will likely appear as a multiplet in a similar region (around 3.0-3.5 ppm). However, the symmetry of the molecule is different, which will influence the chemical shifts and coupling constants of the other cyclobutane protons. The protons on C1 and C3 would be chemically distinct from those on C2.

The protons of the piperidine ring and the tert-butyl group are expected to have similar chemical shifts in both isomers. The Boc-protected amine protons on the piperidine ring will appear as broad singlets, while the characteristic singlet for the tert-butyl group will be observed around 1.4 ppm.

¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton

The ¹³C NMR spectrum provides a clear distinction between the two isomers based on the chemical shift of the carbon atom attached to the amino group.

  • Isomer 1 (1-amino): The carbon atom directly bonded to the amino group (C1) is anticipated to resonate in the range of 45-55 ppm.

  • Isomer 2 (2-amino): The carbon atom bonded to the amino group (C2) will also appear in a similar region, but the overall pattern of signals for the cyclobutane carbons will be different due to the change in substitution pattern.

The spiro carbon will have a characteristic chemical shift, and the carbons of the piperidine ring and the tert-butyl group will be readily assignable.

Table 1: Predicted Key Differentiating NMR Shifts

Isomer Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
1-amino CH -NH₂~3.0 - 3.5 (multiplet)-
C H-NH₂-~45 - 55
2-amino CH -NH₂~3.0 - 3.5 (multiplet)-
C H-NH₂-~45 - 55

Note: The exact chemical shifts will be dependent on the solvent and other experimental conditions. The key is the overall pattern and multiplicity of the signals.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectra of both isomers will be very similar, as they contain the same functional groups. Key characteristic absorptions will include:

  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretch: A strong absorption around 1680-1700 cm⁻¹ from the carbamate carbonyl group.

  • C-N stretch: Absorptions in the fingerprint region.

While IR spectroscopy is excellent for confirming the presence of the key functional groups, it is less powerful for distinguishing between these two positional isomers.

Mass Spectrometry: Fragmentation Patterns as a Clue

Mass spectrometry, particularly with fragmentation analysis (MS/MS), can provide valuable structural information to differentiate the isomers. The molecular ion peak (M+) or the protonated molecule ([M+H]+) will be identical for both isomers. However, the fragmentation patterns upon collision-induced dissociation (CID) are expected to differ.

  • Isomer 1 (1-amino): Fragmentation may be initiated by the loss of the amino group or cleavage of the cyclobutane ring adjacent to the amino group.

  • Isomer 2 (2-amino): The fragmentation pathways will be influenced by the position of the amino group, leading to different daughter ions. For example, cleavage of the C1-C2 and C2-C3 bonds would result in a different fragmentation pattern compared to Isomer 1.

A detailed analysis of the MS/MS spectra would be required for definitive differentiation.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of these isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 2D NMR (COSY, HSQC) acq2->acq3 an1 Process spectra (phasing, baseline correction) acq3->an1 an2 Integrate and pick peaks an1->an2 an3 Assign signals and determine structure an2->an3

Figure 2: General workflow for NMR analysis.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate intact molecular ions.

  • MS Scan: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • MS/MS Scan: Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

While both tert-butyl 1-amino- and 2-amino-7-azaspiro[3.5]nonane-7-carboxylate are valuable building blocks, their distinct substitution patterns necessitate careful spectroscopic analysis for unambiguous identification. A combination of ¹H and ¹³C NMR spectroscopy is the most powerful tool for differentiating these positional isomers, with the chemical shifts and coupling patterns of the cyclobutane ring protons and carbons serving as the key diagnostic features. Mass spectrometry, particularly with fragmentation analysis, provides a complementary method for structural confirmation. By employing these spectroscopic techniques with robust experimental protocols, researchers can confidently identify and utilize the correct isomer in their drug discovery and development endeavors.

Safety Operating Guide

Definitive Guide to the Safe Disposal of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate our reagents into your workflow safely and efficiently, from initial handling to final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1100748-84-2). The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and safeguard environmental integrity.

The fundamental principle guiding this process is that chemical waste management is an integral part of the experimental workflow, not an afterthought. The causality behind these protocols is rooted in the inherent chemical properties and potential hazards of the compound, necessitating a structured and cautious approach to its disposal.

Core Principle: Hazard Identification and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates every subsequent step. This compound and its hydrochloride salt are classified as hazardous.

Key Hazard Information: Based on data for the hydrochloride salt and related isomers, the compound presents the following risks:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Due to these characteristics, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general refuse.[4][5][6] In the United States, this classification falls under the Resource Conservation and Recovery Act (RCRA) framework, which governs the management of hazardous waste from "cradle to grave."[7][8]

Table 1: Chemical & Hazard Summary

Property Value Source
Chemical Name This compound N/A
CAS Number 1100748-84-2 [9]
Molecular Formula C13H24N2O2 [9]
Molecular Weight 240.34 g/mol [9]
GHS Pictogram GHS07 (Exclamation Mark) [10]
Signal Word Warning [1][2]

| Primary Hazards | Oral toxicity, Skin/Eye/Respiratory Irritation |[1][2][3] |

Procedural Workflow: From Bench to Final Disposal

The following step-by-step methodology ensures a self-validating system of waste management, where each stage is documented and handled correctly to prevent accidental exposure or improper disposal.

Causality: Preventing hazardous reactions and cross-contamination is paramount. Mixing incompatible waste streams can lead to gas generation, heat, or fire.

Protocol:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., contaminated gloves, weigh boats, pipette tips).

  • This container must be separate from non-hazardous lab trash and other chemical waste streams (e.g., acidic, basic, or oxidizer waste).[11][12]

  • The guiding principle is compatibility; this amine-containing organic compound should be stored with similar organic, non-halogenated wastes unless your institution's guidelines specify otherwise.

Causality: Secure containment is critical to prevent leaks, spills, and fugitive emissions during temporary storage in the laboratory.

Protocol:

  • Container Selection: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The container must be in good condition, free from cracks or leaks.[13]

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must be fully filled out and include:[8]

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • A list of all components, including solvents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The name of the principal investigator or responsible person.

    • The date of first accumulation.

  • Container Handling: Keep the waste container closed at all times except when adding waste.[13] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation and under the control of the lab personnel.

Causality: An immediate and correct response to a spill minimizes exposure to personnel and prevents environmental contamination.

Protocol:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Containment:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[4][14] Place the collected material into the designated hazardous waste container.

    • For liquid spills (if in solution): Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a rinse. All cleaning materials (sponges, paper towels) must be considered contaminated and disposed of in the hazardous waste container.[2]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, following local procedures.

Disposal Pathway and Logic

The following diagram illustrates the decision-making and physical workflow for proper disposal.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_disposal Institutional Disposal Process cluster_spill Contingency Plan Start Waste Generation (Unused reagent, contaminated labware) Assess Step 1: Hazard Assessment (Consult SDS - Irritant, Toxic) Start->Assess Container Step 2: Segregate into Compatible Waste Container Assess->Container Hazardous Label Step 3: Label Container (Contents, Hazards, Date) Container->Label Store Step 4: Accumulate in SAA (Keep container closed) Label->Store Pickup Step 5: EHS Pickup Request (Follow institutional procedures) Store->Pickup Vendor Step 6: Transfer to Licensed Hazardous Waste Vendor Pickup->Vendor Incinerate Step 7: Final Disposal (High-Temperature Incineration) Vendor->Incinerate Spill Accidental Spill Spill_Proto Execute Spill Protocol (PPE, Contain, Clean, Dispose) Spill->Spill_Proto

Caption: Disposal workflow for this compound.

Final Disposal Method

Causality: The chemical nature of this organic compound dictates that its terminal disposal must ensure complete destruction to prevent environmental persistence.

The only acceptable and recommended method for the final disposal of this compound is incineration by a licensed and certified hazardous waste management company .[4][12] This process occurs in a specialized chemical incinerator equipped with afterburners and scrubbers to safely break down the molecule into less harmful components like carbon dioxide and water, while neutralizing any hazardous byproducts.

Do not attempt to neutralize or treat this chemical waste in the lab for disposal. Such procedures can be dangerous and are unlikely to meet regulatory standards for rendering the material non-hazardous. Always defer to your institution's EHS department and their contracted waste disposal professionals.[5]

By adhering to this structured protocol, you build a system of safety and compliance, ensuring that your innovative research does not come at the cost of personal or environmental health.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.